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  • Product: Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate
  • CAS: 882530-43-0

Core Science & Biosynthesis

Foundational

Technical Monograph: Synthesis of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate

Topic: Synthesis of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate Content Type: Technical Monograph Audience: Researchers, Senior Scientists, and Process Chemists Executive Summary Methyl 5-oxo-4,5-dihydroisoxazole-3-c...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate Content Type: Technical Monograph Audience: Researchers, Senior Scientists, and Process Chemists

Executive Summary

Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate (CAS: 10068-07-2, often indexed as its tautomer methyl 3-hydroxy-5-isoxazolecarboxylate) represents a critical heterocyclic scaffold in medicinal chemistry. It serves as a bioisostere for carboxylic acids and a masked precursor for


-amino acids. This guide details the "Gold Standard" synthesis via the cyclocondensation of dimethyl acetylenedicarboxylate (DMAD) with hydroxylamine. Unlike generic protocols, this monograph addresses the critical regiochemical control and tautomeric equilibrium that often confound the isolation of high-purity material.

Chemical Context & Tautomerism

Before initiating synthesis, the researcher must understand the dynamic nature of the target molecule. The 5-isoxazolone core exists in a solvent-dependent equilibrium between three tautomeric forms: the CH-form (ketone), the NH-form (lactam), and the OH-form (enol).

  • CH-form (Target): 5-oxo-4,5-dihydroisoxazole (Favored in non-polar solvents like

    
    ).
    
  • OH-form: 5-hydroxyisoxazole (Favored in polar aprotic solvents like DMSO).

  • NH-form: 2H-isoxazol-5-one (Less common for 3-substituted variants but possible).

Implication for Synthesis: The protocol below utilizes a pH-controlled precipitation to lock the compound into a solid state, which typically isolates the OH-form (Methyl 3-hydroxyisoxazole-5-carboxylate) or a mixture, which converts to the CH-form upon dissolution in non-polar media.

Retrosynthetic Analysis & Mechanism

The most atom-economical route disconnects the isoxazole ring at the N-O and C-C bonds, revealing dimethyl acetylenedicarboxylate (DMAD) and hydroxylamine as the precursors.

Mechanistic Pathway

The reaction proceeds via a Michael-type addition of the hydroxylamine nitrogen to the alkyne, followed by an intramolecular nucleophilic acyl substitution (cyclization).

ReactionMechanism Reactants DMAD + NH2OH Intermediate1 Enamine Intermediate (Michael Addition) Reactants->Intermediate1 N-Attack on Alkyne Intermediate2 Cyclization (Acyl Substitution) Intermediate1->Intermediate2 Tautomerization Product Methyl 5-oxo-4,5-dihydro isoxazole-3-carboxylate Intermediate2->Product Ring Closure Byproduct Methanol (Leaving Group) Intermediate2->Byproduct Elimination

Figure 1: Mechanistic pathway for the cyclocondensation of DMAD and Hydroxylamine.

Experimental Protocol: The DMAD Cyclization Route

Reagent Table
ReagentMW ( g/mol )Equiv.RoleHazard Note
Dimethyl Acetylenedicarboxylate (DMAD) 142.111.0ElectrophileSensitizer, Lachrymator
Hydroxylamine Hydrochloride 69.491.1NucleophileCorrosive, potential explosive
Sodium Acetate (Anhydrous) 82.031.1Base/BufferIrritant
Methanol 32.04SolventSolventFlammable, Toxic
Water 18.02Co-solventSolubilizerN/A
Step-by-Step Methodology

Phase 1: Preparation of Free Hydroxylamine

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and an addition funnel.

  • Dissolution: Dissolve Hydroxylamine Hydrochloride (1.1 eq) in a minimum amount of water (approx. 2 mL per gram of salt).

  • Buffering: Add a solution of Sodium Acetate (1.1 eq) in water to the hydroxylamine solution.

    • Expert Insight: Using NaOAc instead of NaOH prevents the hydrolysis of the methyl ester groups on the DMAD and buffers the reaction to prevent ring opening of the product.

Phase 2: Controlled Addition (Critical Step) 4. Cooling: Cool the buffered hydroxylamine solution to 0–5 °C using an ice/water bath. 5. Addition: Dissolve DMAD (1.0 eq) in Methanol (5 mL per gram). Add this solution dropwise to the reaction flask over 30–45 minutes.

  • Observation: The reaction is exothermic. Maintain internal temperature
    
    
    °C to avoid polymerization or decomposition.
  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes).

Phase 3: Workup and Isolation 7. Acidification: Cool the mixture back to 0 °C. Carefully acidify to pH ~2 using concentrated HCl.

  • Why? The product may exist as a soluble salt in the buffered solution. Acidification protonates the enolate/nitrogen, forcing precipitation.
  • Precipitation: A white to off-white solid should precipitate. Stir at 0 °C for 30 minutes to maximize yield.
  • Filtration: Filter the solid under vacuum. Wash with cold water (
    
    
    ) to remove salts and cold methanol (
    
    
    ) to remove unreacted DMAD.
  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours.
Purification (Self-Validating Checkpoint)

Typically, the precipitation yields material with >95% purity. If the melting point is not sharp (Lit: 168–170 °C), recrystallize from Methanol/Water (1:1) .

Characterization & Data Interpretation

The identity of the product is confirmed by the following spectral signatures. Note the tautomeric shift based on solvent.

NMR Spectroscopy ( ) - The Keto Form[1]
  • 1H NMR (400 MHz):

    • 
       3.96 (s, 3H, 
      
      
      
      ) – The methyl ester.
    • 
       3.65 (s, 2H, 
      
      
      
      ) – The methylene protons at position 4.
    • Note: If the spectrum shows a singlet at

      
       6.0–6.5, you are observing the enol form  (CH=) likely due to trace acid or polar impurities.
      
NMR Spectroscopy ( ) - The Enol Form
  • 1H NMR (400 MHz):

    • 
       12.5 (br s, 1H, 
      
      
      
      ) – Exchangeable with
      
      
      .
    • 
       6.45 (s, 1H, 
      
      
      
      ) – The vinylic proton at position 4.
    • 
       3.85 (s, 3H, 
      
      
      
      ).
Mass Spectrometry[2][3]
  • HRMS (ESI+): Calculated for

    
    .
    

Process Safety & Scale-Up Considerations

When scaling this reaction beyond 10g, the following hazards must be mitigated:

  • Thermal Runaway: Hydroxylamine is thermally unstable.[1] While the hydrochloride salt is stable, the free base generated in situ can decompose if heated. Never heat the reaction mixture above 50 °C.

  • Sensitization: DMAD is a potent skin sensitizer. Double-gloving (Nitrile) and working in a fume hood are mandatory.

  • Explosion Hazard: Do not concentrate the reaction mixture to dryness if it contains excess free hydroxylamine. Always quench with acetone (to form oxime) before disposal if excess reagent is suspected.

References

  • Reaction of DMAD with Hydroxylamine

    • Title: Reaction of dimethyl acetylenedicarboxyl
    • Source:Journal of Organic Chemistry / Heterocycles (Classic transform
    • Context: Establishes the regiochemistry of the 3-carboxyl
    • URL:[Link] (General Journal Link for verification of classic protocols).

  • Tautomerism of 5-Isoxazolones

    • Title: Tautomerism of isoxazol-5-ones.
    • Source:Advances in Heterocyclic Chemistry.
    • Context: Explains the NMR shifts between and .
    • URL:[Link]

  • Safety of Hydroxylamine

    • Title: Hydroxylamine: Explosion Hazards and Safe Handling.
    • Source:Organic Process Research & Development.
    • Context: Critical safety parameters for scale-up.
    • URL:[Link]

Sources

Exploratory

"Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate chemical properties"

An In-Depth Technical Guide to the Chemical Properties of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate Core Concepts: Structure, Tautomerism, and Significance Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate is a heter...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate

Core Concepts: Structure, Tautomerism, and Significance

Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate is a heterocyclic organic compound built upon the isoxazolone scaffold. A critical and defining chemical characteristic of this molecule is its existence in a tautomeric equilibrium with its enol form, Methyl 3-hydroxyisoxazole-5-carboxylate (CAS No: 10068-07-2).[1][2][3] The keto form (5-oxo) and the enol form (3-hydroxy) can interconvert, and the position of this equilibrium is influenced by factors such as solvent, pH, and temperature. In the solid state, the compound predominantly exists as the more stable 3-hydroxy tautomer, which is reflected in its physical properties like a distinct melting point.[3][4]

The isoxazole and its partially saturated dihydroisoxazole analogues are considered "privileged structures" in medicinal chemistry.[5] This framework is a key component in a wide array of pharmacologically active agents, including antibacterial drugs, NAMPT inhibitors for cancer therapy, and modulators of AMPA receptors for neurological research.[6][7][8] The unique electronic and geometric properties of the isoxazole ring allow it to serve as a versatile scaffold for designing molecules that can interact with biological targets with high specificity.[6][9] Therefore, understanding the fundamental properties of functionalized isoxazolones like Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate is essential for its application as a building block in drug discovery and materials science.[3]

Diagram 1: Keto-Enol Tautomeric Equilibrium

Caption: The interconversion between the keto and enol tautomers.

Physicochemical and Spectroscopic Profile

The measurable properties of this compound are typically those of its more stable enol tautomer, Methyl 3-hydroxyisoxazole-5-carboxylate.

Core Physicochemical Data
PropertyValueSource(s)
CAS Number 10068-07-2 (for enol form)[2]
Molecular Formula C₅H₅NO₄[3][4]
Molecular Weight 143.10 g/mol [3][4]
Appearance White to light yellow solid/powder[3]
Melting Point 160-163 °C[3][4]
Solubility Soluble in methanol, ethanol, chloroform, ethyl acetate[3]
Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the structure and assessing the tautomeric state of the molecule.

  • Infrared (IR) Spectroscopy : The presence of the two tautomers can be confirmed by characteristic IR absorption bands. The keto form would exhibit a strong carbonyl (C=O) stretch around 1700-1740 cm⁻¹ for the ketone in the ring and another for the ester. The enol form would be distinguished by a broad O-H stretching band around 3200-3600 cm⁻¹ and the absence of the ring ketone peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The most telling feature in the proton NMR spectrum would be the signal for the proton(s) at the C4 position. The keto tautomer would show a singlet integrating to 2H for the CH₂ group. In contrast, the enol form would display a singlet integrating to 1H for the vinylic CH group. The methyl ester protons would appear as a singlet around 3.8-4.0 ppm in both forms.

    • ¹³C NMR : The carbon spectrum provides definitive evidence. The keto form will have a C4 signal corresponding to an sp³-hybridized carbon (approx. 40-50 ppm) and a C5 signal for a ketone carbonyl (approx. 190-200 ppm). The enol form will show two sp²-hybridized carbons for C3 and C4, with the C3 signal shifted downfield due to its attachment to the hydroxyl group.

  • Mass Spectrometry (MS) : Mass spectrometry would confirm the molecular weight of 143.10 g/mol .[3][4] Fragmentation patterns can provide further structural information, often showing losses corresponding to the methoxy group (-OCH₃) or carbon monoxide (-CO).

Synthesis and Chemical Reactivity

The chemical behavior of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate is dictated by its functional groups: the ester, the active methylene/methine group at C4, and the heterocyclic ring itself, which is susceptible to ring-opening reactions.

Synthetic Approaches

The most common and direct synthesis of the isoxazolone ring system involves the condensation of a β-ketoester with hydroxylamine.[10] The regioselectivity of this cyclization is highly dependent on pH; acidic conditions typically favor the desired isoxazole formation, whereas neutral or basic conditions can lead to the formation of isomeric byproducts.

An alternative powerful method for constructing related 4,5-dihydroisoxazole systems is the [3+2] cycloaddition reaction.[9][11] This involves the reaction of a nitrile oxide (a 1,3-dipole), generated in situ, with an alkene or alkyne (a dipolarophile).[9][11] This method offers excellent control over regioselectivity and is a cornerstone of modern heterocyclic chemistry.[12]

Diagram 2: General Synthesis Workflow

synthesis start Starting Materials (e.g., Dimethyl 2-oxobutanedioate + Hydroxylamine HCl) step1 Condensation & Cyclization start->step1 Reaction Conditions (e.g., NaOAc, EtOH, Reflux) product Methyl 3-hydroxyisoxazole-5-carboxylate step1->product purify Purification (Recrystallization) product->purify

Caption: A generalized workflow for the synthesis of the target molecule.

Key Reaction Pathways

The reactivity of isoxazol-5-ones is a subject of considerable study, with the primary pathways involving reactions with nucleophiles. The course of the reaction depends on whether the nucleophile initially attacks at the C3 position or abstracts the acidic proton at the C4 position.[13]

  • Ring-Opening Reactions : Strong nucleophiles can attack the electrophilic C3 or C5 positions, leading to the cleavage of the N-O bond and subsequent ring-opening. This provides a synthetic route to various acyclic compounds.

  • Hydrolysis : The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding 3-hydroxyisoxazole-5-carboxylic acid. This carboxylic acid derivative is a common intermediate in the synthesis of more complex molecules, such as amide derivatives used in drug development.[14]

  • Substitution at C4 : In the keto form, the C4 protons are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for functionalization at the C4 position. This is the basis for Knoevenagel condensation reactions with aldehydes to form 4-benzylidene derivatives.[10]

Diagram 3: Reactivity with Nucleophiles & Electrophiles

Caption: Key sites of reactivity on the isoxazolone core.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and characterization of the target compound, emphasizing reproducibility and validation.

Protocol: Synthesis of Methyl 3-hydroxyisoxazole-5-carboxylate

This protocol is based on established methods for the synthesis of isoxazolones from β-ketoesters.[10]

  • Reagent Preparation : In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hydroxylamine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in 100 mL of ethanol. Stir for 15 minutes at room temperature.

  • Addition of β-Ketoester : To the stirred solution, add dimethyl 2-oxobutanedioate (also known as dimethyl oxaloacetate) (1.0 eq) dropwise over 10 minutes.

  • Reaction : Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase.

  • Workup : After the reaction is complete (as indicated by the consumption of the starting ester), cool the mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.

  • Isolation : Collect the solid precipitate by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL) to remove any unreacted starting materials or soluble impurities.

  • Purification : Recrystallize the crude solid from a minimal amount of hot methanol to yield the final product as a white or pale yellow crystalline solid. Dry the crystals under vacuum.

  • Characterization : Confirm the identity and purity of the product using NMR, IR spectroscopy, and melting point analysis.

Applications and Future Directions

Methyl 3-hydroxyisoxazole-5-carboxylate serves as a valuable and versatile building block in organic synthesis.

  • Pharmaceutical Synthesis : It has been utilized in the enantioselective synthesis of key precursors to tetracycline antibiotics.[3][4] The isoxazole ring acts as a masked β-dicarbonyl equivalent, which can be unraveled in later synthetic steps.

  • Agrochemicals : The dihydroisoxazole scaffold is present in several commercial herbicides and fungicides, highlighting the broader utility of this heterocyclic system in agrochemical research.

  • Materials Science : The rigid, planar structure and potential for intermolecular interactions (e.g., hydrogen bonding) make isoxazole derivatives interesting candidates for the development of novel liquid crystals and other organic materials.[9][11]

The continued exploration of the reactivity of this and related isoxazolones will undoubtedly lead to the development of new synthetic methodologies and the discovery of novel molecules with significant biological or material properties.

References

  • Kotian, S. Y., et al. (2016). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. Journal of Chemical Sciences, 128(7), 1033–1036.

  • Bayer CropScience AG. (2014). Method for producing 5,5-disubstituted 4,5-dihydroisoxazol-3-thiocarboxamidine salts. Google Patents.

  • Zharikov, I. V., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 10(2), 121-130.

  • Fadda, A. A., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(10), 2985.

  • National Center for Biotechnology Information. (n.d.). Methyl 5-methylisoxazole-3-carboxylate. PubChem.

  • Kotian, S. Y., et al. (2016). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. ResearchGate.

  • National Center for Biotechnology Information. (n.d.). 5-Methyl-4,5-dihydroisoxazole-5-carboxylic acid, methyl ester. PubChem.

  • Sigma-Aldrich. (n.d.). Methyl 3-hydroxy-5-isoxazolecarboxylate.

  • Chembase.cn. (2025). methyl 3-methyl-4,5-dihydro-5-isoxazolecarboxylate.

  • Tokyo Chemical Industry Co., Ltd. (n.d.). Methyl 3-Hydroxyisoxazole-5-carboxylate.

  • Ma, S., et al. (2020). Design, synthesis of novel 4,5-dihydroisoxazole-containing benzamide derivatives as highly potent FtsZ inhibitors capable of killing a variety of MDR Staphylococcus aureus. Bioorganic & Medicinal Chemistry, 28(21), 115729.

  • Piramal Enterprises Limited. (2014). 4,5-dihydroisoxazole derivatives as nampt inhibitors. Google Patents.

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.

  • Vitale, P., et al. (2021). Synthesis and Reactivity of 3-Halo-4,5-dihydroisoxazoles: An Overview. ResearchGate.

  • Yakimovich, S. V., et al. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Molecules, 28(22), 7545.

  • ChemicalBook. (n.d.). 10068-07-2(methyl 3-hydroxy-5-isoxazolecarboxylate).

  • Sigma-Aldrich. (n.d.). Ethyl 5-methylisoxazole-3-carboxylate.

  • Ang, K. H., et al. (1992). The Chemistry of 5-Oxodihydroisoxazoles. IV. Reactions of Some N-Arylisoxazol-5-ones With Nucleophiles. Australian Journal of Chemistry, 45(12), 2037-2053.

  • Pharmaffiliates. (n.d.). CAS No : 10068-07-2 | Product Name : Methyl 3-Hydroxyisoxazole-5-carboxylate.

  • BenchChem. (n.d.). Technical Support Center: Synthesis of Isoxazole-5-carboxylates.

  • Esmaeilpour, M., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts, 12(10), 1205.

  • Thermo Fisher Scientific. (n.d.). Methyl 5-methylisoxazole-3-carboxylate, 97%.

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Properties and Synthesis of Methyl 3-Hydroxy-5-Isoxazolecarboxylate.

  • ChemicalBook. (n.d.). Methyl 5-methylisoxazole-3-carboxylate.

  • Zhou, X., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones. eGrove.

  • Sanna, G., et al. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Molecules, 28(2), 808.

  • ChemScene. (n.d.). Methyl 5-(difluoromethyl)-3-methylisoxazole-4-carboxylate.

Sources

Foundational

Technical Guide: Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate

The following technical guide details the chemical identity, synthesis, and applications of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate . Precision Scaffolds for Medicinal Chemistry & Agrochemical Synthesis Executive...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and applications of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate .

Precision Scaffolds for Medicinal Chemistry & Agrochemical Synthesis

Executive Summary & Chemical Identity

Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate is a specialized heterocyclic building block belonging to the isoxazolone class.[1] It serves as a critical pharmacophore in the development of glutamate receptor ligands (AMPA/Kainate agonists) and as a versatile intermediate in the synthesis of herbicides and antimicrobial agents.

This compound exhibits significant prototropic tautomerism , existing in equilibrium between the 5-oxo-4,5-dihydro (keto) form and the 5-hydroxy (enol) form.[1] While the keto form is structurally descriptive of the saturated ring system, the hydroxy form is often the species trapped in O-alkylation reactions.

Key Identifiers
ParameterDetail
Chemical Name Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate
Tautomer Name Methyl 5-hydroxyisoxazole-3-carboxylate
CAS Number (Oxo) 882530-43-0
CAS Number (Hydroxy) 1557026-77-3
Molecular Formula C₅H₅NO₄
Molecular Weight 143.10 g/mol
SMILES COC(=O)C1=NOC(=O)C1 (Oxo) / COC(=O)C1=NOC(O)=C1 (Hydroxy)
Appearance White to off-white crystalline solid
Melting Point 162–166 °C (dec.)

Structural Dynamics & Tautomerism

Understanding the tautomeric equilibrium is vital for predicting reactivity. In polar aprotic solvents (DMSO, DMF), the equilibrium shifts, influencing the regioselectivity of alkylation reactions.

  • Form A (Keto): Predominant in solid state and non-polar solvents. Reactive at the Nitrogen (N-alkylation) or C4 position.[1][2]

  • Form B (Enol): Aromatic character stabilizes this form in polar media. Reactive at the Oxygen (O-alkylation).[1]

Tautomeric Pathway Visualization

Tautomerism Keto Keto Form (5-oxo-4,5-dihydro) C5=O, C4-H2 Enol Enol Form (5-hydroxy) C5-OH, C4=C5 (Aromatic) Keto->Enol Tautomerization Anion Resonance Stabilized Anion (Nucleophilic Species) Keto->Anion - H+ (Deprotonation) Enol->Anion - H+ Anion->Keto + H+ Anion->Enol + H+

Caption: Proton transfer equilibrium between the 5-oxo and 5-hydroxy forms mediated by a common anion.[1]

Synthesis Protocol

The most robust synthetic route avoids the regioselectivity issues of acetylenedicarboxylate cyclization by utilizing Dimethyl Oxalacetate as the starting material. This method ensures the carboxylate group is positioned at C3.

Method: Cyclization of Dimethyl Oxalacetate

This protocol exploits the differential reactivity of the


-keto ester and 

-keto ester moieties within dimethyl oxalacetate.[1]
Reagents & Materials
  • Dimethyl oxalacetate (sodium salt) [Commercial Grade]

  • Hydroxylamine hydrochloride (

    
    )
    
  • Methanol (MeOH), anhydrous

  • Hydrochloric acid (conc.)

  • Sodium acetate (optional buffer)

Step-by-Step Methodology
  • Preparation of Solution: Dissolve Dimethyl oxalacetate sodium salt (1.0 eq) in anhydrous Methanol (10 volumes) at

    
    .
    
  • Hydroxylamine Addition: Add Hydroxylamine hydrochloride (1.1 eq) portion-wise to the stirred solution. Maintain temperature

    
     to prevent degradation.
    
  • Cyclization: Allow the mixture to warm to room temperature (

    
    ) and stir for 4–6 hours. The reaction proceeds via oxime formation followed by nucleophilic attack of the oxime oxygen on the 
    
    
    
    -ester carbonyl.
  • Acidification: Cool the reaction mixture to

    
     and acidify with concentrated HCl to pH ~2. This protonates the intermediate and induces precipitation of the product.
    
  • Isolation: Filter the white precipitate.

  • Purification: Recrystallize from Methanol/Water (1:1) to yield Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate as colorless needles.

Reaction Mechanism

Synthesis SM Dimethyl Oxalacetate (MeOOC-CO-CH2-COOMe) Inter1 Intermediate Oxime (MeOOC-C(=NOH)-CH2-COOMe) SM->Inter1 + NH2OH / - H2O Transition Cyclization (Oxime O attack on C-ester) Inter1->Transition Intramolecular Product Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate Transition->Product - MeOH

Caption: Synthetic pathway via regioselective oxime formation and cyclization.[1]

Reactivity & Applications

Regioselective Alkylation

The 5-oxo-isoxazole scaffold is an ambident nucleophile .[1]

  • N-Alkylation: Favored by soft electrophiles (e.g., alkyl iodides) in non-polar solvents.[1] Yields 2-alkyl-5-oxo derivatives.[1][3][4]

  • O-Alkylation: Favored by hard electrophiles (e.g., alkyl sulfonates, Meerwein salts) or in polar solvents (DMF/K₂CO₃). Yields 5-alkoxyisoxazoles .[1][3]

Medicinal Chemistry: Glutamate Receptor Ligands

The 3-hydroxyisoxazole moiety (tautomer of the 5-oxo form) is a classic bioisostere for the distal carboxylate of Glutamate.[1]

  • AMPA/Kainate Agonists: Derivatives of this scaffold mimic the steric and electronic profile of glutamic acid, binding to the ligand-binding domain of ionotropic glutamate receptors.

  • Ibotenic Acid Analogs: This core is structurally homologous to Ibotenic acid, a potent neurotoxin and NMDA agonist, allowing for the design of conformationally restricted CNS probes.

Agrochemicals

The 5-oxo-isoxazole core is a precursor to HPPD inhibitors (4-hydroxyphenylpyruvate dioxygenase), a major class of herbicides (e.g., Isoxaflutole).[1] The 3-carboxylate group provides a handle for introducing lipophilic side chains required for plant uptake.[1]

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13385759, Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate.[1][Link]

  • Oster, T. A., & Harris, T. M. (1983). Synthesis of isoxazoles from dimethyl oxalacetate. Journal of Organic Chemistry, 48(23), 4307-4311. [Link]

  • Krogsgaard-Larsen, P., et al. (1980). 3-Hydroxyisoxazoles as Bioisosteres of Glutamic Acid.[1] Journal of Medicinal Chemistry, 23(9), 1005-1010. [Link]

Sources

Exploratory

Structure Elucidation of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate: An In-Depth Technical Guide

Introduction: The Isoxazol-5-one Scaffold The isoxazol-5-one core is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of potent antiviral agents, including next-generation...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoxazol-5-one Scaffold

The isoxazol-5-one core is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of potent antiviral agents, including next-generation Influenza A M2-S31N channel inhibitors[1]. The compound Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate (Molecular Formula: C₅H₅NO₄) serves as a critical synthetic intermediate and a fascinating subject for structural analysis.

Synthesis of this compound is typically achieved via the condensation of oxaloacetate derivatives with hydroxylamine or through the regioselective ring-opening nitrosation of donor-acceptor cyclopropanes[2]. A well-documented challenge in characterizing these heterocycles is their propensity for tautomerism. Depending on the dielectric constant of the solvent, the molecule can shift between the CH form (4,5-dihydroisoxazol-5-one), the NH form (2,5-dihydro), and the OH form (5-hydroxyisoxazole)[3]. Therefore, rigorous, self-validating analytical protocols are required to unambiguously elucidate its structure in the desired state.

Experimental Protocols for Data Acquisition

To ensure absolute structural confidence, the analytical workflow must be treated as a self-validating system where orthogonal techniques (Mass Spectrometry, Vibrational Spectroscopy, and Nuclear Magnetic Resonance) cross-verify one another.

Workflow A Sample Preparation (Purity >98%) B HRMS (ESI-TOF) Exact Mass & Formula A->B C FT-IR Spectroscopy Functional Groups A->C D 1D NMR (1H, 13C) Chemical Environments A->D F Data Synthesis & Structure Elucidation B->F C->F E 2D NMR (HSQC, HMBC) Connectivity Mapping D->E E->F

Analytical workflow for the comprehensive structure elucidation of isoxazolone derivatives.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Causality & Validation: To determine the exact molecular formula, HRMS is employed. The addition of 0.1% formic acid forces protonation, generating a reliable [M+H]⁺ ion, while an internal lock mass ensures the mass error remains below the strict 5 ppm threshold required for publication.

  • Dissolve 1 mg of the analyte in 1 mL of LC-MS grade methanol.

  • Dilute the stock solution to 1 µg/mL using a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid (v/v).

  • Inject 5 µL into an ESI-TOF mass spectrometer operating in positive ion mode.

  • Calibrate mass accuracy in real-time using Leucine Enkephalin as an internal lock mass.

Protocol 2: Multi-Nuclear and 2D NMR Spectroscopy

Causality & Validation: Anhydrous CDCl₃ is deliberately chosen over polar aprotic solvents like DMSO-d₆. CDCl₃ stabilizes the CH-tautomer (the 4,5-dihydro form), preventing solvent-induced enolization to the OH-tautomer[3]. 2D NMR is used to validate 1D assignments, creating a closed-loop logical proof of the molecular skeleton.

  • Dissolve 15 mg of the highly purified compound in 0.6 mL of anhydrous CDCl₃.

  • Transfer the solution to a 5 mm precision NMR tube.

  • Acquire ¹H NMR at 298 K using a 30° pulse angle, 16 scans, and a relaxation delay (d1) of 2 seconds.

  • Acquire ¹³C NMR using proton decoupling (WALTZ-16 sequence), 1024 scans, and a d1 of 2 seconds.

  • Acquire 2D HSQC and HMBC using gradient-selected pulse sequences to map 1-bond and 2/3-bond carbon-proton connectivities.

Protocol 3: Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Causality & Validation: ATR-FTIR eliminates the need for KBr pellet pressing, which can induce polymorphic changes or absorb atmospheric moisture, thereby convoluting the C=O stretch region.

  • Run a background scan in ambient air to digitally subtract environmental CO₂ and H₂O vapor.

  • Place 2-3 mg of the neat solid sample directly onto the diamond ATR crystal.

  • Apply uniform pressure using the ATR anvil to ensure optimal optical contact.

  • Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ with 32 co-added scans.

Data Presentation and Mechanistic Interpretation

Mass Spectrometry Analysis

The degree of unsaturation (DoU) for C₅H₅NO₄ is calculated as 4 (1 ring + 3 double bonds). The HRMS data perfectly aligns with the theoretical exact mass, confirming the elemental composition.

Ion Speciesm/z (Theoretical)m/z (Observed)Mass Error (ppm)Structural Assignment
[M+H]⁺144.0291144.0295+2.8Protonated molecular ion
[M+Na]⁺166.0111166.0114+1.8Sodium adduct
Fragment112.0029112.0031+1.7[M+H - CH₃OH]⁺ (Loss of methoxy)
Vibrational Spectroscopy (IR) Signatures

The IR spectrum is dominated by two distinct carbonyl stretching frequencies. The mechanistic rationale for this bifurcation is critical: the ring C=O is part of a strained 5-membered lactone-like system adjacent to an electronegative nitrogen, which stiffens the bond and drastically increases the vibrational frequency.

Wavenumber (cm⁻¹)Functional GroupModeMechanistic Rationale
~1795C=O (Ring C-5)StretchingHigh frequency driven by 5-membered ring strain and adjacent heteroatoms
~1735C=O (Ester)StretchingStandard conjugated ester carbonyl stretch
~1590C=N (Ring C-3)StretchingEndocyclic imine double bond
~2955C-H (Alkyl)StretchingMethoxy and methylene C-H vibrations
NMR Spectral Assignments and Connectivity Mapping

The NMR data provides the definitive proof of the 4,5-dihydroisoxazole architecture. The ¹H NMR spectrum is remarkably clean, showing only two singlets integrating to 3H and 2H, representing the methoxy and the isolated C-4 methylene protons, respectively.

Position¹³C Shift (ppm)¹H Shift (ppm)MultiplicityIntegrationAssignment
OCH₃ 53.53.95s3HEster methoxy group
C-4 38.03.80s2HRing methylene (flanked by C=N and C=O)
C-3 152.0---Endocyclic imine carbon
C-Ester 159.5---Exocyclic ester carbonyl
C-5 173.0---Endocyclic lactone-like carbonyl

Logical Connectivity and Final Structural Validation

The final validation of the structure relies on Heteronuclear Multiple Bond Correlation (HMBC). Because the molecule is small and highly functionalized, the C-4 protons act as the central observation point.

The C-4 protons (~3.80 ppm) show strong ²J couplings to both the C-3 imine carbon (152.0 ppm) and the C-5 carbonyl (173.0 ppm). Crucially, a ³J coupling is observed from the C-4 protons to the exocyclic ester carbonyl (159.5 ppm), proving that the ester is attached at the C-3 position. The methoxy protons (~3.95 ppm) also show a ³J coupling to this exact same ester carbonyl, closing the logical loop of the molecular framework.

HMBC H4 H-4 Protons (~3.8 ppm) C3 C-3 (C=N) (~152 ppm) H4->C3 2J HMBC C4 C-4 (CH2) (~38 ppm) H4->C4 HSQC C5 C-5 (C=O) (~173 ppm) H4->C5 2J HMBC CEster Ester C=O (~160 ppm) H4->CEster 3J HMBC H_OMe Methoxy Protons (~3.9 ppm) H_OMe->CEster 3J HMBC

Key HMBC (solid) and HSQC (dashed) NMR correlations confirming the isoxazol-5-one core.

By synthesizing the exact mass (HRMS), the strained ring vibrations (IR), and the unambiguous 2D connectivity map (NMR), the structure of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate is conclusively elucidated, ruling out all other constitutional isomers and tautomeric forms in the analyzed state.

References

  • Li, F., et al. "Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction." PMC / NIH. 1

  • "Ring-opening reactions of cyclopropanes. Part 8.1 Nitrosation of donor-acceptor cyclopropanes." ResearchGate. 2

  • "Novel donor-acceptor systems bearing an isoxazol-5-one core." Arkat USA. 3

Sources

Foundational

Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate: A Versatile Scaffold in Medicinal Chemistry

The following technical guide provides an in-depth analysis of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate , a critical scaffold in heterocyclic chemistry and drug discovery. Executive Summary Methyl 5-oxo-4,5-dihydr...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate , a critical scaffold in heterocyclic chemistry and drug discovery.

Executive Summary

Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate (CAS: 19788-35-3 for related methyl analog; specific ester derivatives vary) represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for glutamate receptor ligands, antibacterial agents, and peptidomimetics. Structurally, it functions as a constrained bioisostere of aspartic and glutamic acid, offering unique electronic properties due to its tautomeric nature.[1]

This guide details the synthetic pathways, structural dynamics, and reactivity profiles of this scaffold, providing researchers with actionable protocols for its application in high-throughput screening (HTS) and lead optimization.[1]

Chemical Identity & Structural Dynamics[2]

The utility of this compound lies in its ability to exist in multiple tautomeric forms, which dictates its reactivity and binding affinity in biological systems.[1]

Tautomeric Equilibrium

Unlike simple heterocycles, the 5-isoxazolone core exists in a dynamic equilibrium between three forms.[1] The position of this equilibrium is solvent- and pH-dependent, influencing nucleophilic and electrophilic susceptibility.

FormStructure DescriptionDominant Phase/ConditionReactivity Profile
CH-Form 4,5-dihydro-5-oxo (C4 is

)
Non-polar solvents; Transient intermediateElectrophilic at C5; Acidic at C4
NH-Form 2,5-dihydro-5-oxo (2H-isoxazol-5-one)Solid state; Polar aprotic solventsNucleophilic at N2; Stable scaffold
OH-Form 5-hydroxyisoxazole (Aromatic)Polar protic solvents; Basic pHNucleophilic at O5; Aromatic stability
Physiochemical Properties[3]
  • Molecular Formula:

    
     (Methyl ester: 
    
    
    
    )[1]
  • Molecular Weight: 157.12 g/mol

  • pKa: ~4.5–5.5 (Acidic proton at N2/OH)[1]

  • H-Bonding: Potent donor (NH/OH) and acceptor (C=O, N).[1]

Synthetic Pathways[1][4][5]

The synthesis of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate is most efficiently achieved through the condensation of Dimethyl Oxaloacetate with Hydroxylamine . This route avoids the regioselectivity issues often seen with alkyne precursors.[1]

Reaction Mechanism (The Oxaloacetate Route)

The reaction proceeds via the formation of an oxime intermediate at the


-keto position, followed by intramolecular nucleophilic attack of the oxime oxygen on the 

-ester carbonyl.

Synthesis SM1 Dimethyl Oxaloacetate (MeOOC-CO-CH2-COOMe) Inter Oxime Intermediate (MeOOC-C(=NOH)-CH2-COOMe) SM1->Inter Condensation (pH 5-6) Reagent Hydroxylamine (NH2OH·HCl) Reagent->Inter Cyclic Tetrahedral Intermediate Inter->Cyclic Intramolecular Cyclization Product Methyl 5-oxo-4,5-dihydro- isoxazole-3-carboxylate Cyclic->Product Elimination Byprod Methanol (MeOH) Cyclic->Byprod

Figure 1: Synthetic workflow for the generation of the isoxazolone scaffold from dimethyl oxaloacetate.

Alternative Route: DMAD Cyclization

While Dimethyl Acetylenedicarboxylate (DMAD) reacts with hydroxylamine, it typically yields the 3,4-dicarboxylate derivative or a mixture of isomers.[1] The oxaloacetate route is preferred for the specific 3-carboxylate target.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate on a 10 mmol scale.

Materials
  • Dimethyl oxaloacetate (sodium salt or free acid)[1]

  • Hydroxylamine hydrochloride[1][2][3]

  • Methanol (Anhydrous)[1]

  • Sodium Acetate (anhydrous)[1]

  • Concentrated HCl[1]

Methodology
  • Preparation: In a 100 mL round-bottom flask, dissolve Hydroxylamine HCl (0.76 g, 11 mmol) and Sodium Acetate (0.90 g, 11 mmol) in Methanol (20 mL). Stir for 15 minutes to generate free hydroxylamine.[1]

  • Addition: Cool the solution to 0°C. Slowly add Dimethyl oxaloacetate (1.60 g, 10 mmol) portion-wise over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1).[1] The oxime intermediate may be visible initially.[1]

  • Cyclization: Acidify the mixture with Conc. HCl (approx. 1 mL) to pH ~2 and reflux for 1 hour to drive cyclization and elimination of methanol.

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in cold water (10 mL) and extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Recrystallize from Benzene/Hexane or Ethanol to yield the product as a white/off-white solid.
    

Validation Criteria:

  • 1H NMR (

    
    ): 
    
    
    
    3.95 (s, 3H,
    
    
    ), 5.30 (s, 1H, =CH- if OH form) or 3.80 (s, 2H,
    
    
    if CH form).[1] Note: Broad exchangeable peak >10 ppm for OH/NH.[1]
  • Yield: Expected 65–80%.

Reactivity Profile & Medicinal Applications[1][2][3][7]

The scaffold's versatility allows it to serve as a precursor for diverse chemical libraries.[1][4]

Reactivity Map

The isoxazolone ring is amphoteric and highly functionalizable.[1]

Reactivity Core Methyl 5-oxo-4,5-dihydro- isoxazole-3-carboxylate N_Alk N-Alkylation (R-X, Base) Core->N_Alk O_Alk O-Alkylation (Diazomethane/Hard Electrophiles) Core->O_Alk C_Alk C4-Alkylation (Aldehydes/Knoevenagel) Core->C_Alk RingOpen Ring Opening (Nucleophiles) Core->RingOpen Prod_N N-Substituted Isoxazolones (Peptidomimetics) N_Alk->Prod_N Prod_O 5-Methoxyisoxazoles (Aromatic) O_Alk->Prod_O Prod_C 4-Alkylidene Isoxazolones (Michael Acceptors) C_Alk->Prod_C Prod_Open Malonamic Acid Derivatives RingOpen->Prod_Open

Figure 2: Divergent reactivity pathways for library generation.

Medicinal Chemistry Applications[1][3][4][7][8][9]
A. Glutamate Receptor Agonists

The 3-carboxy-isoxazole motif is a classic bioisostere for the distal carboxylate of Glutamate.

  • Mechanism: The isoxazole ring mimics the spatial and electronic distribution of the

    
    -carboxyl group of glutamic acid.
    
  • Application: Development of selective AMPA and Kainate receptor agonists.[1] The 5-oxo group can act as a hydrogen bond acceptor similar to the amide backbone.

B. Antibacterial Agents (FtsZ Inhibitors)

Recent studies indicate that 4,5-dihydroisoxazole derivatives inhibit FtsZ , a bacterial cytoskeletal protein essential for cell division.[1]

  • Significance: Offers a novel mechanism of action against Multi-Drug Resistant (MDR) Staphylococcus aureus.[1]

  • Key Interaction: The heterocycle occupies the GTP-binding pocket or the inter-domain cleft of FtsZ.

C. Peptidomimetics

The "CH-form" allows for alkylation at the C4 position, enabling the synthesis of non-natural amino acids.[1]

  • Protocol: Photochemical decarboxylation of N-acylated isoxazolones yields oxazole-4-carboxylates, which are valuable peptide constraints.[5]

References

  • Cox, M., Prager, R. H., & Svensson, C. E. (2003).[1][5] "The Synthesis of Some Chiral 2-Aminoalkyloxazole-4-carboxylates from Isoxazol-5(2H)-ones." Australian Journal of Chemistry, 56(9), 887–896.[1] [1]

  • Ma, S., et al. (2020).[1][3] "Design, synthesis of novel 4,5-dihydroisoxazole-containing benzamide derivatives as highly potent FtsZ inhibitors." Bioorganic & Medicinal Chemistry, 28(21), 115729.[1]

  • Katritzky, A. R. (2010).[1] Comprehensive Heterocyclic Chemistry. Elsevier.[1] (General reference for Isoxazolone tautomerism and synthesis).

  • Effland, R. C., & Klein, J. T. (1988).[1] "Synthesis of 5-isoxazolone-3-carboxylates." Journal of Heterocyclic Chemistry, 25, 1067.[1]

Sources

Exploratory

Pharmacological Profile of 4,5-Dihydroisoxazoles

Executive Summary: The Privileged Scaffold The 4,5-dihydroisoxazole (commonly referred to as isoxazoline ) scaffold represents a paradigm shift in modern parasitology and medicinal chemistry. Historically viewed merely a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

The 4,5-dihydroisoxazole (commonly referred to as isoxazoline ) scaffold represents a paradigm shift in modern parasitology and medicinal chemistry. Historically viewed merely as a synthetic intermediate, this five-membered heterocyclic ring has emerged as a "privileged structure" capable of disrupting ligand-gated ion channels with unprecedented selectivity.

While currently dominating the veterinary market as the gold standard for ectoparasite control (e.g., Fluralaner, Afoxolaner), the pharmacological profile of dihydroisoxazoles is rapidly expanding into human therapeutics. Emerging data indicates potent activity against Mycobacterium tuberculosis via fatty acyl-AMP ligase inhibition and selective cytotoxicity against leukemic cell lines. This guide dissects the molecular mechanisms, structure-activity relationships (SAR), and synthetic protocols defining this class.

Molecular Mechanism of Action

The pharmacological potency of dihydroisoxazoles stems from their ability to act as non-competitive antagonists at ligand-gated chloride channels.

Primary Target: GABA-Gated Chloride Channels (GABA-Cl)

Unlike fipronil or cyclodienes, which bind to the pore of the GABA channel, dihydroisoxazoles bind to a distinct allosteric site.

  • Mechanism: They stabilize the closed conformation of the chloride channel, preventing Cl⁻ influx despite the presence of GABA.

  • Result: This leads to uninhibited neuronal depolarization, hyperexcitation, paralysis, and death of the arthropod.

  • Selectivity: The critical safety feature is the differential sensitivity between arthropod and mammalian receptors. Arthropod GABA receptors (RDL subunit) have a unique binding pocket that accommodates the isoxazoline pharmacophore with nanomolar affinity (IC₅₀ ~1–10 nM), whereas mammalian GABA-A receptors require micromolar concentrations for inhibition, providing a safety margin of >500-fold.

Secondary Target: Glutamate-Gated Chloride Channels (Glu-Cl)

Dihydroisoxazoles also inhibit Glu-Cl channels, which are specific to invertebrates. Mammals lack functional Glu-Cl channels, further enhancing the safety profile of these compounds.

Emerging Targets (Human Therapeutics)
  • Antitubercular: Inhibition of FadD32 (fatty acyl-AMP ligase) and InhA (enoyl-ACP reductase), disrupting mycolic acid biosynthesis in the mycobacterial cell wall.

  • Anticancer: Disruption of cytoskeletal actin filaments and induction of G2/M cell cycle arrest in Jurkat and HL-60 leukemia cells.[1][2]

Visualization: Signaling Pathway Blockade

The following diagram illustrates the differential blockade of the GABA-Cl channel in arthropods versus mammals.

G GABA GABA Neurotransmitter Receptor_Insect Insect GABA-Cl Channel (RDL Subunit) GABA->Receptor_Insect Activates Receptor_Mammal Mammalian GABA-A Receptor GABA->Receptor_Mammal Activates Effect_Insect Channel Blockade (Hyperexcitation/Death) Receptor_Insect->Effect_Insect Inhibited by Isoxazoline Effect_Mammal No Effect (Normal Transmission) Receptor_Mammal->Effect_Mammal Unaffected Isoxazoline Dihydroisoxazole (e.g., Fluralaner) Isoxazoline->Receptor_Insect High Affinity Binding (IC50 < 10 nM) Isoxazoline->Receptor_Mammal Low Affinity (Safety Margin >500x)

Caption: Differential binding affinity of dihydroisoxazoles to insect vs. mammalian GABA receptors ensures safety.

Structure-Activity Relationship (SAR)

The efficacy of the dihydroisoxazole class is tightly governed by specific structural motifs. A "Pharmacophore Map" is essential for optimizing new derivatives.

The Critical Trifluoromethyl Group

Almost all commercially successful isoxazolines (Afoxolaner, Fluralaner) feature a trifluoromethyl (-CF₃) group at the C3 position of the isoxazoline ring or on the aryl substituents.

  • Role: Increases lipophilicity (LogP) for membrane penetration and enhances metabolic stability by blocking cytochrome P450 oxidation sites.

Stereochemistry

The C5 position of the isoxazoline ring is a chiral center.

  • Observation: The (S)-enantiomer is typically the eutomer (active form), often exhibiting 100-fold greater potency than the (R)-enantiomer.

  • Implication: Enantioselective synthesis or chiral separation is crucial for maximizing potency and minimizing off-target load.

The 3,5-Diaryl Scaffold

The rigid isoxazoline ring holds two aryl groups in a specific vector orientation essential for fitting the hydrophobic pocket of the GABA channel.

  • Substitution: Inclusion of halogens (Cl, F) on the aryl rings improves binding affinity and pharmacokinetic half-life.

SAR Core 4,5-Dihydroisoxazole Core Pos3 Position 3: Aryl Group + CF3 Core->Pos3 Scaffold Pos5 Position 5: Chiral Center (S-form) Core->Pos5 Scaffold Potency High GABA-Cl Affinity Pos3->Potency Lipophilic Interaction SideChain Amide/Azetidine Linker (Solubility/PK) Pos5->SideChain Extension Pos5->Potency Stereospecific Binding Stability Metabolic Stability SideChain->Stability Modulates PK

Caption: Key structural determinants of dihydroisoxazole pharmacological activity.

Experimental Protocols

Synthesis: 1,3-Dipolar Cycloaddition

The most robust method for constructing the dihydroisoxazole ring is the [3+2] cycloaddition of a nitrile oxide with an alkene.

Protocol: Synthesis of 3,5-Diaryl-4,5-dihydroisoxazole

  • Reagents: Aryl-aldoxime (Precursor A), Styrene derivative (Precursor B), Chloramine-T (Oxidant), Ethanol.

  • In-Situ Generation: Dissolve Aryl-aldoxime (1.0 equiv) in ethanol. Add Chloramine-T (1.1 equiv) and stir at RT for 10 min to generate the nitrile oxide in situ.

  • Cycloaddition: Add the Styrene derivative (1.0 equiv) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (78°C) for 3–4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to RT. Remove solvent under reduced pressure.[3] Extract residue with dichloromethane/water. Dry organic layer over Na₂SO₄.

  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography.

  • Validation: Confirm structure via ¹H-NMR (Characteristic doublet of doublets for isoxazoline protons at ~3.0–4.0 ppm).

Pharmacological Assay: GABA-Cl Patch Clamp

To verify mechanism and potency.

  • Expression: Inject Xenopus laevis oocytes with cRNA encoding the insect RDL GABA receptor subunit.

  • Setup: Two-electrode voltage clamp (TEVC). Hold membrane potential at -60 mV.[4]

  • Challenge: Apply GABA (EC₅₀ concentration) to establish baseline current.

  • Inhibition: Co-apply GABA + Test Compound (0.1 nM – 10 µM).

  • Analysis: Measure reduction in chloride current. Plot dose-response curve to calculate IC₅₀.

Comparative Data: Veterinary Isoxazolines

The following table summarizes the key pharmacological parameters of the "Big Four" veterinary isoxazolines.

CompoundBrand NameTarget (Primary)Half-Life (Dogs)BioavailabilityKey Structural Feature
Afoxolaner NexGardGABA-Cl / Glu-Cl~14 days74%CF3-isoxazoline + Amide linker
Fluralaner BravectoGABA-Cl / Glu-Cl~12 daysHigh (w/ food)Bis-aryl + CF3
Sarolaner SimparicaGABA-Cl / Glu-Cl~11 days>85%Spiro-azetidine linker
Lotilaner CredelioGABA-Cl / Glu-Cl~30 daysHighEnantiopure (S-isomer)

Toxicology & Safety Profile

  • Selectivity Ratio: The selectivity ratio (Mammalian IC₅₀ / Insect IC₅₀) typically exceeds 500.

  • MDR1 Sensitivity: Unlike ivermectin, isoxazolines generally show a high safety margin in MDR1-deficient dogs (e.g., Collies), though standard caution is advised.

  • Adverse Events: Neurological effects (tremors, ataxia) are rare but possible, linked to high-dose off-target binding to mammalian GABA receptors.

References

  • Shoop, W. L., et al. (2014).[5][6] Discovery and mode of action of afoxolaner, a new isoxazoline parasiticide for dogs.[5][6] Veterinary Parasitology.[5][7][8] Link

  • Gassel, M., et al. (2014).[5][6] The novel isoxazoline ectoparasiticide fluralaner: Selective inhibition of arthropod γ-aminobutyric acid- and L-glutamate-gated chloride channels.[4] Insect Biochemistry and Molecular Biology.[5] Link

  • Miglianico, M., et al. (2018). Repurposing isoxazoline veterinary drugs for control of vector-borne human diseases. PNAS. Link

  • Ozoe, Y., et al. (2010). Isoxazoline insecticides: a new class of GABA receptor antagonists.[4][8][9] Journal of Pesticide Science.

  • Merck Veterinary Manual. (2023). Isoxazoline Toxicosis in Animals.[5][8][9][10]Link

Sources

Foundational

Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate: A Strategic Heterocyclic Building Block in Medicinal Chemistry and Organic Synthesis

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper Executive Summary In the landscape of modern drug discovery and adv...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary

In the landscape of modern drug discovery and advanced materials science, the rapid assembly of functionalized heterocycles is paramount. Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate (CAS: 882530-43-0) serves as a highly versatile, electrophilic, and nucleophilic building block[1]. Unlike fully aromatic isoxazoles, this 4,5-dihydroisoxazole derivative possesses a unique electronic topology characterized by keto-enol tautomerism and a highly acidic C4 methylene group.

As a Senior Application Scientist, I have observed that the true utility of this molecule lies not just in its structure, but in its latent reactivity. It acts as a gateway intermediate—capable of undergoing Knoevenagel condensations to form push-pull chromophores[2], or undergoing dehydrative halogenation to yield fully aromatic 5-haloisoxazole-3-carboxylates[3]. This guide dissects the mechanistic causality behind its reactivity and provides field-proven, self-validating protocols for its downstream utilization.

Structural and Electronic Profiling

To manipulate Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate effectively, one must understand the three distinct reactive nodes within its scaffold.

  • The C5 Carbonyl (Keto-Enol Tautomerism): The 5-oxo group exists in equilibrium with its 5-hydroxyisoxazole tautomer. This enolic form is critical because it allows the oxygen atom to be activated by halogenating agents (like

    
     or 
    
    
    
    ). The thermodynamic driving force for this reaction is the generation of a fully conjugated, aromatic
    
    
    electron system (the isoxazole ring).
  • The C4 Methylene (Nucleophilic Node): Flanked by the C5 carbonyl and the C3 imine/ester system, the protons at the C4 position are highly acidic. Deprotonation yields a stabilized enolate that readily participates in Knoevenagel-type condensations with aromatic aldehydes[2].

  • The C3 Methyl Ester (Electrophilic Node): A standard ester moiety that can be selectively hydrolyzed to the corresponding carboxylic acid or directly amidated to form carboxamide derivatives, which are crucial in the synthesis of kinase and protease inhibitors[3].

Table 1: Physicochemical and Reactivity Profile
Property / FeatureSpecification / DetailMechanistic Implication
Chemical Formula

High heteroatom density; excellent for hydrogen bonding in target binding pockets.
Molecular Weight 143.10 g/mol Low molecular weight allows for significant downstream elaboration without violating Lipinski's Rule of 5.
C4 Acidity (

est.)
Highly AcidicEnables base-catalyzed functionalization (e.g., dialkylation or aldol condensations) under mild conditions.
Aromatization Potential HighReaction with phosphorus oxyhalides drives irreversible aromatization, yielding stable 5-halo-isoxazoles[3].

Mechanistic Pathways & Reactivity Mapping

The versatility of this building block is best visualized through its divergent synthetic pathways. By selecting the appropriate reagent environment, chemists can force the molecule down entirely different structural trajectories.

ReactivityMap Core Methyl 5-oxo-4,5-dihydroisoxazole- 3-carboxylate C4 C4 Position (Acidic Methylene) Core->C4 Deprotonation C5 C5 Position (Carbonyl/Enol) Core->C5 Tautomerization C3 C3 Position (Methyl Ester) Core->C3 Hydrolysis/Amidation Knoevenagel Knoevenagel Condensation (Push-Pull Chromophores) C4->Knoevenagel Halogenation POBr3 / POCl3 (Aromatization to 5-Halo) C5->Halogenation Amidation Amine Coupling (Carboxamide Derivatives) C3->Amidation

Figure 1: Divergent reactivity map of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate based on site-specific activation.

Self-Validating Experimental Protocol: Synthesis of Methyl 5-bromoisoxazole-3-carboxylate

One of the most critical transformations of this building block is its conversion to a 5-haloisoxazole. The 5-bromo derivative is a highly sought-after intermediate for Suzuki-Miyaura cross-coupling reactions, enabling the rapid library generation of 5-aryl/alkyl isoxazoles[4].

Causality in Design: We utilize Phosphorus oxybromide (


) as both the activating agent and the halide source. Triethylamine (TEA) is employed not just as a base, but as an acid scavenger. As the reaction proceeds, Hydrobromic acid (HBr) is generated. If left unneutralized, HBr can lead to the acid-catalyzed cleavage of the isoxazole ring. Dropwise addition of TEA ensures the local concentration of base never exceeds the required stoichiometric ratio, preventing unwanted side reactions.
Step-by-Step Methodology

Reagents Required:

  • Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate (1.0 eq, limiting reagent)

  • Phosphorus oxybromide (

    
    ) (2.8 eq)
    
  • Triethylamine (TEA) (1.0 eq)

  • Dichloromethane (DCM) (Extraction solvent)

Procedure:

  • Assembly & Activation: In an oven-dried, argon-flushed round-bottom flask, combine Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate and

    
    . Note: 
    
    
    
    is a solid at room temperature; the mixture will liquefy upon heating as the reaction initiates.
  • Thermal Equilibration: Heat the neat mixture gently to 80 °C using an oil bath.

  • Controlled Scavenging (Critical Step): Once the mixture is at 80 °C, add Triethylamine (TEA) dropwise over 15 minutes.

    • Validation Check: You will observe fuming and an exothermic response. The dropwise rate must be controlled to maintain the internal temperature near 80 °C without thermal runaway[3].

  • Reaction Maturation: Stir the reaction mixture at 80 °C for exactly 3 hours.

    • In-Process Control (TLC): Monitor the reaction via TLC (Hexanes:Ethyl Acetate 3:1). The starting material (highly polar, lower

      
      ) will disappear, replaced by a non-polar, UV-active spot (the aromatic 5-bromo product).
      
  • Quenching: Cool the mixture to room temperature. Dilute with DCM to solubilize the organic components. Slowly pour the DCM mixture over crushed ice.

    • Causality: The ice safely hydrolyzes unreacted

      
       into phosphoric acid and HBr, while the DCM immediately partitions the sensitive product into the organic phase, protecting it from aqueous degradation.
      
  • Isolation: Separate the organic layer, wash with cold saturated aqueous

    
     (to remove residual acid), dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Analytical Validation: Validate the product via

    
     NMR. The successful aromatization is confirmed by the complete disappearance of the C4 methylene protons (typically around 
    
    
    
    3.5-4.0 ppm in the starting material)[5].

Workflow Step1 1. Reagent Assembly Isoxazolone + POBr3 Step2 2. Base Addition Dropwise TEA (Scavenge HBr) Step1->Step2 Step3 3. Thermal Activation 80 °C for 3 Hours Step2->Step3 Step4 4. Quench & Extract Ice quench, DCM Extraction Step3->Step4 Step5 5. Product Isolation Methyl 5-bromoisoxazole-3-carboxylate Step4->Step5

Figure 2: Sequential workflow for the dehydrative halogenation of the isoxazolone core.

Applications in Advanced Drug Discovery

The derivatives of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate are not merely academic curiosities; they are deeply embedded in active pharmaceutical development pipelines.

Influenza A Virus M2-S31N Inhibitors

The emergence of multidrug-resistant influenza strains has necessitated new antiviral targets. The AM2-S31N proton channel is present in over 95% of circulating Influenza A viruses. Researchers have utilized 5-substituted isoxazole-3-carboxylates (derived from the 5-bromo intermediate synthesized above) to develop potent AM2-S31N channel blockers. The isoxazole core provides the precise spatial geometry required to occlude the proton channel, yielding submicromolar efficacy against resistant strains[4].

Smurf1 Inhibitors for COPD

Chronic Obstructive Pulmonary Disease (COPD) involves severe airway remodeling driven by aberrant TGF-


 signaling. Isoxazole-3-carboxamide derivatives, synthesized by coupling the C3-ester of our building block with complex amines, have been patented as potent Smurf1 inhibitors. These compounds normalize TGF-

signaling in smooth muscle and fibroblasts, halting the progression of airway remodeling[6].
Functional -Systems and Chromophores

Beyond pharma, the C4-acidity of the 5-oxo-4,5-dihydroisoxazole core is exploited in materials science. Through one-pot Knoevenagel condensations with aromatic aldehydes, chemists synthesize 4-(arylmethylene)-5-oxo-4,5-dihydroisoxazole-3-carboxylic acids. In these push-pull chromophores, the isoxazole acts as a powerful electron acceptor, tuning the photophysical properties of the molecule for use in advanced optical materials[2].

References

  • Howei Pharm. "CAS 882530-43-0 C5H5NO4 Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate ≥95%." Howei Pharm Catalog.
  • ResearchGate. "Ring-opening reactions of cyclopropanes. Part 8.1 Nitrosation of donor-acceptor cyclopropanes." Journal of Chemical Research.
  • LookChem. "Cas 1914946-33-0, ethyl 5-bromoisoxazole-3-carboxylate." LookChem Database.
  • Google Patents. "US9403810B2 - Carboxamide derivatives." United States Patent and Trademark Office.
  • Frontiers. "Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems." Frontiers in Chemistry.

Sources

Exploratory

Advanced Reactivity and Applications of the 4,5-Dihydroisoxazole Ring System

An In-Depth Technical Guide for Synthetic and Medicinal Chemists Executive Summary The 4,5-dihydroisoxazole (commonly known as -isoxazoline) ring system is a premier five-membered heterocycle characterized by adjacent ni...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Synthetic and Medicinal Chemists

Executive Summary

The 4,5-dihydroisoxazole (commonly known as


-isoxazoline) ring system is a premier five-membered heterocycle characterized by adjacent nitrogen and oxygen atoms and a single double bond between C3 and the nitrogen atom. Historically viewed merely as a stable cycloadduct derived from the 1,3-dipolar cycloaddition of nitrile oxides to alkenes, the isoxazoline core has evolved into a highly versatile synthetic intermediate and a privileged pharmacophore in medicinal chemistry. This whitepaper deconstructs the core reactivity of the 4,5-dihydroisoxazole ring, explaining the mechanistic causality behind its transformations, and provides validated, self-consistent protocols for its utilization in drug development.

Structural and Electronic Foundations

The unique reactivity of the 4,5-dihydroisoxazole ring is dictated by its electronic distribution:

  • The N–O Bond: The adjacent highly electronegative atoms create a relatively weak bond (~55 kcal/mol) due to lone-pair repulsion. This makes the N–O bond highly susceptible to reductive cleavage, effectively rendering the ring a "masked" aldol adduct[1].

  • The C=N Imine Core: The electrophilic nature of the C3 carbon allows for functionalization, particularly when substituted with halogens (e.g., 3-halo-isoxazolines)[2].

  • C4 and C5 Positions: Protons at C4 can be acidic if adjacent to electron-withdrawing groups, enabling base-catalyzed ring opening. Conversely, the C5 position can act as an electrophilic center under Lewis acid catalysis, especially in fluorinated derivatives[3].

G Isoxazoline 4,5-Dihydroisoxazole (Isoxazoline Core) Reductive Reductive N-O Cleavage Isoxazoline->Reductive H2/Raney Ni or LiAlH4 BaseCat Base-Catalyzed Ring Opening Isoxazoline->BaseCat Alkoxide / Base Electrophilic C5 Electrophilic Substitution Isoxazoline->Electrophilic Lewis Acid (e.g., SnCl4) BetaHydroxy β-Hydroxy Ketones Reductive->BetaHydroxy Mild (H2/Pd, Mo(CO)6) GammaAmino γ-Amino Alcohols Reductive->GammaAmino Strong (LiAlH4) Enones β-Amino Enones BaseCat->Enones Elimination C5Aryl C5-Arylated Isoxazolines Electrophilic->C5Aryl SEAr via Cation

Caption: Core reactivity pathways of the 4,5-dihydroisoxazole ring system.

Core Reactivity Profiles

Reductive N–O Bond Cleavage (The "Masked Aldol" Strategy)

The most synthetically valuable transformation of the isoxazoline ring is its reductive cleavage. Because the cycloaddition of nitrile oxides to alkenes is strictly stereospecific (syn-addition), the resulting isoxazoline retains the stereochemistry of the alkene. Cleaving the N–O bond subsequently yields stereodefined


-hydroxy ketones or 

-amino alcohols, which are otherwise difficult to synthesize via traditional aldol reactions[1].
  • Chemoselectivity and Catalyst Causality:

    • H2 / Raney Nickel: The industry standard for yielding

      
      -hydroxy ketones. Raney Ni selectively inserts into the N–O bond without over-reducing the resulting ketone.
      
    • Mo(CO)6 or Fe2(CO)9: These metal carbonyls provide an exceptionally mild, chemoselective N–O cleavage via a metal-nitrene intermediate. They are preferred when the substrate contains reducible functional groups (like alkynes or halogens) that would be destroyed by hydrogenation[4].

    • LiAlH4: A strong hydride donor that not only cleaves the N–O bond but also completely reduces the transient imine, yielding

      
      -amino alcohols[1].
      
Electrophilic Aromatic Substitution ( ) at C5

Recent breakthroughs have expanded the reactivity of the isoxazoline core beyond ring-opening. Fluorinated isoxazolines (specifically 4,4,5-trifluorinated derivatives) can undergo targeted C–F bond cleavage when treated with Lewis acids like


. This generates a highly reactive carbocation at the C5 position, which can be intercepted by electron-rich aromatics via an 

mechanism. This constructs a new quaternary carbon center at C5 while leaving the isoxazoline ring fully intact[3].
Reactivity of 3-Halo-4,5-dihydroisoxazoles

The 3-halo-


-isoxazoline scaffold acts as a highly handleable electrophilic warhead. The halogen at the C3 position (typically bromine or chlorine) can undergo nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Sonogashira-type reactions). This makes 3-halo-isoxazolines versatile building blocks for appending complex side chains in late-stage drug functionalization[2].

Medicinal Chemistry: The Isoxazoline Ectoparasiticides

In medicinal chemistry, the isoxazoline ring is a privileged scaffold, most notably in a revolutionary class of veterinary ectoparasiticides that includes Fluralaner and Afoxolaner . These compounds are now being aggressively researched for repurposing in human medicine to control vector-borne diseases like Malaria and Zika[5].

Mechanism of Action: Isoxazolines act as potent, non-competitive antagonists (NCAs) at the


-aminobutyric acid (GABA)-gated chloride channels in arthropods. Crucially, they bind to a distinct site (NCA-II) compared to legacy insecticides like fipronil or dieldrin. This binding causality prevents chloride influx, leading to neuronal hyperexcitation, paralysis, and death of the parasite, while exhibiting low toxicity to mammalian GABA receptors[5][6].

MoA Fluralaner Fluralaner (Isoxazoline) GABA Arthropod GABA-gated Chloride Channel Fluralaner->GABA Binds Inhibition Non-competitive Antagonism (NCA-II Site) GABA->Inhibition Blocks Cl- Influx Depolarization Neuronal Hyperexcitation Inhibition->Depolarization Prevents Hyperpolarization Death Paralysis & Death Depolarization->Death Lethal Toxicity

Caption: Mechanism of action of isoxazoline ectoparasiticides on arthropod GABA receptors.

Quantitative Data: Reactivity and Bioactivity Profiles

Table 1: Reagents and Outcomes for Isoxazoline Ring Cleavage

Reagent SystemPrimary ProductChemoselectivity / AdvantageRef

, Raney Ni,


-Hydroxy Ketone
Standard mild cleavage; boric acid prevents retro-aldol.[1]

,


-Amino Alcohol
Generates

in situ; rapid room-temp reduction.
[3]

,

, MeCN

-Hydroxy Ketone
Tolerates alkynes, alkenes, and halogens; highly selective.[4]

, THF, Reflux

-Amino Alcohol
Complete reduction of imine intermediate; high yield.[1]

Table 2: Comparative Insecticidal Activity (


 / 

) of Isoxazolines
CompoundTarget SpeciesActivity MetricNotes on Toxicity / ResistanceRef
Fluralaner Anopheles mosquitoes

nM
Active against rdl mutated resistant strains.[5]
Afoxolaner Aedes aegypti

nM
Proposed for human mass drug administration.[5]
Compound A13 Plutella xylostella


g/mL
Modified for low bee-toxicity (1/200th of Fluralaner).[6]
Ethiprole (Control)Plutella xylostella


g/mL
Legacy phenylpyrazole; widespread resistance issues.[6]

Validated Experimental Methodologies

Protocol 1: Chemoselective Reductive Cleavage to -Hydroxy Ketones

This protocol utilizes Raney Nickel under a hydrogen atmosphere. The critical addition of boric acid buffers the reaction, preventing base-catalyzed retro-aldol degradation of the sensitive


-hydroxy ketone product.

Materials: 4,5-dihydroisoxazole substrate (1.0 equiv), W-2 Raney Nickel (slurry in water, 50% w/w), Boric acid (


, 2.0 equiv), Ethanol/Water (5:1 v/v).

Step-by-Step Workflow:

  • Preparation: In a thick-walled hydrogenation vessel, dissolve the isoxazoline substrate (10 mmol) in 50 mL of the Ethanol/Water mixture.

  • Buffering: Add boric acid (20 mmol) to the solution and stir until fully dissolved. Causality: The cleavage generates an imine that hydrolyzes to a ketone and ammonia/amines. The resulting basic pH can trigger retro-aldol cleavage. Boric acid maintains a slightly acidic pH to protect the product.

  • Catalyst Addition: Carefully add the Raney Nickel slurry (approx. 2.0 g). Safety Note: Raney Ni is highly pyrophoric; never allow it to dry in air.

  • Hydrogenation: Seal the vessel, purge three times with Nitrogen, then three times with Hydrogen gas. Pressurize the vessel to 1-3 atm of

    
     and stir vigorously at room temperature for 12-24 hours.
    
  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the UV-active isoxazoline spot indicates completion.

  • Workup: Vent the hydrogen gas safely. Filter the reaction mixture through a short pad of Celite under a blanket of nitrogen to remove the catalyst. Wash the Celite pad generously with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and Brine. Extract the aqueous layer twice with EtOAc, dry the combined organic layers over

    
    , and evaporate to yield the crude 
    
    
    
    -hydroxy ketone, which can be purified via flash chromatography.

Workflow Step1 1. Dissolve in EtOH/H2O Step2 2. Add Boric Acid & Raney Ni Step1->Step2 Step3 3. H2 Atmosphere (1-3 atm) Step2->Step3 Step4 4. Filter Catalyst & Extract Step3->Step4 Step5 5. Purify Product Step4->Step5

Caption: Step-by-step experimental workflow for the reductive cleavage of isoxazolines.

Protocol 2: Synthesis of 3-Bromo-4,5-dihydroisoxazoles via 1,3-Dipolar Cycloaddition

This protocol generates the highly reactive bromonitrile oxide in situ, which is immediately trapped by an alkene dipolarophile to form a 3-bromo-isoxazoline warhead[2].

Materials: Dibromoformaldoxime (1.2 equiv), Alkene dipolarophile (1.0 equiv), Potassium bicarbonate (


, 2.0 equiv), Ethyl Acetate.

Step-by-Step Workflow:

  • Setup: Dissolve the alkene (5.0 mmol) and dibromoformaldoxime (6.0 mmol) in 30 mL of Ethyl Acetate in a round-bottom flask equipped with a magnetic stirrer.

  • In Situ Dipole Generation: Slowly add solid

    
     (10.0 mmol) to the stirring solution at room temperature. Causality: The weak base dehydrohalogenates dibromoformaldoxime to generate bromonitrile oxide transiently. A weak base is chosen to prevent the rapid dimerization of the nitrile oxide into furoxans.
    
  • Cycloaddition: Allow the suspension to stir at room temperature for 16 hours. The reaction is typically highly regioselective, placing the more sterically demanding or electron-donating group of the alkene at the C5 position of the resulting isoxazoline.

  • Quenching & Workup: Add 20 mL of distilled water to dissolve the inorganic salts. Separate the organic layer, and extract the aqueous layer with EtOAc (2 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over

    
    , and concentrate in vacuo. Purify the crude 3-bromo-4,5-dihydroisoxazole via silica gel chromatography.
    

References

  • Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage Source: RSC Advances URL:[Link]

  • Synthesis and Reactivity of 3‐Halo‐4,5‐dihydroisoxazoles: An Overview Source: ResearchGate URL:[Link]

  • Rational Design and Synthesis of Isoxazoline Derivatives with Low Bee-Toxicity Based on Bee GABA Receptors Source: Journal of Agricultural and Food Chemistry (ACS) URL:[Link]

  • Syntheses of Isoxazoline-Based Amino Acids by Cycloaddition of Nitrile Oxides and Their Conversion into Highly Functionalized Derivatives Source: MTA KIK (Hungarian Academy of Sciences) URL:[Link]

  • Metal Carbonyl-Induced N-O Bond Cleavage of 2-Isoxazolines Source: Oxford Academic (OUP) URL:[Link]

  • Repurposing isoxazoline veterinary drugs for control of vector-borne human diseases Source: Proceedings of the National Academy of Sciences (PNAS / PMC) URL:[Link]

Sources

Foundational

The Spectroscopic Fingerprint of Isoxazole Carboxylates: A Technical Guide for Researchers

Introduction: The Significance of Isoxazole Carboxylates and Their Spectroscopic Scrutiny Isoxazole derivatives are a cornerstone in medicinal chemistry and drug development, renowned for their wide spectrum of pharmacol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Isoxazole Carboxylates and Their Spectroscopic Scrutiny

Isoxazole derivatives are a cornerstone in medicinal chemistry and drug development, renowned for their wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The isoxazole carboxylate moiety, in particular, serves as a versatile scaffold for the synthesis of novel therapeutic agents. A thorough understanding of the structure and purity of these compounds is paramount for advancing drug discovery programs, and this is where spectroscopic techniques provide an indispensable analytical foundation.

This technical guide offers an in-depth exploration of the spectroscopic data for isoxazole carboxylates, tailored for researchers, scientists, and drug development professionals. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this important class of heterocyclic compounds. By moving beyond a mere listing of data, this guide will elucidate the causal relationships behind experimental observations, empowering researchers to confidently synthesize and characterize their isoxazole carboxylate targets.

Core Structure and Spectroscopic Implications

The isoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms. The position of the carboxylate group and other substituents on this ring profoundly influences the electronic environment of the constituent atoms, leading to characteristic and predictable spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Architecture

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of isoxazole carboxylates. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of atoms within the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The chemical shifts (δ) of protons on the isoxazole ring are highly diagnostic and depend on the substitution pattern.

  • Isoxazole Ring Protons: The proton at the C4 position of an isoxazole ring typically appears as a singlet in the range of δ 6.4-7.0 ppm .[2] Protons at C5 can be shifted further downfield, particularly when adjacent to an electron-withdrawing group.

  • Ester Protons: The protons of the ethyl or methyl ester group are readily identifiable. For an ethyl ester, a quartet corresponding to the -OCH₂- group is typically observed around δ 4.0-4.5 ppm , with the adjacent methyl group appearing as a triplet around δ 1.1-1.5 ppm .[2] For a methyl ester, a singlet for the -OCH₃ group is found around δ 3.8-4.0 ppm .[1]

  • Substituent Protons: The chemical shifts of protons on substituents will vary depending on their nature and position on the isoxazole ring.

Table 1: Representative ¹H NMR Spectral Data for Isoxazole Carboxylates

Compound/DerivativeH4 (ppm)H5 (ppm)Ester Protons (ppm)Other Signals (ppm)Reference
Ethyl 6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate--4.01-3.96 (q, 2H), 1.11-1.07 (t, 3H)9.21 (s, 1H, NH), 7.76 (s, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 2.26 (s, 3H)[2]
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate--4.02 (q, 2H), 1.12 (t, 3H)9.35 (s, 1H, NH), 8.24 (d, 2H), 7.89 (s, 1H, NH), 7.52 (d, 2H), 5.28 (s, 1H), 2.28 (s, 3H)[2]
3-(4-p-methoxy-phenyl)-4-isoxazole-carboxylic acid---7.37-7.39 (d, 2H), 7.04 (s, 1H), 6.95-6.97 (d, 2H), 3.83 (s, 3H)[3]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework of isoxazole carboxylates.

  • Carbonyl Carbon: The carbonyl carbon of the ester or carboxylic acid is a key diagnostic signal, typically resonating in the downfield region of δ 160-175 ppm .[2]

  • Isoxazole Ring Carbons: The carbons of the isoxazole ring appear between δ 95-170 ppm . The specific chemical shifts are sensitive to the substitution pattern. For example, in 3,5-diphenylisoxazole, C3 and C5 resonate around δ 162.9 and 170.3 ppm, respectively, while C4 is observed at approximately δ 97.4 ppm.[1]

  • Ester Carbons: The carbons of the ester group are also characteristic. The -OCH₂- carbon of an ethyl ester is typically found around δ 60-62 ppm , and the methyl carbon at δ 14-15 ppm .[2] The -OCH₃ carbon of a methyl ester appears around δ 52-55 ppm .

Table 2: Representative ¹³C NMR Spectral Data for Isoxazole Carboxylates

Compound/DerivativeC=O (ppm)Isoxazole Ring Carbons (ppm)Ester Carbons (ppm)Other Signals (ppm)Reference
Ethyl 6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate165.8-59.6, 14.5152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 54.4, 18.2[2]
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate165.4-69.6, 14.4152.4, 152.1, 149.7, 147.2, 128.1, 124.1, 98.3, 54.2, 18.4[2]
3,5-diphenylisoxazole-170.3 (C5), 162.9 (C3), 97.4 (C4)-130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7[1]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in isoxazole carboxylates.

  • Carbonyl Stretch (C=O): The most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretch of the carboxylate group. This band typically appears in the range of 1710-1760 cm⁻¹ .[4] The exact position depends on whether the acid is in its monomeric or dimeric form (for carboxylic acids) and the electronic effects of substituents.

  • C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the isoxazole ring give rise to absorptions in the region of 1400-1650 cm⁻¹ .

  • N-O Stretching: The N-O bond stretch is typically observed in the 1400-1450 cm⁻¹ region.[5]

  • C-O Stretching: The C-O stretching vibrations of the ester group produce strong bands in the range of 1100-1300 cm⁻¹ .

Table 3: Characteristic IR Absorption Bands for Isoxazole Carboxylates

Functional GroupAbsorption Range (cm⁻¹)IntensityReference
C=O (Ester)1720 - 1750Strong[2]
C=N (Isoxazole)1580 - 1650Medium to Strong[2]
C=C (Isoxazole)1450 - 1550Medium[2]
N-O (Isoxazole)1400 - 1450Medium[5]
C-O (Ester)1100 - 1300Strong[2]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Pathways

Mass spectrometry provides crucial information about the molecular weight and elemental composition of isoxazole carboxylates. Electron Ionization (EI) is a common technique that also induces fragmentation, offering valuable structural insights.

The fragmentation of isoxazoles is notably different from that of their oxazole isomers. The initial and most characteristic fragmentation event in isoxazoles involves the cleavage of the weak N-O bond.[6]

Characteristic Fragmentation Patterns
  • N-O Bond Cleavage: This initial cleavage can lead to a variety of subsequent fragmentations. The specific pathway depends on the substitution pattern.

  • Loss of the Ester Group: Fragmentation of the ester moiety is common. This can occur through the loss of the alkoxy group (-OR) or the entire ester group as a radical.

  • Skeletal Rearrangements: Isoxazoles can undergo skeletal rearrangements upon electron impact, sometimes leading to the formation of azirine or oxazole intermediates, which then fragment further.[6]

G M Isoxazole Carboxylate Molecular Ion (M+) F1 Loss of -OR (alkoxy radical) M->F1 F2 N-O Bond Cleavage M->F2 F3 Loss of COOR M->F3 F5 Further Fragmentation F1->F5 F4 Rearrangement to Azirine Intermediate F2->F4 F3->F5 F4->F5

Caption: Common fragmentation pathways for isoxazole carboxylates in EI-MS.

Experimental Protocols: A Practical Guide to Synthesis and Analysis

The successful synthesis and characterization of isoxazole carboxylates rely on robust and well-understood experimental procedures.

Synthesis of Isoxazole Carboxylates

A prevalent and versatile method for synthesizing isoxazole-5-carboxylates is the 1,3-dipolar cycloaddition reaction.

Protocol 1: Synthesis of Ethyl 3-Aryl-isoxazole-5-carboxylate via 1,3-Dipolar Cycloaddition [7]

  • Generation of the Nitrile Oxide:

    • In a round-bottom flask, dissolve the appropriate aryl aldoxime (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a base, for example, triethylamine (1.1 eq.).

    • Cool the mixture in an ice bath.

    • Slowly add a solution of an oxidizing agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite solution, to the stirred mixture. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The in situ generation of the nitrile oxide is crucial to minimize its dimerization into a furoxan byproduct.[7]

  • Cycloaddition:

    • Once the formation of the nitrile oxide is complete (as indicated by TLC), add the dipolarophile, ethyl propiolate (1.2 eq.), to the reaction mixture.

    • Allow the reaction to warm to room temperature and continue stirring until the nitrile oxide has been consumed (monitor by TLC).

  • Workup and Purification:

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired ethyl 3-aryl-isoxazole-5-carboxylate.

G cluster_synthesis Synthesis Workflow A Aryl Aldoxime B Nitrile Oxide Generation (in situ) A->B D 1,3-Dipolar Cycloaddition B->D C Ethyl Propiolate C->D E Crude Product D->E F Purification (Column Chromatography) E->F G Pure Isoxazole-5-carboxylate F->G

Caption: Experimental workflow for the synthesis of isoxazole-5-carboxylates.

Spectroscopic Analysis

Protocol 2: Standard Workflow for NMR Analysis [1]

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified isoxazole carboxylate derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Place the sample in the NMR spectrometer.

    • Acquire 1D spectra (¹H, ¹³C, and DEPT).

    • If necessary for complex structures, acquire 2D spectra (e.g., COSY, HSQC, HMBC) to establish connectivity.

  • Data Processing and Analysis:

    • Perform Fourier transformation and phase correction of the raw data.

    • Reference the chemical shifts to the internal standard.

    • Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

    • Assign the signals to the corresponding nuclei in the molecule.

    • Compare the experimental spectra with predicted spectra or data from related known compounds to confirm the structure.

G cluster_analysis NMR Analysis Workflow P Sample Preparation A Data Acquisition (1D & 2D NMR) P->A D Data Processing & Analysis A->D S Structure Confirmation D->S

Caption: Standard workflow for NMR-based structural elucidation.

Conclusion: An Integrated Spectroscopic Approach

The comprehensive characterization of isoxazole carboxylates is a critical step in the journey of drug discovery and development. This guide has provided a detailed overview of the key spectroscopic techniques—NMR, IR, and MS—and their application to this important class of molecules. By understanding the principles behind the data and following robust experimental protocols, researchers can confidently determine the structure, purity, and identity of their synthesized compounds. An integrated approach, where data from multiple spectroscopic techniques are considered in concert, provides the highest level of confidence in structural assignments and is the hallmark of rigorous scientific investigation.

References

  • Silva, F. C., de Souza, M. C. B. V., & Ferreira, V. F. (2003). Synthesis of isoxazoles. Journal of the Brazilian Chemical Society, 14(3), 335-357.
  • Bowie, J. H., & Simons, B. K. (1969). Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Australian Journal of Chemistry, 22(3), 563-575.
  • Royal Society of Chemistry. (2019).
  • Google Patents. (2014). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • BenchChem. (2025).
  • Kallury, R. K. M. R., Rao, V. R. S., & Kumari, S. L. (1981). The mass spectra of some substituted and condensed benz(1,2)isoxazoles. Organic Mass Spectrometry, 16(12), 522-524.
  • ChemicalBook.
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  • ResearchGate. Determination of regioisomers by EI (electron ionization)
  • Chodounska, H., et al. (2022). Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents. Molecules, 27(21), 7545.
  • ResearchGate. Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a.
  • Serebryannikova, A. V., et al. (2020). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 85(1), 184-194.
  • Cordero, F. M., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762.
  • Organic Chemistry Portal. Isoxazole synthesis.
  • ResearchGate.
  • Cichon, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5631.
  • Royal Society of Chemistry. (2018).
  • Zanco Journal of Pure and Applied Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of.
  • SpectraBase. Ethyl 3-(4-methylphenyl)isoxazole-5-carboxylate - Optional[¹³C NMR] - Chemical Shifts.
  • ChemicalBook. 5-methyl-1,3-oxazole-4-carboxylic acid(103879-58-9) 1h nmr.
  • eGyanKosh.
  • ResearchGate. ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a.
  • Chemistry Stack Exchange. (2013).
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  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • ChemicalBook. isoxazole-4-carboxylic acid ethyl ester(80370-40-7) 1 h nmr.
  • Der Pharma Chemica.
  • IJCRT.org.
  • MDPI. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction.
  • BLD Pharm. 42831-50-5|5-Methylisoxazole-4-carboxylic acid.
  • Qi, J. T., et al. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(1), o1111.
  • Letters in Applied NanoBioScience. (2024). Construction of Isoxazole ring: An Overview.
  • SlidePlayer.
  • Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES.
  • SpectraBase. 3-(2,4,6-Trimethylphenyl)isoxazole-4-carboxylic acid methyl ester - Optional[MS (GC)] - Spectrum.
  • Molecules. (2023).
  • Wang, D. C., et al. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(11), o3140.
  • ResearchGate. (PDF) 5-Methylisoxazole-4-carboxylic acid.
  • Scientific & Academic Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-.
  • Spectroscopy Online. (2018).
  • Journal of Pharmaceutical and Applied Chemistry. A review of isoxazole biological activity and present synthetic techniques.

Sources

Protocols & Analytical Methods

Method

Application Note: 1,3-Dipolar Cycloaddition for Dihydroisoxazole Synthesis

Executive Summary In medicinal chemistry and drug development, the dihydroisoxazole (2-isoxazoline) core is a privileged heterocyclic scaffold, exhibiting broad-spectrum biological activities ranging from antimicrobial t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and drug development, the dihydroisoxazole (2-isoxazoline) core is a privileged heterocyclic scaffold, exhibiting broad-spectrum biological activities ranging from antimicrobial to anti-inflammatory and anticancer properties[1]. The most robust, atom-economical, and structurally versatile method for constructing this heterocycle is the 1,3-dipolar cycloaddition (1,3-DC) of nitrile oxides with alkenes[1]. This application note provides drug development professionals and synthetic chemists with field-proven methodologies, mechanistic insights, and self-validating protocols for both racemic and enantioselective dihydroisoxazole synthesis.

Mechanistic Principles & Causality

The synthesis of 2-isoxazolines via 1,3-DC is a concerted, pericyclic [3+2] process. Success in this reaction relies heavily on understanding and manipulating two core principles:

  • Regiocontrol via FMO Theory: The regioselectivity of the cycloaddition is governed by Frontier Molecular Orbital (FMO) interactions. For electron-rich or unactivated alkenes, the dominant interaction occurs between the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide (dipole) and the Highest Occupied Molecular Orbital (HOMO) of the alkene (dipolarophile)[1]. Because the largest orbital coefficients reside on the oxygen of the dipole and the unsubstituted carbon of the alkene, the reaction heavily favors the formation of the 5-substituted 2-isoxazoline regioisomer[1].

  • Kinetic Suppression of Dimerization: Nitrile oxides are highly reactive and thermodynamically unstable. If allowed to accumulate, they rapidly undergo termolecular or bimolecular dimerization to form inactive furoxans[1]. Causality: To suppress this parasitic pathway, nitrile oxides are rarely isolated. Instead, they are generated in situ in the presence of the dipolarophile. By controlling the rate of base addition, the steady-state concentration of the dipole remains infinitesimally low, kinetically favoring the bimolecular cycloaddition over dimerization.

Experimental Logic & Workflow

The standard workflow involves the oxidative halogenation of an aldoxime to a hydroximoyl chloride, followed by base-mediated dehydrohalogenation to yield the transient nitrile oxide, which is immediately trapped by the alkene.

G Aldoxime Aldoxime Precursor Hydroximoyl Hydroximoyl Chloride Aldoxime->Hydroximoyl Halogenation (NCS) NitrileOxide Nitrile Oxide (1,3-Dipole) Hydroximoyl->NitrileOxide Dehydrohalogenation (Et3N) Isoxazoline Dihydroisoxazole (Target Product) NitrileOxide->Isoxazoline [3+2] Cycloaddition Furoxan Furoxan (Dimer Byproduct) NitrileOxide->Furoxan Dimerization (High Conc.) Alkene Alkene (Dipolarophile) Alkene->Isoxazoline

Logical workflow of in situ nitrile oxide generation, cycloaddition, and competitive dimerization.

Quantitative Data & Optimization Matrix

The table below summarizes validated reaction conditions, yields, and selectivities across different synthetic strategies, providing a benchmark for protocol selection.

MethodologyCatalyst / ReagentsSubstrate ScopeYield (%)Regioselectivity / ee (%)Ref
Standard Racemic Chloramine-T or NCS/Et₃NAryl/Alkyl Alkenes77–88%>95:5 (5-substituted)[2]
Solid-Phase Resin-bound alkenes, Et₃NAliphatic/Aryl~87%Regiospecific[3]
Enantioselective (Ni) Ni(II)-N,N′-dioxide3-arylidene-oxindolesUp to 65%99:1 / 99% ee[4]
Enantioselective (Mg) Mg(ClO₄)₂, Chiral Ligandα-methylene lactamsUp to 91%Regiospecific / 89% ee[5]

Standard Operating Protocols

Protocol A: In Situ Generation via NCS/Et₃N (Standard Racemic Synthesis)

This protocol is the workhorse for generating diverse libraries of racemic 3,5-disubstituted isoxazolines[2].

  • Preparation of Hydroximoyl Chloride: Dissolve the aldoxime (1.0 equiv) in anhydrous DMF (0.2 M). Add N-chlorosuccinimide (NCS, 1.05 equiv) portion-wise at room temperature.

    • Causality: NCS selectively oxidizes the oxime to the hydroximoyl chloride. If the reaction stalls, a catalytic amount of HCl gas or pyridine is added to overcome the induction period of the radical-like halogenation.

  • Addition of Alkene: Once TLC confirms the disappearance of the aldoxime, add the alkene dipolarophile (1.5 equiv) directly to the reaction mixture.

    • Causality: The dipolarophile must be present prior to base addition. This ensures that the highly reactive nitrile oxide is trapped the moment it is generated, preventing dimerization.

  • Dipole Generation: Dissolve triethylamine (Et₃N, 1.2 equiv) in a small volume of DMF and add it dropwise via a syringe pump over 2 hours.

    • Causality: Slow addition maintains an extremely low steady-state concentration of the nitrile oxide, kinetically favoring the cross-cycloaddition over the self-condensation (furoxan formation).

  • Workup: Quench with water, extract with EtOAc, wash heavily with brine (to remove DMF), dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Enantioselective Cycloaddition via Chiral Lewis Acid Catalysis

For advanced drug intermediates requiring strict stereocontrol, chiral Lewis acid catalysis is employed[4],[5].

  • Catalyst Formation: In an oven-dried Schlenk flask under argon, mix Mg(ClO₄)₂ (10 mol%) and a chiral bis(oxazoline) ligand (11 mol%) in anhydrous DCM. Stir for 1 hour at room temperature.

    • Causality: The Mg(II) metal center coordinates with the bidentate chiral ligand, creating a rigid, sterically demanding chiral pocket that will dictate the facial approach of the dipole[5].

  • Substrate Coordination: Add the alkene substrate (e.g., an α-methylene lactam, 1.0 equiv) to the catalyst solution and cool to 0 °C.

    • Causality: The Lewis acidic metal center coordinates to the carbonyl oxygen of the lactam. This two-point binding locks the conformation of the dipolarophile, effectively shielding one enantiotopic face from the incoming dipole[5].

  • Cycloaddition: Slowly add a stable nitrile oxide (e.g., mesityl nitrile oxide, 1.2 equiv) dissolved in DCM.

    • Causality: A stable, pre-formed nitrile oxide is used here because the amine base (Et₃N) typically required for in situ generation would competitively bind to and deactivate the Lewis acid catalyst[5].

  • Workup: Filter the reaction mixture through a short pad of silica to remove the metal catalyst, concentrate, and purify via chiral SFC (Supercritical Fluid Chromatography).

Analytical Quality Control & Self-Validation

To ensure the integrity of the synthesized protocols, the system must be self-validating. You can confirm the regiochemical outcome of the 1,3-DC without relying on downstream biological assays or X-ray crystallography by utilizing 1D ¹H NMR and 2D NMR (HSQC/HMBC)[6].

  • Diagnostic NMR Shifts: In a successfully formed 5-substituted 2-isoxazoline, the C5 proton is adjacent to the highly electronegative oxygen atom. It typically appears significantly downfield (δ 4.5–5.5 ppm) as a distinct doublet of doublets (dd) due to its coupling with the diastereotopic C4 protons[6].

  • Validation Logic: The C4 protons will appear further upfield (δ 2.5–3.5 ppm) as two distinct multiplets. If the reaction had yielded the undesired 4-substituted regioisomer, the chemical shift profile would invert (the single proton would be upfield, and the CH₂ group would be downfield). Observing the δ 4.5–5.5 ppm (dd) signal serves as an immediate, self-validating diagnostic tool for >95% regioselectivity.

References

1.[1] Title: Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines Source: mdpi.com URL:

2.[3] Title: Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes Source: nih.gov URL:

3.[4] Title: Asymmetric Synthesis of Spiro[isoxazolin-3,3′-oxindoles] via the Catalytic 1,3-Dipolar Cycloaddition Reaction of Nitrile Oxides Source: acs.org URL:

4.[2] Title: Synthesis of novel isoxazolines via 1,3-dipolar cycloaddition and evaluation of anti-stress activity Source: researchgate.net URL:

5.[6] Title: 1,3-DIPOLAR CYCLOADDITION REACTIONS OF PYRAZOLO[1,5-a]PYRIMIDINES WITH NITRILE OXIDE Source: sctunisie.org URL:

6.[5] Title: Enantioselective 1,3-Dipolar Cycloadditions of α-Methylene Lactams to Construct Spirocycles Source: nih.gov URL:

Sources

Application

Application Note: Advanced NMR Characterization and Tautomeric Analysis of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate

Document Type: Technical Application Note & Protocol Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Executive Summary & Structural Dynamics Methyl 5-oxo-4,5-dihydroisoxazo...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Protocol Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary & Structural Dynamics

Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate (CAS: 882530-43-0 / 70432-25-6) is a highly versatile, privileged heterocyclic building block utilized extensively in medicinal chemistry, particularly in the synthesis of antiviral agents and carboxamide derivatives[1]. However, the structural validation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique analytical challenge due to its dynamic tautomeric equilibrium[2].

As a Senior Application Scientist, it is critical to understand that you are rarely characterizing a single static structure. The isoxazol-5(4H)-one core exhibits complex tautomerism, existing in three distinct states: the CH-form (4,5-dihydroisoxazol-5-one), the OH-form (5-hydroxyisoxazole), and the NH-form (2,5-dihydroisoxazol-5-one). The C4-H bond in the CH-form is highly acidic—comparable to carboxylic acids—which facilitates rapid proton exchange and tautomerization depending on the microenvironment[3].

Tautomerism cluster_polar CH CH-Form (Dominant in CDCl3) 4,5-dihydroisoxazol-5-one C4: sp3 CH2 | C5: C=O OH OH-Form (Polar Media) 5-hydroxyisoxazole C4: sp2 CH | C5: C-OH CH->OH Enolization (Solvent Polarity) NH NH-Form (H-Bonding Media) 2,5-dihydroisoxazol-5-one C4: sp2 CH | C5: C=O CH->NH Amidation (H-Bonding) OH->NH Tautomeric Shift

Fig 1: Tautomeric equilibrium of isoxazol-5-ones driven by solvent polarity and hydrogen bonding.

Causality in Experimental Design: Solvent Selection

The most common point of failure in the NMR characterization of isoxazol-5-ones is ignoring solvent-solute interactions. The choice of deuterated solvent is not arbitrary; it actively dictates the observed tautomeric state[4].

  • Non-Polar, Aprotic Solvents (e.g.,

    
    ):  Favor the kinetic CH-form . The lack of hydrogen-bonding capability forces the molecule to maintain its aliphatic C4-methylene structure.
    
  • Polar, Hydrogen-Bonding Solvents (e.g., DMSO-

    
    ):  Act as a thermodynamic sink, shifting the equilibrium toward the OH-form  or NH-form . The solvent's oxygen atoms stabilize the enolic proton or the shifted amine proton via strong intermolecular hydrogen bonds[2].
    

Self-Validating NMR Acquisition Protocol

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system . Every step includes an internal logic check to prevent misinterpretation caused by dynamic exchange line-broadening.

Step-by-Step Methodology

Step 1: Acid-Free Sample Preparation

  • Action: Pass

    
     through a short plug of basic alumina immediately prior to use.
    
  • Causality: Trace amounts of DCl in aging

    
     catalyze the tautomeric exchange between the CH and OH forms. This intermediate exchange rate broadens the C4 signals into baseline noise. Basic alumina removes DCl, locking the molecule into a sharp, observable CH-form snapshot.
    
  • Action: Dissolve 15–20 mg of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate in 0.6 mL of the purified

    
    .
    

Step 2: 1D NMR Acquisition Parameters

  • Action: Acquire

    
     NMR (400/500 MHz, 16 scans) and 
    
    
    
    NMR (100/125 MHz, 1024 scans). Set the relaxation delay (
    
    
    ) to 2.0 seconds minimum .
  • Causality: The molecule contains three critical quaternary carbons (C3, C5, and the ester carbonyl). A standard 1.0s

    
     is insufficient for complete longitudinal relaxation (
    
    
    
    ) of these carbons, leading to missing or non-integratable signals.
  • Validation Check: Calibrate the integration of the methoxy ester singlet (-OCH

    
    ) to exactly 3.00. The sum of the C4 proton integrations across all observed tautomers must equal exactly 2.00. Any deviation indicates degradation or an incomplete 
    
    
    
    relaxation.

Step 3: 2D NMR Correlation (If Mixtures are Present)

  • Action: If a mixture of tautomers is observed (e.g., in intermediate polarity solvents like Acetone-

    
    ), acquire 
    
    
    
    -
    
    
    HSQC and HMBC spectra.
  • Causality: HSQC will unambiguously differentiate the

    
     hybridized CH
    
    
    
    of the CH-form from the
    
    
    hybridized CH of the OH/NH-forms. HMBC will confirm the connectivity of the methoxy group to the C3 position, ruling out ring-opening degradation products.

NMR_Workflow S1 1. Sample Preparation Acid-Free Solvent Selection (CDCl3 vs DMSO-d6) S2 2. 1D NMR Acquisition 1H, 13C, and DEPT-135 (d1 ≥ 2.0s) S1->S2 S3 3. Tautomer Assessment Analyze C4 Chemical Shift (sp3 vs sp2) S2->S3 S4 4. 2D NMR Correlation HSQC & HMBC for Quaternary Assignment S3->S4 If dynamic exchange observed S5 5. Final Structural Validation Confirm Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate S3->S5 If single tautomer observed S4->S5

Fig 2: Self-validating NMR workflow for the structural assignment of dynamic isoxazol-5-ones.

Quantitative Data Presentation & Interpretation

The following tables summarize the expected NMR chemical shifts based on the tautomeric state dictated by the solvent.

Table 1: NMR Diagnostic Shifts

Note: Chemical shifts (


) are reported in ppm. Multiplicity: s = singlet, br s = broad singlet.
Functional Group

(CH-Form)
DMSO-

(OH/NH-Form)
MultiplicityCausality / Assignment Logic
-OCH

(Ester)
~3.95~3.85s (3H)Methoxy protons. Slight upfield shift in DMSO due to solvent dielectric effects.
C4-H

/ C4-H
~3.80 ~6.20 s (2H) / s (1H)Critical Diagnostic Peak: Shifts from an aliphatic

environment to a highly deshielded olefinic

environment upon enolization.
-OH / -NH Not observed~11.5 - 12.5br s (1H)Exchangeable proton. Stabilized and rendered observable by strong DMSO hydrogen bonding.
Table 2: NMR Diagnostic Shifts
Carbon Position

(CH-Form)
DMSO-

(OH/NH-Form)
Causality / Assignment Logic
-OCH

(Ester)
~53.0~52.5Unaffected by ring tautomerism; standard methoxy ester shift.
C4 (Ring) ~35.0 ~88.0 Critical Diagnostic Peak: Confirms the transition from an aliphatic methylene carbon to an enolic methine carbon.
C3 (C=N) ~151.0~155.0Imine carbon. Deshielded further in the OH-form due to extended conjugation.
Ester C=O ~158.0~160.0Exocyclic carbonyl. Verified via HMBC correlation to the -OCH

protons.
C5 (Ring C=O) ~172.0~168.0Ring carbonyl (CH-form) shifts upfield when converting to the enolic C-OH (OH-form).

References

Below is the consolidated list of authoritative sources cited within this application note, complete with verified URLs for E-E-A-T compliance.

1.[4] Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase - PMC Source: nih.gov URL:

2.[1] Isoxazol-5-ones as Strategic Building Blocks in Organic Synthesis - ResearchGate Source: researchgate.net URL:

3.[2] Exploring the Chemical Space of Isoxazol-5-ol Analogs: A Technical Guide for Drug Discovery - Benchchem Source: benchchem.com URL:

4.[3] 409 ISOXAZOL-5-ONES: UNUSUAL HETEROCYCLES WITH GREAT SYNTHETIC POTENTIAL Alessandra A. G. Fernandes, Amanda F. da Silva, Samuel - DOI Source: doi.org URL:

Sources

Method

"mass spectrometry analysis of isoxazole compounds"

Application Note: Advanced Mass Spectrometry Analysis of Isoxazole Compounds Executive Summary & Strategic Context Isoxazole rings (1,2-oxazoles) are critical pharmacophores in medicinal chemistry, found in antibiotics (...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Mass Spectrometry Analysis of Isoxazole Compounds

Executive Summary & Strategic Context

Isoxazole rings (1,2-oxazoles) are critical pharmacophores in medicinal chemistry, found in antibiotics (Sulfamethoxazole), COX-2 inhibitors (Valdecoxib), and DMARDs (Leflunomide). Their bio-isosteric properties allow them to mimic peptide bonds and metabolic intermediates. However, for the mass spectrometrist, isoxazoles present a unique challenge: the lability of the N-O bond (bond energy ~230 kJ/mol).

Unlike their 1,3-oxazole isomers, isoxazoles undergo distinct fragmentation pathways dominated by N-O bond cleavage, often preceding or accompanying ring contraction. This guide provides a high-fidelity protocol for the LC-MS/MS analysis of isoxazoles, focusing on differentiating them from isomeric impurities and validating fragmentation mechanisms.

Theoretical Foundations: The Fragmentation Mechanism

Expertise Insight: The defining characteristic of isoxazole MS/MS spectra is the "Weak Link" hypothesis. The N-O bond is the weakest point in the ring. In Electrospray Ionization (ESI+), protonation typically occurs at the nitrogen.

The "Ring Contraction" Pathway: Upon collisional activation (CID), the protonated isoxazole does not simply shatter. It undergoes a structured rearrangement:

  • N-O Cleavage: The bond breaks, forming an acyclic intermediate.

  • Recyclization (Azirine Formation): The intermediate often rearranges into a highly reactive azirine species.

  • Neutral Loss: The azirine intermediate expels neutral fragments, most commonly ketenes (

    
    ), nitriles (
    
    
    
    ), or carbon monoxide (
    
    
    ), depending on the C3/C5 substitution.
Visualization: Isoxazole Fragmentation Dynamics

IsoxazoleFragmentation Start Protonated Isoxazole [M+H]+ Step1 N-O Bond Cleavage (Acyclic Intermediate) Start->Step1 CID Energy Step2 Azirine / Oxazole Rearrangement Step1->Step2 Ring Contraction Frag1 Loss of R-CN (Nitrile) Step2->Frag1 Pathway A Frag2 Loss of CO (Carbon Monoxide) Step2->Frag2 Pathway B Frag3 Loss of Ketene (R2C=C=O) Step2->Frag3 Pathway C

Caption: Mechanistic pathway of isoxazole fragmentation via N-O bond cleavage and azirine intermediates.

Method Development & Protocol

Trustworthiness Principle: A robust method must be self-validating. The following protocol includes "Checkpoints" to ensure data integrity.

Sample Preparation (Protein Precipitation)
  • Reagents: HPLC-grade Acetonitrile (MeCN), Ammonium Hydroxide (

    
    ).
    
  • Rationale: Isoxazoles are often moderately polar. A basic extraction prevents acid-catalyzed ring opening during prep, though the LC mobile phase will be acidic.

Protocol:

  • Aliquot 100 µL of plasma/matrix.

  • Add 300 µL of Ice-Cold MeCN containing 1%

    
     . (Base ensures isoxazole stability).
    
  • Vortex (2 min) and Centrifuge (10,000 x g, 10 min, 4°C).

  • Transfer supernatant to silanized glass vials (prevents adsorption).

LC-MS/MS Conditions
ParameterSettingRationale
Column Pentafluorophenyl (PFP) or C18PFP columns offer superior selectivity for positional isomers (isoxazole vs. oxazole) via pi-pi interactions.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for

generation.
Mobile Phase B Methanol (MeOH)MeOH often yields higher sensitivity for N-heterocycles than MeCN.
Flow Rate 0.3 - 0.5 mL/minStandard analytical flow.
Source Temp < 350°C (Critical) Checkpoint: Isoxazoles are thermally labile. High source temps can cause in-source degradation, mimicking fragmentation.
Self-Validating Workflow

LCMS_Workflow Sample Sample Prep (PPT with 1% NH4OH) LC LC Separation (PFP Column) Sample->LC Source Source LC->Source MS1 Q1 Scan (Precursor Selection) Source->MS1 CID Collision Cell (Ramped Energy 10-40eV) MS1->CID MS2 Q3 Scan (Fragment Detection) CID->MS2 Validation VALIDATION CHECKPOINT Are ratios of [M-CO] to [M-HCN] constant? MS2->Validation

Caption: Logical workflow for isoxazole analysis with integrated validation checkpoint.

Data Interpretation: Isoxazole vs. Oxazole Differentiation

One of the most common analytical challenges is distinguishing an isoxazole drug from its oxazole isomer (either a synthetic impurity or a metabolic degradation product).

Diagnostic Rules:

  • The "N-O" Signature: Isoxazoles cleave the N-O bond easily.

    • Isoxazole:[1][2][3][4][5][6] Prominent loss of R-C=O (acyl radical) or OH (if 3-substituted).

    • Oxazole:[5][7] The 1,3-arrangement is more stable. Fragmentation often involves cleavage of the C-O bond followed by loss of HCN (27 Da) or CO (28 Da).

  • Sulfamethoxazole Example (Isoxazole):

    • Precursor: m/z 254.

    • Key Fragment: m/z 156 (Loss of isoxazole ring entirely) and m/z 99 (Isoxazole ring fragment).

    • Note: The N-O bond cleavage facilitates the "break" of the heterocyclic ring from the sulfonamide chain.

Comparative Fragmentation Table:

FeatureIsoxazole (1,2-oxazole) Oxazole (1,3-oxazole)
Bond Lability High (N-O bond weak)Moderate (Aromatic stability)
Primary Neutral Loss Ketene (

), Nitrile (

)
HCN, CO
Rearrangement Forms Azirine intermediateRing opening to nitrile ylide
Diagnostic Ion


References

  • Zhang, J. Y., et al. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring.[8] Journal of Mass Spectrometry, 39(3), 266-274.

  • Kus, N., et al. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv.

  • BenchChem Protocols. (2025). Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry.

  • Planche, C., et al. (2024).[9] Fragmentation mass spectra of sulfamethoxazole (SMX) degradation compounds. Molecules.

  • Giorgi, G., et al. (2002). Characterization and differentiation of heterocyclic isomers: Tandem mass spectrometry of isoxazolo- and oxazolopyridines. Journal of the American Society for Mass Spectrometry.

Sources

Application

Technical Guide: Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate in Medicinal Chemistry

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It addresses the synthesis, reactivity, and pharmacological application of Methyl 5-oxo-4,5-dihydroisoxaz...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It addresses the synthesis, reactivity, and pharmacological application of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate , a versatile scaffold in glutamate receptor ligand design.

Part 1: Strategic Overview

The "Chameleon" Scaffold

Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate (referred to herein as MDIC ) represents a privileged scaffold in neuropharmacology.[1] Its utility stems from its ability to exist as a stable masked equivalent of aspartic acid and its rich tautomeric landscape, which allows it to mimic the distal carboxylate groups of excitatory amino acids (EAAs) like glutamate and AMPA.

Key Structural Features:

  • Tautomeric Equilibrium: MDIC exists in equilibrium between the 5-oxo (lactam-like) and 5-hydroxy (enol-like) forms. In solution, the 5-oxo form often dominates, making the C4 position highly nucleophilic and the N2 position susceptible to alkylation.

  • Bioisosterism: The 3-carboxylate-5-isoxazolone motif is a classic bioisostere for the

    
    -amino acid moiety or the 
    
    
    
    -carboxylate of glutamate, providing rigidification that can enhance selectivity for NMDA or AMPA receptor subtypes.[1]
  • Chemical Reactivity: Unlike simple esters, the 5-oxo core is an "activated" system, capable of undergoing Knoevenagel condensations at C4, N-alkylation, and even ring-expansion reactions to form pyridines.

Part 2: Chemical Reactivity & Synthesis Strategy[2]

The synthesis of MDIC is deceptively simple but requires strict pH control to prevent ring opening or decarboxylation. The most robust route utilizes Dimethyl Acetylenedicarboxylate (DMAD) and Hydroxylamine , a reaction that exploits the differential electrophilicity of the alkyne carbons.

Reaction Mechanism Visualization

The following diagram illustrates the regioselective cyclization pathway.

SynthesisPath DMAD Dimethyl Acetylenedicarboxylate (DMAD) Intermediate O-Acyl Hydroxylamine Intermediate DMAD->Intermediate Nucleophilic Attack (N-OH) NH2OH Hydroxylamine (NH2OH·HCl) NH2OH->Intermediate Cyclization 5-exo-dig Cyclization Intermediate->Cyclization Tautomerization Product Methyl 5-oxo-4,5-dihydroisoxazole- 3-carboxylate (MDIC) Cyclization->Product - MeOH

Figure 1: Mechanistic pathway for the synthesis of MDIC.[1] The reaction is driven by the nucleophilic attack of hydroxylamine on the activated alkyne, followed by intramolecular cyclization.

Part 3: Experimental Protocols

Protocol A: Scalable Synthesis of MDIC Core

Target: Preparation of 20g of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate.

Reagents:

  • Dimethyl Acetylenedicarboxylate (DMAD): 28.4 g (0.20 mol)

  • Hydroxylamine Hydrochloride: 13.9 g (0.20 mol)

  • Sodium Hydroxide (50% aq): As required for pH adjustment

  • Methanol (MeOH): 200 mL

  • Hydrochloric Acid (conc.): For acidification

Step-by-Step Methodology:

  • Preparation: Dissolve Hydroxylamine HCl (13.9 g) in MeOH (100 mL) in a 500 mL round-bottom flask cooled to 0°C.

  • Neutralization: Carefully add a solution of NaOH (8.0 g in 20 mL H2O) dropwise to liberate the free hydroxylamine base. Critical: Maintain temperature <10°C to prevent decomposition.

  • Addition: Add DMAD (28.4 g) dropwise over 45 minutes. The reaction is highly exothermic; ensure internal temperature does not exceed 20°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane; Product Rf ~ 0.3, stains red with FeCl3).

  • Workup:

    • Concentrate the mixture under reduced pressure to ~50 mL.

    • Dilute with ice-water (100 mL).

    • Acidify carefully with conc. HCl to pH 1-2. The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water (2 x 20 mL), and recrystallize from hot water or methanol/water (1:1).

  • Yield: Expected yield: 65-75% (18-21 g).

    • Melting Point: 168-170°C (dec).

Protocol B: Regioselective Functionalization (C4 vs. N2)

The "soft" nucleophile (C4) vs. "hard" nucleophile (N2) dichotomy allows for divergent synthesis.

Target PositionReagent ClassConditionsProduct Type
C4-Alkylation Aldehydes (R-CHO)Cat. Piperidine, EtOH, Reflux4-Arylidene-5-isoxazolones (Glutamate mimetics)
N2-Alkylation Alkyl Halides (R-X)K2CO3, DMF, 60°CN-Alkyl-5-isoxazolones (Prodrugs/Heterocycles)
Ring Expansion Mo(CO)6MeCN, HeatPyridine-3-carboxylates

Procedure for C4-Arylidene Formation (Knoevenagel Condensation):

  • Dissolve MDIC (1.0 eq) and the aromatic aldehyde (1.0 eq) in Ethanol (10 mL/g).

  • Add Piperidine (0.1 eq) as a catalyst.

  • Reflux for 2-4 hours. The product often precipitates upon cooling.

  • Why this works: The 5-oxo group acidifies the C4 protons (pKa ~6-7), making it an excellent Michael donor or Knoevenagel substrate.

Part 4: Medicinal Chemistry Applications[1][3][4]

Designing Glutamate Receptor Ligands

MDIC derivatives are structurally related to Ibotenic Acid and AMPA . The 3-carboxylate mimics the glycine site of the NMDA receptor or the glutamate binding pocket.

Structure-Activity Relationship (SAR) Logic:

  • 3-COOH/Ester: Essential for binding to the cationic arginine residue in the receptor pocket.

  • 4-Position: Tolerance for bulky lipophilic groups (e.g., benzyl, biphenyl) allows for selectivity between NMDA (NR2A/NR2B subunits) and AMPA receptors.

  • 5-Oxo/Hydroxy: Acts as a hydrogen bond acceptor/donor, mimicking the distal acid of glutamate.

SAR_Logic MDIC_Core MDIC Core (Isoxazolone) Mod1 C4-Substitution (Benzyl/Alkyl) MDIC_Core->Mod1 Lipophilic Expansion Mod2 N2-Alkylation (Methyl/Ethyl) MDIC_Core->Mod2 Prodrug/Desensitization Target1 NMDA Receptor (Glycine Site) Target2 AMPA Receptor (Agonist Site) Mod1->Target1 Increases Selectivity Mod1->Target2 Modulates Potency

Figure 2: SAR decision tree for modifying the MDIC scaffold to target specific glutamate receptor subtypes.

Case Study: Synthesis of 4-Substituted Analogues

To synthesize a specific NMDA antagonist candidate:

  • Condensation: React MDIC with 4-chlorobenzaldehyde (Protocol B) to form the 4-(4-chlorobenzylidene) intermediate.

  • Reduction: Selectively reduce the exocyclic double bond using NaBH4 in MeOH or H2/Pd-C to yield the 4-(4-chlorobenzyl)-5-oxo-4,5-dihydroisoxazole-3-carboxylate.[1]

  • Hydrolysis: Saponify the methyl ester (LiOH, THF/H2O) to reveal the free carboxylic acid, essential for receptor binding.

Part 5: References

  • Synthesis of Isoxazolones:

    • Reaction of DMAD with Hydroxylamines: Agosta, W. C. "Structures of the Adducts of N-Phenylhydroxylamine with Dimethyl Acetylenedicarboxylate." Journal of Organic Chemistry, 1961, 26(6), 1724–1728. Link

    • General Isoxazole Synthesis: "Isoxazole Synthesis."[2] Organic Chemistry Portal. Link

  • Medicinal Chemistry & Glutamate Receptors:

    • Isoxazoles as Glutamate Analogs: Conti, P., et al. "Synthesis, binding affinity at glutamic acid receptors, neuroprotective effects, and molecular modeling investigation of novel dihydroisoxazole amino acids." Journal of Medicinal Chemistry, 2005. (See search result 1.2 context).

    • AMPA/NMDA Ligands: Madsen, U., et al. "Structure-activity relationships of isoxazole-3-carboxylic acid derivatives as excitatory amino acid receptor ligands." Journal of Medicinal Chemistry.

  • Reactivity & Ring Expansion:

    • Molybdenum-mediated Ring Expansion: "An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates."[1] Beilstein Journal of Organic Chemistry, 2022, 18, 738–745. Link

  • Physical Properties:

    • Methyl 3-hydroxy-5-isoxazolecarboxylate (Isomer check): Sigma-Aldrich Product Sheet. Link (Note: Verify CAS 10068-07-2 vs User's Target).

Disclaimer: This guide is for research purposes only. All synthesis steps involving DMAD and hydroxylamine should be conducted in a fume hood due to the potential for exothermic reactions and energetic intermediates.

Sources

Method

"development of novel herbicides from isoxazole derivatives"

Application Note & Protocol Guide: Development of Novel Herbicides from Isoxazole Derivatives Part 1: Introduction & Mechanism of Action The Isoxazole Advantage: The "Pro-Herbicide" Strategy In the development of modern...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: Development of Novel Herbicides from Isoxazole Derivatives

Part 1: Introduction & Mechanism of Action

The Isoxazole Advantage: The "Pro-Herbicide" Strategy

In the development of modern herbicides, isoxazole derivatives (e.g., isoxaflutole) represent a sophisticated "pro-herbicide" strategy.[1] Unlike direct inhibitors that must penetrate the cuticle and travel to the active site unchanged, these molecules are designed to be stable during transport but metabolically activated within the plant.

Expert Insight: The isoxazole ring itself is often not the primary inhibitor. Upon uptake by the plant roots or foliage, the isoxazole ring undergoes enzymatic opening to form a diketonitrile (DKN) derivative.[2] This DKN species is the potent inhibitor of the target enzyme, 4-hydroxyphenylpyruvate dioxygenase (HPPD) .[2] This mechanism confers distinct advantages:

  • Systemicity: The parent isoxazole is often more lipophilic, facilitating uptake.

  • Selectivity: Crops (like maize) can metabolize the DKN into inactive benzoic acid derivatives faster than weeds, providing a safety margin.

Target Pathway: HPPD Inhibition

HPPD is a non-heme, iron-dependent oxygenase critical for tyrosine catabolism.[3] It converts 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA) .[3][4] HGA is the vital precursor for plastoquinone (a cofactor for phytoene desaturase) and tocopherols .

  • Inhibition Logic: Blocking HPPD stops plastoquinone synthesis

    
     Phytoene desaturase (PDS) fails 
    
    
    
    Carotenoid synthesis stops
    
    
    Chlorophyll is photo-oxidized
    
    
    Bleaching symptoms .

HPPD_Pathway Tyrosine L-Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HGA Homogentisate (HGA) HPPA->HGA Catalyzed by HPPD HPPD_Enzyme Enzyme: HPPD (Target Site) Isoxazole Isoxazole Herbicide (Pro-herbicide) DKN Diketonitrile (DKN) (Active Inhibitor) Isoxazole->DKN Bio-activation (Ring Opening) DKN->HPPD_Enzyme INHIBITION Plastoquinone Plastoquinone HGA->Plastoquinone Carotenoids Carotenoids (Protection) Plastoquinone->Carotenoids Cofactor for PDS Bleaching Chlorophyll Destruction (Bleaching/Death) Carotenoids->Bleaching Absence causes

Figure 1: The metabolic pathway of HPPD inhibition. The isoxazole precursor is bio-activated to DKN, which blocks HGA production, leading to characteristic bleaching.[5]

Part 2: Chemical Synthesis Protocol

Objective: Synthesize a 4-benzoyl-5-substituted isoxazole derivative (the core scaffold for HPPD inhibition). Safety: All steps must be performed in a fume hood. Hydroxylamine is a skin sensitizer; acid chlorides are corrosive.

Protocol: One-Pot Regioselective Synthesis via 1,3-Dicarbonyls

This method utilizes the condensation of a beta-keto ester (or diketone) with hydroxylamine, a standard route for generating the isoxazole core.

ReagentRoleMolar Eq.
Substituted Benzoyl Chloride Electrophile (Aryl moiety)1.0
Magnesium Ethoxide Base/Chelator2.2
Ethyl Acetoacetate 1,3-Dicarbonyl Scaffold1.0
Hydroxylamine HCl Cyclizing Agent1.2
Dichloromethane (DCM) Solvent-

Step-by-Step Methodology:

  • Acylation (Formation of Tricarbonyl):

    • Dissolve Magnesium Ethoxide (2.2 eq) in dry DCM under

      
       atmosphere.
      
    • Add Ethyl Acetoacetate (1.0 eq) dropwise at 0°C. Stir for 30 min to form the Mg-enolate.

    • Add the Substituted Benzoyl Chloride (1.0 eq) (e.g., 2-mesyl-4-trifluoromethylbenzoyl chloride for isoxaflutole analogs) dropwise.

    • Stir at room temperature (RT) for 3 hours. The solution will turn yellow/orange, indicating the formation of the tricarbonyl intermediate.

    • Checkpoint: TLC (Hexane:EtOAc 4:1) should show consumption of the acid chloride.

  • Cyclization:

    • Cool the reaction mixture to 0°C.

    • Add Hydroxylamine Hydrochloride (1.2 eq) dissolved in a minimum amount of water/ethanol.

    • Reflux the mixture for 4–6 hours. The regioselectivity (5-substituted vs 3-substituted) is driven by the electronics of the tricarbonyl and solvent polarity.

    • Note: For specific 5-cyclopropyl isoxazoles, start with ethyl 3-cyclopropyl-3-oxopropanoate.

  • Work-up & Purification:

    • Quench with 1M HCl. Extract with DCM (3x).

    • Wash organic layer with brine, dry over

      
      , and concentrate in vacuo.
      
    • Purification: Recrystallize from Ethanol/Hexane or use Flash Column Chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).

  • Characterization:

    • 1H NMR: Look for the absence of the methylene protons of the starting dicarbonyl and the presence of the isoxazole ring proton (if not fully substituted).

    • MS: Confirm Molecular Weight (

      
      ).
      

Part 3: In Vitro Screening (HPPD Enzyme Assay)

Objective: Determine the


 of the synthesized isoxazole (and its DKN metabolite if available) against recombinant HPPD.

Expert Insight: Since isoxazoles are pro-herbicides, you must also test the hydrolyzed form (diketonitrile) . Testing the parent isoxazole alone in an enzyme assay may yield false negatives because it lacks the chelating moiety required to bind the active site Iron (


).
Protocol: Coupled Fluorescent Assay

This assay measures the formation of HGA. Since HGA is unstable and oxidizes, we couple the reaction to HGA-dioxygenase (HGD) or measure HPPA consumption via absorbance, but a direct absorbance assay at 290 nm (for HGA) is most common if read immediately.

Materials:

  • Enzyme: Recombinant Arabidopsis thaliana HPPD (AtHPPD) or Zea mays HPPD.

  • Substrate: 4-Hydroxyphenylpyruvate (HPPA).[3][4]

  • Cofactors: Sodium Ascorbate (to keep Fe in

    
     state), 
    
    
    
    .
  • Buffer: 50 mM Tris-HCl, pH 7.5.

Workflow:

  • Preparation:

    • Prepare 10 mM stock of test compounds in DMSO.

    • Prepare Enzyme Mix: HPPD (

      
      ) + Ascorbate (2 mM) + 
      
      
      
      (
      
      
      ) in buffer.
  • Incubation:

    • In a 96-well UV-transparent plate, add

      
       Enzyme Mix.
      
    • Add

      
       of Test Compound (Final conc: 0.01 
      
      
      
      to 100
      
      
      ).
    • Incubate at 25°C for 15 mins to allow inhibitor binding.

  • Reaction Start:

    • Add

      
       HPPA substrate (Final conc: 
      
      
      
      ).
  • Measurement:

    • Monitor Absorbance at 290 nm (formation of HGA) kinetically for 10 minutes.

    • Alternative: Use a chemical derivatization method if HGA background is high.

  • Data Analysis:

    • Calculate slope (rate) for each concentration.

    • Fit to Sigmoidal Dose-Response curve to derive

      
      .
      

Part 4: In Vivo Greenhouse Screening

Objective: Evaluate whole-plant efficacy and crop selectivity.

Test Species:

  • Weeds: Echinochloa crus-galli (Barnyard grass), Setaria viridis (Green foxtail), Amaranthus retroflexus (Redroot pigweed).

  • Crops: Zea mays (Corn - tolerant), Glycine max (Soybean - susceptible).

Protocol:

  • Pre-Emergence (PRE) Test:

    • Sow seeds in sandy loam soil.

    • Apply compound immediately after seeding using a track sprayer.

    • Rates: 100, 50, 25, 12.5 g ai/ha (grams active ingredient per hectare).

    • Assess at 14 and 21 days after treatment (DAT).

  • Post-Emergence (POST) Test:

    • Grow plants to 2-3 leaf stage.

    • Spray foliage with compound + Adjuvant (e.g., Methylated Seed Oil 1% v/v).

    • Assess at 14 and 21 DAT.

  • Scoring System (0-100):

    • 0: No effect.

    • 10-30: Chlorosis/Bleaching (Typical HPPD symptom).

    • 100: Complete necrosis/death.

Data Presentation Table:

Compound IDRate (g/ha)ApplicationE. crus-galli (%)A. retroflexus (%)Zea mays (Injury %)Phenotype
ISO-001 100PRE95985Bleaching
ISO-001 50PRE80900Bleaching
Control --000Green
Isoxaflutole 100PRE981008Bleaching

Part 5: Structure-Activity Relationship (SAR) & Optimization

To optimize the lead, focus on the stability of the isoxazole ring and the electronics of the phenyl ring.

Key SAR Rules:

  • The Bridge: The carbonyl bridge at position 4 is essential. It facilitates the tautomerization required for the ring-opening to the active diketonitrile.

  • The 5-Position: Small lipophilic groups (Cyclopropyl, Isopropyl) enhance potency. Cyclopropyl (as in isoxaflutole) is optimal for metabolic stability and lipophilicity.

  • The Phenyl Ring:

    • Ortho-substitution (2-position): An electron-withdrawing group (e.g.,

      
      , 
      
      
      
      ) is critical. It sterically forces the ring out of plane, aiding in the binding to the HPPD active site pocket.
    • Para-substitution (4-position):

      
       or 
      
      
      
      enhances lipophilicity and prevents metabolic degradation of the phenyl ring.

Optimization_Cycle Design Rational Design (Scaffold: 4-Benzoylisoxazole) Synthesis Synthesis (1,3-Dipolar Cycloaddition) Design->Synthesis InVitro In Vitro Screen (HPPD Inhibition - DKN form) Synthesis->InVitro InVivo In Vivo Screen (Greenhouse: Bleaching?) InVitro->InVivo If IC50 < 100 nM Selectivity Selectivity Analysis (Corn vs. Weeds) InVivo->Selectivity Selectivity->Design Refine Substituents (SAR Loop)

Figure 2: Iterative workflow for optimizing isoxazole herbicides, emphasizing the feedback loop from selectivity data back to rational design.

References

  • Pallett, K. E., et al. (1998). "The Mode of Action of Isoxaflutole: I. Physiological Effects, Metabolism, and Selectivity." Pesticide Biochemistry and Physiology. Link (Verified via ResearchGate snippet).

  • US Environmental Protection Agency (EPA). (1998). "Pesticide Fact Sheet: Isoxaflutole." Link.

  • Food and Agriculture Organization (FAO). (2012). "Isoxaflutole: JMPR 2012 Evaluation." Link.

  • Beaudegnies, R., et al. (2009). "Recent advances in the chemistry of isoxazole herbicides." Bioorganic & Medicinal Chemistry. Link.

  • Witschel, M. (2009).[4] "Herbicides with Bleaching Properties."[2][4][5][6][7][8] Modern Crop Protection Compounds. Wiley-VCH. Link.

Sources

Application

Introduction: The Dihydroisoxazole Scaffold – A Versatile Building Block for Advanced Materials

An Application Guide to Dihydroisoxazoles in Materials Science Prepared by: A Senior Application Scientist The field of materials science is in a perpetual quest for novel molecular architectures that can provide access...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Dihydroisoxazoles in Materials Science

Prepared by: A Senior Application Scientist

The field of materials science is in a perpetual quest for novel molecular architectures that can provide access to new functionalities and improved material properties. Among the vast library of heterocyclic compounds, the 4,5-dihydroisoxazole (commonly known as 2-isoxazoline) ring has emerged as a particularly compelling scaffold. This five-membered heterocycle, featuring adjacent nitrogen and oxygen atoms, possesses a unique combination of structural and electronic characteristics that make it an invaluable component in the design of advanced functional materials.

The inherent non-linearity and conformational constraints of the dihydroisoxazole ring, a direct consequence of its sp3-hybridized C4 and C5 atoms, provide a predictable "bent" or "kinked" geometry.[1] This structural feature is a powerful design element, particularly in the creation of liquid crystals and polymers where molecular shape dictates macroscopic properties. Furthermore, the N-O bond is relatively labile and can be cleaved under specific conditions, offering a pathway to transform the heterocyclic ring into other functional groups, thereby enabling applications in degradable polymers or stimuli-responsive systems.[2] The dipole moment arising from the heteroatoms also influences the dielectric properties of materials incorporating this ring system.[3]

This guide provides an in-depth exploration of the application of dihydroisoxazoles in materials science, focusing on their role in liquid crystals and functional polymers. We will delve into the synthetic methodologies, structure-property relationships, and detailed experimental protocols to provide researchers with the foundational knowledge to innovate in this exciting area.

Section 1: Dihydroisoxazoles in the Design of Novel Liquid Crystals

The incorporation of heterocyclic rings into mesogenic (liquid crystal-forming) molecules is a well-established strategy for tuning their properties. Dihydroisoxazoles offer a distinct advantage due to their non-traditional, bent molecular shape, which profoundly influences mesophase formation and stability.[1]

Expertise & Experience: Causality Behind the Application

Conventional liquid crystals are typically composed of rigid, linear (calamitic) molecules. The introduction of a dihydroisoxazole core disrupts this linearity. This deviation from a rod-like shape has a pronounced effect on the packing of molecules in the condensed phase, often leading to the formation of unique mesophases, such as the tilted Smectic C (SmC) phase, or influencing the stability of the nematic phase.[1][4]

The key design principle lies in balancing this geometric constraint. To achieve stable mesophases, the bent dihydroisoxazole core is typically functionalized with highly anisotropic groups, such as phenyl or naphthyl rings, at the C3 and C5 positions.[1] This "elongating molecular strategy" compensates for the ring's inherent non-linearity. Furthermore, the length and parity (odd vs. even number of carbons) of flexible alkyl spacers connecting multiple mesogenic units in dimers or polymers have a significant influence on the transitional properties, as they dictate the overall molecular conformation.[4] The presence of heteroatoms also increases the molecular dipole moment, which is a critical parameter for materials used in display applications.[3]

Application Note: Tailoring Mesomorphic Behavior

Researchers have successfully synthesized a variety of dihydroisoxazole-based liquid crystals, demonstrating tunable properties. By systematically varying the terminal aliphatic chains and the aromatic groups attached to the heterocyclic core, it is possible to control the transition temperatures and the type of mesophase observed (e.g., nematic, smectic).[3][5] For instance, non-symmetric liquid crystal dimers incorporating a dihydroisoxazole benzoate moiety have been shown to exhibit monotropic SmC phases or enantiotropic nematic phases depending on the specific aromatic groups linked to the core.[1][4]

Protocol 1: Synthesis of a 3,5-Disubstituted-4,5-dihydroisoxazole via 1,3-Dipolar Cycloaddition

The most robust and widely used method for synthesizing the dihydroisoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene (dipolarophile).[2][5] This protocol describes a general, one-pot procedure for generating the nitrile oxide in situ from an aldoxime.

Core Reaction:

Caption: General scheme for dihydroisoxazole synthesis.

Materials:

  • Substituted Aldehyde (1.0 eq)

  • Hydroxylamine Hydrochloride (1.0 eq)

  • Sodium Hydroxide (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.5 eq)

  • Alkene (dipolarophile) (1.0 eq)

  • Solvent (e.g., Choline chloride:urea (1:2) Deep Eutectic Solvent, or a standard organic solvent like THF or CH2Cl2)[2]

  • Ethyl Acetate (for extraction)

  • Saturated aqueous solutions of NaHCO3 and NaCl

  • Anhydrous MgSO4 or Na2SO4

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Heating mantle or oil bath with temperature control

  • Condenser (if refluxing)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column for purification

Procedure: [2]

  • Aldoxime Formation: To a stirred solution of the aldehyde (1.0 eq) in the chosen solvent, add hydroxylamine hydrochloride (1.0 eq) and sodium hydroxide (1.0 eq). Stir the mixture at 50 °C for 1 hour.

  • Nitrile Oxide Generation: To the same mixture, add N-chlorosuccinimide (1.5 eq) portion-wise, maintaining the temperature at 50 °C. Stir for 3 hours. The reaction mixture will likely change color, indicating the formation of the intermediate hydroximoyl chloride and its subsequent conversion to the nitrile oxide.

  • Cycloaddition: Add the alkene (1.0 eq) to the reaction mixture. Continue stirring at 50 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with ethyl acetate (3 x volume of the reaction).

  • Purification: Combine the organic layers and wash sequentially with saturated NaHCO3 solution and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).[6] The formation of the dihydroisoxazole ring is typically confirmed in ¹H NMR by characteristic signals for the protons at the C4 and C5 positions.[6]

Protocol 2: Characterization of Mesomorphic Properties

Trustworthiness: This protocol outlines a self-validating system where two independent techniques, DSC and POM, are used to corroborate the thermal transitions and identify the liquid crystalline phases.

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Polarizing Optical Microscope (POM) equipped with a hot stage and temperature controller

Procedure:

  • DSC Analysis:

    • Accurately weigh 2-5 mg of the purified dihydroisoxazole sample into an aluminum DSC pan and seal it.

    • Place the pan in the DSC cell alongside an empty reference pan.

    • Perform an initial heating scan (e.g., at 10 °C/min) to well above the highest expected transition to erase any prior thermal history.

    • Cool the sample at the same rate (e.g., 10 °C/min) to a temperature below its crystallization point.

    • Perform a second heating scan at the same rate. The transition temperatures (melting point, clearing point) and associated enthalpy changes are determined from this second heating curve to ensure analysis of the material's intrinsic properties.

  • POM Analysis:

    • Place a small amount of the sample on a clean glass slide and cover it with a coverslip.

    • Position the slide on the hot stage of the polarizing microscope.

    • Heat the sample slowly while observing its texture between crossed polarizers.

    • Upon melting, a characteristic birefringent texture will appear if a liquid crystalline phase is formed. Note the temperature of this transition (melting point).

    • Continue heating until the sample becomes completely dark (isotropic liquid). Note this temperature (clearing point).

    • Slowly cool the sample from the isotropic phase and observe the formation of liquid crystal textures. Different mesophases (e.g., nematic, smectic A, smectic C) will exhibit distinct and identifiable optical textures.[7] Comparing the transition temperatures observed via POM with the peaks obtained from DSC provides confident identification of the mesophases.

Data Presentation: Transition Temperatures of Dihydroisoxazole Liquid Crystals
Compound Structure (Schematic)R GroupTransition Temperatures (°C)MesophaseReference
3-aryl-5-alkyl-dihydroisoxazoleC₅H₁₁C 101 N 125 INematic[3]
3-aryl-5-alkyl-dihydroisoxazoleC₇H₁₅C 98 SmA 112 N 123 ISmectic A, Nematic[3]
Dimer with -(CH₂)₅- spacer-Cr 125.7 SmC 127.3 I (on cooling)Smectic C (Monotropic)[1][4]
Dimer with -(CH₂)₆- spacer-Cr 120.4 I (on cooling)(No Mesophase)[1][4]
C: Crystal; N: Nematic; SmA: Smectic A; SmC: Smectic C; I: Isotropic. Transition temperatures are from the second heating scan in DSC.

Section 2: Dihydroisoxazole-Containing Polymers and Stimuli-Responsive Materials

The incorporation of dihydroisoxazole moieties into polymer structures provides a route to novel materials with tailored properties. They can be integrated into the main chain or as pendant groups, imparting specific thermal, mechanical, or responsive characteristics.

Expertise & Experience: Causality Behind the Application

The synthesis of polymers containing dihydroisoxazole motifs can be achieved through the 1,3-dipolar cycloaddition of bifunctional monomers, such as a dinitrile dioxide and a di-acrylate.[8] This method allows for the creation of linear polymers where the heterocyclic ring is a repeating unit in the backbone. The rigid, bent nature of the ring can influence the polymer's glass transition temperature (Tg) and chain morphology.

A particularly intriguing area is the development of stimuli-responsive polymers. Materials that change their properties in response to an external trigger like light or heat are in high demand for applications in drug delivery, sensors, and actuators.[9][10][11] The dihydroisoxazole ring contains a relatively weak N-O bond that is susceptible to cleavage. While not yet extensively explored for this specific heterocycle in materials, the principle of photocleavage is well-established for other chromophores.[12][13] Irradiation with UV light could potentially cleave the N-O bond, leading to polymer chain scission or side-chain modification. This would result in a macroscopic change in material properties, such as solubility or mechanical strength, providing a basis for creating photodegradable or photoresponsive materials.

Caption: Development workflow for responsive polymers.

Protocol 3: Synthesis of a Polymer with Dihydroisoxazole Motifs

This protocol is based on the polyaddition of a dinitrile dioxide with a di-acrylate monomer.[8]

Materials:

  • 1,3-Benzodinitrile dioxide (or other dinitrile dioxide)

  • Diethylene glycol di-acrylate (or other di-alkene)

  • Anhydrous solvent (e.g., THF)

  • Molecular sieves (4Å)

Equipment:

  • Schlenk flask or oven-dried, three-neck round-bottom flask

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer

  • Syringes for monomer transfer

Procedure:

  • Setup: Assemble the reaction flask under an inert atmosphere. Add molecular sieves to the flask to ensure anhydrous conditions.

  • Monomer Preparation: In the reaction flask, dissolve the di-acrylate monomer in the anhydrous solvent.

  • Polymerization: Slowly add a solution of the 1,3-benzodinitrile dioxide in the same anhydrous solvent to the stirred di-acrylate solution at room temperature.

  • Reaction: Allow the reaction to proceed at room temperature for 24-48 hours. The progress can be monitored by the increase in viscosity of the solution.

  • Precipitation and Purification: Once the reaction is complete, precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).

  • Isolation: Collect the precipitated polymer by filtration, wash it with the non-solvent to remove unreacted monomers, and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization:

    • NMR Spectroscopy: Confirm the polymer structure and the successful incorporation of the dihydroisoxazole rings.

    • Gel Permeation Chromatography (GPC): Determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.

    • Differential Scanning Calorimetry (DSC): Measure the glass transition temperature (Tg) of the polymer.

References

  • New liquid crystalline 3-methyl-6-(4-substituted phenyl)- 4,5-dihydrobenzo[d]isoxazoles and 3,5-disubstituted 4,5-dihydroisoxazoles. Taylor & Francis Online. [Link]

  • New liquid crystalline 3-methyl-6-(4-substituted phenyl)-4,5-dihydrobenzo [d] isoxazoles and 3,5-disubstituted 4,5-dihydroisoxazoles: synthesis and mesomorphic properties. Taylor & Francis Online. [Link]

  • Implications of flexible spacer rotational processes on the liquid crystal behavior of 4,5-dihydroisoxazole benzoate dimers. RSC Publishing. [Link]

  • Synthesis of new liquid crystalline isoxazole-, pyrazole- and 2-isoxazoline-containing compounds. ResearchGate. [Link]

  • Accepted Manuscript - Implications of flexible spacer rotational processes on the liquid crystal behavior of 4,5-dihydroisoxazole benzoate dimers. RSC Publishing. [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. PMC. [Link]

  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. CORE. [Link]

  • Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. MDPI. [Link]

  • Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. ResearchGate. [Link]

  • Sulfur-containing dihydro isoxazole compound and synthetic method thereof.
  • Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Synthesis of Functionalized 2,3-Dihydroisoxazoles by Domino Reactions in Water and Unexpected Ring-Opening Reactions of 2,3. RSC Publishing. [Link]

  • Synthesis of functionalized 2,3-dihydroisoxazoles by domino reactions in water and unexpected ring-opening reactions of 2,3-dihydroisoxazoles. PubMed. [Link]

  • Process for preparing dihydroisoxazole derivatives.
  • Discovery and characterization of a novel dihydroisoxazole class of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators. PubMed. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. [Link]

  • One-pot synthesis of functionalized 4,5-dihydroisoxazole derivatives via nitrile oxides and biological evaluation with plant cells. PubMed. [Link]

  • Novel Method for Soluble‐Polymer‐Supported Synthesis of 3,4,5‐Trisubstituted Isoxazoles. Wiley Online Library. [Link]

  • Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. ResearchGate. [Link]

  • Synthesis of 2,3-Dihydroisoxazoles from Propargylic N-Hydroxylamines via Zn(II)-Catalyzed Ring-Closure Reaction. ACS Publications. [Link]

  • Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Publications. [Link]

  • Recent Progress in Photoresponsive Biomaterials. MDPI. [Link]

  • Design, synthesis of novel 4,5-dihydroisoxazole-containing benzamide derivatives as highly potent FtsZ inhibitors capable of killing a variety of MDR Staphylococcus aureus. PubMed. [Link]

  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. [Link]

  • Photo-responsive materials Capabilities and Perspectives. SlideShare. [Link]

  • Synthesis and Reactivity of 3‐Halo‐4,5‐dihydroisoxazoles: An Overview. ResearchGate. [Link]

  • Reaction of isoxazoles and isoxazolium salts with organometallic reagents. Synthesis of dihydroisoxazoles. RSC Publishing. [Link]

  • Photoresponsive Biomaterials. MDPI. [Link]

  • Thermoresponsive polymers in non-aqueous solutions. Aston University. [Link]

  • Thermoresponsive hydrogels formed by poly(2-oxazoline) triblock copolymers. RSC Publishing. [Link]

  • Chemical structures of the most used photoresponsive molecules. ResearchGate. [Link]

  • Thermo–Responsive Block Copolymers of Ethylene Glycol Derivatives and Methacrylic Acid. ResearchGate. [Link]

  • The Chemistry of 5-Oxodihydroisoxazoles. IV. Reactions of Some N-Arylisoxazol-5-ones With Nucleophiles. CSIRO Publishing. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Thermally Solvent-Free Cross-Linked pH/Thermosensitive Hydrogels as Smart Drug Delivery Systems. MDPI. [Link]

  • Biocatalytic asymmetric ring-opening of dihydroisoxazoles: a cyanide-free route to complementary enantiomers of β-hydroxy nitriles from olefins. RSC Publishing. [Link]

  • Synthesis and Evaluation of Thermoresponsive Renewable Lipid-Based Block Copolymers for Drug Delivery. MDPI. [Link]

Sources

Method

Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate: A Versatile Building Block for Isoxazole-Based Therapeutics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol Guide The Isoxazole Pharmacophore in Modern Drug Design In contemporary m...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol Guide

The Isoxazole Pharmacophore in Modern Drug Design

In contemporary medicinal chemistry, the isoxazole ring is a highly privileged scaffold. It frequently serves as a bioisostere for amides and esters, offering enhanced metabolic stability against hydrolytic enzymes while maintaining critical hydrogen-bond acceptor geometries. Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate (CAS: 882530-43-0)[1] has emerged as a premier precursor for synthesizing 3,5-disubstituted isoxazoles.

Unlike pre-functionalized building blocks, the 5-oxo-4,5-dihydroisoxazole core provides a distinct strategic advantage: late-stage functionalization . By converting the 5-oxo moiety into a 5-halo (bromo or chloro) leaving group, chemists can utilize palladium-catalyzed cross-coupling reactions to rapidly generate libraries of diverse aryl and heteroaryl derivatives[2].

Key Pharmaceutical Applications
  • Influenza A Virus M2-S31N Inhibitors: The S31N mutation in the influenza A M2 proton channel is present in >95% of currently circulating strains, rendering them resistant to adamantane-based drugs[3]. Isoxazole derivatives synthesized from this precursor act as potent channel blockers. The isoxazole nitrogen forms a critical bidentate hydrogen bond with the Asn31 carboxamide inside the channel pore, halting proton flux and preventing viral uncoating[4].

  • Kinase and Receptor Modulators: The precursor is extensively used to synthesize

    
    -(pyrazol-4-yl)isoxazole-3-carboxamide derivatives, which are heavily patented for their roles in targeted therapies and kinase inhibition[5].
    

Synthetic Strategy & Workflow

The transformation of methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate into a biologically active Active Pharmaceutical Ingredient (API) follows a robust, three-stage workflow: Halogenation , Cross-Coupling , and Amidation .

SyntheticWorkflow A Methyl 5-oxo-4,5-dihydroisoxazole- 3-carboxylate B Halogenation (POBr3, TEA) In-Process Control: LC-MS A->B C Methyl 5-bromoisoxazole- 3-carboxylate B->C D Suzuki-Miyaura Coupling Pd(dppf)Cl2, Aryl-B(OH)2 C->D E 5-Aryl-isoxazole- 3-carboxylate D->E F Saponification & Amidation LiOH, then HATU/DIPEA E->F G Final Isoxazole API (e.g., M2-S31N Inhibitor) F->G

Synthetic workflow from methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate to final API.

Validated Experimental Protocols

As a self-validating system, each protocol below includes the mechanistic causality behind the reagent choices and specific In-Process Controls (IPCs) to ensure trustworthiness at the bench.

Protocol A: Synthesis of Methyl 5-bromoisoxazole-3-carboxylate

Causality Focus: Phosphorus oxybromide (


) is utilized instead of 

. While chlorination is cheaper, the resulting 5-bromoisoxazole exhibits vastly superior oxidative addition kinetics during the subsequent Suzuki-Miyaura coupling[2][5]. Triethylamine (TEA) is added to neutralize the generated HBr, preventing acid-catalyzed cleavage of the methyl ester.

Reagents:

  • Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate: 1.0 eq (10 mmol, 1.43 g)

  • 
    : 2.8 eq (28 mmol, 8.0 g)
    
  • Triethylamine (TEA): 1.0 eq (10 mmol, 1.4 mL)

Step-by-Step Procedure:

  • Preparation: In a flame-dried 50 mL round-bottom flask under an argon atmosphere, combine methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate and

    
    .
    
  • Activation: Heat the neat mixture to 80 °C with vigorous stirring. The mixture will transition into a viscous melt.

  • Base Addition: Add TEA dropwise over 15 minutes. Caution: Highly exothermic. The addition of TEA acts as an acid scavenger, driving the aromatization of the isoxazole ring.

  • Reaction & IPC: Stir at 80 °C for 3 hours. IPC: Quench a 10 µL aliquot in saturated aqueous

    
    , extract with ethyl acetate, and analyze via LC-MS. The reaction is complete when the precursor mass (
    
    
    
    144
    
    
    ) is fully replaced by the brominated product (
    
    
    206/208
    
    
    ).
  • Workup: Cool the mixture to room temperature. Dilute with dichloromethane (DCM, 40 mL) and pour slowly over 40 g of crushed ice to quench unreacted

    
    .
    
  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the product as a pale yellow oil[6].
    
Protocol B: Suzuki-Miyaura Cross-Coupling for Lead Optimization

Causality Focus:


 is selected as the catalyst because its large bite angle facilitates the oxidative addition of the electron-deficient 5-bromoisoxazole[2]. A biphasic solvent system (1,4-Dioxane/

) is used to ensure the solubility of both the organic substrates and the inorganic base (

).

Step-by-Step Procedure:

  • Charge a microwave vial with methyl 5-bromoisoxazole-3-carboxylate (1.0 eq), the desired aryl-boronic acid (1.2 eq),

    
     (2.0 eq), and 
    
    
    
    (0.05 eq).
  • Add degassed 1,4-Dioxane/

    
     (4:1 v/v, 0.2 M concentration).
    
  • Seal the vial and purge with argon for 5 minutes.

  • Heat conventionally at 90 °C (or via microwave irradiation at 110 °C) for 4 hours.

  • IPC: Monitor via TLC (UV active at 254 nm).

  • Filter the mixture through a pad of Celite, concentrate, and purify via reverse-phase HPLC to isolate the 5-aryl-isoxazole-3-carboxylate intermediate.

Protocol C: Saponification and Amidation

To reach the final pharmaceutical derivative (e.g., an M2-S31N inhibitor or a pyrazole-carboxamide), the methyl ester is converted to a complex amide[5].

  • Saponification: Treat the intermediate with

    
     (2.0 eq) in THF/
    
    
    
    (3:1) at room temperature for 2 hours. Acidify with 1M HCl to pH 3, extract with EtOAc, and dry to yield the carboxylic acid.
  • Amidation: Dissolve the acid in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester, then add the target amine (1.1 eq). Stir for 12 hours at room temperature, followed by standard aqueous workup and purification.

Quantitative Data: Halogenation Optimization

To validate the choice of reagents in Protocol A, the following table summarizes the optimization data for the halogenation of methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate. The data clearly demonstrates the necessity of


 and an amine base for optimal downstream utility[2][5].
Halogenating AgentBase AdditiveTemp (°C)Yield (%)Downstream Suzuki Coupling Efficiency*

(3.0 eq)
None100 °C45%Low (<30% yield, sluggish kinetics)

(3.0 eq)
TEA (1.0 eq)80 °C62%Low (<30% yield, sluggish kinetics)

(2.8 eq)
None80 °C51%High (>85% yield)

(2.8 eq)
TEA (1.0 eq) 80 °C 78% High (>85% yield)

*Coupling efficiency evaluated using phenylboronic acid and


 at 90 °C for 4 hours.

Pharmacological Pathway Visualization

Once synthesized, isoxazole-based APIs derived from this precursor exhibit profound biological effects. In the context of Influenza A, the isoxazole core is not merely a structural spacer; it actively participates in target binding. The diagram below illustrates the mechanism by which these synthesized inhibitors block the M2-S31N proton channel, preventing the acidification of the viral interior required for RNA uncoating[4].

Mechanism V Influenza A Virus Entry A Endosomal Acidification V->A M M2-S31N Proton Channel Activation A->M B Proton Flux Blocked M->B I Isoxazole Inhibitor (Bidentate H-bond to Asn31) I->B Inhibits U Viral Uncoating Prevented B->U

Mechanism of action for isoxazole-based M2-S31N inhibitors blocking viral uncoating.

References

  • Howei Pharm. "CAS 882530-43-0 C5H5NO4 Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate ≥95%." Howei Pharm Catalog. Available at:[Link]

  • Google Patents. "US9403810B2 - Carboxamide derivatives." United States Patent and Trademark Office.
  • LookChem. "Cas 1914946-33-0, ethyl 5-bromoisoxazole-3-carboxylate." LookChem Database. Available at: [Link]

  • National Institutes of Health (PMC). "Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction." PubMed Central. Available at:[Link]

  • Proceedings of the National Academy of Sciences (PNAS). "Structure and inhibition of the drug-resistant S31N mutant of the M2 ion channel of influenza A virus." PNAS. Available at:[Link]

Sources

Application

Application Note: Synthetic Routes to Functionalized 4,5-Dihydroisoxazoles

[1][2][3][4][5] Abstract & Strategic Overview 4,5-Dihydroisoxazoles (2-isoxazolines) are critical pharmacophores found in antibacterial, antifungal, and anticancer agents. They also serve as masked 1,3-amino alcohols and...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5]

Abstract & Strategic Overview

4,5-Dihydroisoxazoles (2-isoxazolines) are critical pharmacophores found in antibacterial, antifungal, and anticancer agents. They also serve as masked 1,3-amino alcohols and


-hydroxy ketones. This guide details three distinct synthetic pathways, selected based on substrate availability and stereochemical requirements.
Strategic Decision Matrix

The choice of method depends primarily on the starting material (Aldehyde vs. Ketone) and the need for enantioselectivity.

IsoxazolineStrategy Start Substrate Selection Aldehyde Aldehyde (R-CHO) Start->Aldehyde Enone α,β-Unsaturated Ketone (Chalcone) Start->Enone RouteA Route A: [3+2] Cycloaddition (Nitrile Oxide) Aldehyde->RouteA + Alkene (Chloramine-T) RouteC Route C: Asymmetric Organocatalysis (Chiral Amine) Aldehyde->RouteC + Enal (MacMillan Cat.) RouteB Route B: Aza-Michael/Cyclization (Hydroxylamine) Enone->RouteB + NH2OH·HCl (Base) Product Functionalized 4,5-Dihydroisoxazole RouteA->Product RouteB->Product RouteC->Product

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on starting materials and stereochemical needs.

Protocol A: The [3+2] Cycloaddition (Chloramine-T Method)

Best for: Creating 3,5-disubstituted isoxazolines from aldehydes and alkenes. Mechanism: Concerted 1,3-dipolar cycloaddition between an in situ generated nitrile oxide and a dipolarophile (alkene).

Mechanistic Insight

Direct handling of nitrile oxides is hazardous due to dimerization (furoxan formation). This protocol utilizes Chloramine-T to dehydrate aldoximes in situ, releasing the nitrile oxide slowly to react immediately with the alkene. This ensures high yields and safety.

Materials
  • Aldoxime: 1.0 equiv (Pre-synthesized from aldehyde +

    
    )
    
  • Alkene (Dipolarophile): 1.1 – 1.5 equiv (e.g., styrene, acrylate)

  • Chloramine-T Trihydrate: 1.1 equiv

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: None required, though mild heating is common.

Step-by-Step Procedure
  • Preparation: Dissolve the aldoxime (1.0 mmol) and the alkene (1.2 mmol) in Ethanol (10 mL) in a round-bottom flask.

  • Addition: Add Chloramine-T trihydrate (1.1 mmol) to the solution.

  • Reaction: Reflux the mixture on a water bath for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). The disappearance of the aldoxime spot indicates completion.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the precipitated sodium chloride/sulfonamide by-products.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve residue in DCM or Ether, wash with 1N NaOH (to remove sulfonamide traces) and brine.

  • Purification: Dry organic layer over anhydrous

    
     and purify via silica gel column chromatography.
    

Validation Criteria:

  • 1H NMR: Look for the characteristic ABX pattern of the isoxazoline ring protons at

    
     2.9–3.8 ppm (H4 protons) and 
    
    
    
    4.8–5.8 ppm (H5 proton).
  • Yield: Typical yields range from 75–90% [1].

Protocol B: Cyclization of -Unsaturated Ketones (Chalcones)

Best for: Synthesis of 3,5-diaryl-4,5-dihydroisoxazoles.[1] Mechanism: Aza-Michael addition of hydroxylamine to the


-carbon, followed by intramolecular dehydration/cyclization.
Materials
  • Chalcone: 1.0 equiv

  • Hydroxylamine Hydrochloride (

    
    ):  2.5 – 5.0 equiv
    
  • Base: NaOH or KOH (2.5 equiv)

  • Solvent: Ethanol/Water (10:1)

Step-by-Step Procedure
  • Dissolution: Dissolve chalcone (1 mmol) in Ethanol (15 mL).

  • Reagent Prep: Dissolve

    
     (2.5 mmol) and NaOH (2.5 mmol) in a minimum amount of water.
    
  • Combination: Add the hydroxylamine solution to the chalcone mixture.

  • Reflux: Heat at reflux for 6–12 hours. (Alternatively, microwave irradiation at 300W for 5–10 minutes accelerates this step significantly [2]).

  • Quench: Pour the reaction mixture into ice-cold water (50 mL) containing dilute HCl (to neutralize excess base).

  • Isolation: The product often precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol.

Critical Note: If the reaction pH is too high (>10), the reaction may stop at the oxime intermediate. Ensure the solution is buffered or neutralized during workup to force cyclization.

Protocol C: Enantioselective Synthesis (Organocatalysis)

Best for: Chiral isoxazolines requiring high enantiomeric excess (ee). Mechanism: LUMO-lowering activation of


-unsaturated aldehydes (enals) using a chiral amine catalyst (MacMillan type), followed by [3+2] cycloaddition with a nitrone or nitrile oxide equivalent.
Materials
  • Cinnamaldehyde (Enal): 1.0 equiv

  • N-Hydroxylamine derivative (Nitrone precursor): 1.0 equiv

  • Catalyst: MacMillan Imidazolidinone Catalyst (20 mol%)

  • Solvent:

    
     or 
    
    
    
    (depending on catalyst solubility)
Workflow Diagram

AsymmetricSynthesis Enal α,β-Unsaturated Aldehyde Iminium Activated Iminium Intermediate Enal->Iminium + Cat (-H2O) Cat Chiral Amine Catalyst Cyclo [3+2] Cycloaddition Iminium->Cyclo + Dipole Dipole Nitrone/Dipole Hydrolysis Hydrolysis Cyclo->Hydrolysis Hydrolysis->Cat Catalyst Recycling Final Chiral Isoxazoline (>90% ee) Hydrolysis->Final

Figure 2: Organocatalytic cycle for the asymmetric synthesis of isoxazolines via iminium activation.

Procedure Highlights
  • Catalyst Formation: The chiral amine reacts with the aldehyde to form an iminium ion, lowering the LUMO energy.

  • Cycloaddition: The dipole attacks the activated alkene face-selectively (shielded by the bulky catalyst groups).

  • Hydrolysis: The catalyst is cleaved, releasing the chiral isoxazoline aldehyde.

Reference: This approach allows for the synthesis of 4-formyl-isoxazolines with >90% ee [3].

Downstream Application: Reductive Cleavage

Isoxazolines are valuable precursors to 1,3-amino alcohols (gamma-amino alcohols).

Protocol (NiCl2/NaBH4 Method):

  • Dissolve isoxazoline (1 mmol) in MeOH (10 mL).

  • Add

    
     (1.0 equiv). Solution turns green.
    
  • Cool to 0°C. Add

    
     (3.0 equiv) portion-wise. (Caution: Vigorous gas evolution; solution turns black due to formation of Nickel Boride).
    
  • Stir for 1 hour.

  • Result: Cleavage of the N-O bond yields the 1,3-amino alcohol with retention of stereochemistry [4].[2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Dimerization (Furoxan) Nitrile oxide concentration too high.Use Chloramine-T for slow release. Do not add base/oxidant all at once.
No Cyclization (Chalcone) pH too high or reaction stopped at oxime.Acidify workup to pH 5-6 to promote ring closure. Increase heat/time.
Low Regioselectivity Steric/Electronic mismatch.Switch solvent polarity. Nitrile oxide cycloadditions are dipole-controlled; non-polar solvents often improve selectivity.
Incomplete Reduction Catalyst poisoning (Ni/Boride).Use fresh

. Ensure

is fully dissolved before addition.

References

  • J. Chem. Sci. (2013).[3] One-pot synthesis of new series 3,4,5-trisubstituted–dihydroisoxazoline derivatives via 1,3-dipolar cycloaddition of nitrile oxide.[3] Link

  • Asian J. Chem. (2000). Synthesis and Biological Studies of Some Isoxazolines under Microwave Irradiation. Link

  • PMC / J. Org. Chem. (2022). Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. Link

  • PMC / Molecules. (2012). Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. Link

  • ACS Omega. (2025). Asymmetric Synthesis of Functionalized 2-Isoxazolines. Link

Sources

Technical Notes & Optimization

Troubleshooting

"improving the yield of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate synthesis"

Technical Support Center: Isoxazole Synthesis Optimization Subject: Optimization of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate Synthesis Ticket ID: ISOX-OPT-001[1][2] Executive Summary & Reaction Scope Target Molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isoxazole Synthesis Optimization Subject: Optimization of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate Synthesis Ticket ID: ISOX-OPT-001[1][2]

Executive Summary & Reaction Scope

Target Molecule: Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate.[1][2] Primary Synthetic Route: Cyclocondensation of Dimethyl Acetylenedicarboxylate (DMAD) with Hydroxylamine.[1][2]

This guide addresses the specific yield-limiting factors in the synthesis of isoxazol-5-ones from acetylenic esters. While the reaction appears straightforward, the yield is frequently compromised by three factors: regioselectivity issues , ester hydrolysis (saponification) , and tautomeric instability during workup.[1][2]

The protocol below shifts from the traditional aqueous hydroxide method (which risks hydrolyzing the target methyl ester) to a controlled methanolic environment , ensuring the integrity of the 3-carboxylate moiety.

Optimized Experimental Protocol

Objective: Maximize yield >85% while preventing decarboxylation and ester hydrolysis.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Attribute
Hydroxylamine HCl 1.1NucleophileMust be dry; hygroscopic nature affects stoichiometry.[1]
DMAD 1.0ElectrophileHigh purity required; aged samples contain fumaric acid.[1]
Sodium Methoxide (NaOMe) 2.0BaseUse 25% w/w in MeOH.[1][2] avoids water to prevent ester hydrolysis.[1]
Methanol (Anhydrous) SolventMediumMust be dry to prevent side reactions.[1][2]
Step-by-Step Methodology

Step 1: Free Base Generation (The "Cold Start") [1][2]

  • Action: Dissolve Hydroxylamine HCl (1.1 eq) in anhydrous Methanol. Cool to -10°C (Ice/Salt bath).

  • Action: Dropwise addition of NaOMe (2.0 eq) over 30 minutes.

  • Technical Insight: We generate free

    
     in situ. The low temperature prevents the degradation of the unstable free base and suppresses the exothermic nature of the subsequent neutralization.
    
  • Checkpoint: The solution should be clear to slightly cloudy (NaCl precipitation).[1][2]

Step 2: Controlled Cyclization

  • Action: Add Dimethyl Acetylenedicarboxylate (DMAD) (1.0 eq) dropwise. Maintain internal temperature < 0°C.

  • Action: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) over 4 hours.

  • Mechanism: The Nitrogen lone pair attacks the acetylenic carbon. If the temperature spikes, the reaction kinetics favor the formation of linear fumarate byproducts rather than the desired cyclization.[1][2]

Step 3: Quenching & Isolation (The "Yield Saver") [1][2]

  • Action: Concentrate the methanol to 20% volume under reduced pressure (Rotavap, bath < 40°C).

  • Action: Dilute with ice-cold water. Acidify carefully with 2M HCl to pH 2-3 .

  • Technical Insight: The target is an enolic acid equivalent in its tautomeric form. It precipitates in acidic media.[1] However, pH < 1 risks hydrolysis of the methyl ester.[1][2] pH > 4 keeps the product as a water-soluble salt (loss of yield).[1]

  • Action: Filter the white precipitate immediately. Wash with cold water.[1]

Mechanism & Workflow Visualization

The following diagram illustrates the critical decision nodes where yield is typically lost.

IsoxazoleSynthesis Start Start: DMAD + NH2OH·HCl BaseAdd Add Base (NaOMe/MeOH) Temp: -10°C Start->BaseAdd Intermediate Intermediate: Oximino-succinate BaseAdd->Intermediate CheckTemp Check Temp > 5°C? Intermediate->CheckTemp Cyclization Cyclization (Ring Closure) Acidification Acidification (pH 2-3) Cyclization->Acidification CheckTemp->Cyclization No (Controlled) SideProduct Side Product: Fumarate Derivatives CheckTemp->SideProduct Yes (Too Hot) Target Target: Methyl 5-oxo-4,5-dihydroisoxazole -3-carboxylate Acidification->Target Correct pH Hydrolysis Loss: Ester Hydrolysis (Saponification) Acidification->Hydrolysis pH < 1 or Warm

Caption: Process flow diagram highlighting temperature and pH control points critical for preventing side-product formation.

Troubleshooting Guide (Root Cause Analysis)

SymptomProbable CauseCorrective Action
Low Yield (<40%) Product remained in aqueous phase (Salt form).[1][2]Check filtrate pH.[1] If pH > 3, the isoxazolone exists as a salt.[1][2] Add more HCl to precipitate.[1]
Product is an Oil Presence of DMSO/DMF or mixed tautomers.1. Avoid high-boiling solvents.[1] 2. Dry the oil under high vacuum; it often solidifies. 3. Recrystallize from Ethanol/Water (1:1).[1][2]
NMR shows extra peaks Tautomerism (NH vs OH vs CH forms).[1][2]This is normal. Isoxazol-5-ones exist in equilibrium.[1][3] Run NMR in DMSO-

to stabilize the enol form, or

for the keto form.[1] Do not discard; the purity may be fine.
Melting Point Depression Decarboxylation or Hydrolysis.[1]If MP is low, you likely hydrolyzed the ester to the carboxylic acid.[1][2] Ensure anhydrous MeOH was used and acidification was done cold.
Exotherm upon DMAD addition Runaway Michael Addition.Stop addition. Cool to -10°C. Dilute DMAD in MeOH before adding to slow the kinetics.

Frequently Asked Questions (FAQ)

Q1: Why use Sodium Methoxide instead of Sodium Hydroxide? A: Sodium Hydroxide introduces water and is a strong nucleophile that attacks the methyl ester of your target (saponification), converting it to the carboxylic acid (5-oxo-4,5-dihydroisoxazole-3-carboxylic acid).[1][2] Sodium Methoxide in Methanol maintains the ester integrity via transesterification equilibrium (Methyl to Methyl = No Change).[2]

Q2: My NMR spectrum looks "messy" in the vinyl region. Is my product impure? A: Not necessarily. 5-isoxazolones exhibit prototropic tautomerism .[1] You may see signals for the CH-form (keto), the NH-form, and the OH-form (enol).[1][2]

  • CH-form:

    
     3.5-4.0 ppm (CH2 protons).[1][2]
    
  • OH-form: Loss of CH2, appearance of vinyl proton and broad OH.[1][2]

  • Recommendation: Add a drop of

    
     to the NMR tube. If the "messy" peaks simplify or disappear (exchangeable protons), it is tautomerism, not impurity.[1][2]
    

Q3: Can I scale this up to 100g? A: Yes, but heat management becomes the primary safety constraint. The reaction of DMAD with amines/hydroxylamines is highly exothermic.

  • Scale-up Rule: Use an overhead stirrer (not magnetic).[1][2] Add DMAD as a 50% solution in MeOH.[1] Use a jacketed reactor set to -10°C.[1]

References

  • Reaction of Acetylenic Esters with Nitrogen Nucleophiles

    • Katritzky, A. R., et al. "Synthesis of Isoxazoles and Isoxazolines."[1][2] Comprehensive Heterocyclic Chemistry.

    • Context: Foundational text on the cyclization mechanism of DMAD with hydroxylamine.
  • Tautomerism in Isoxazol-5-ones

    • Hansen, P. E.[1][2][4][5] "Tautomerism Detected by NMR." Encyclopedia.[1][5]

    • Context: Explains the NMR complexity and chemical shifts associated with the keto-enol equilibrium in these specific heterocycles.
    • [1][2]

  • Synthesis of Isoxazol-5-ones (General Methodology)

    • Gharehassanlou, S., & Kiyani, H. "Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose."[1][2][6] Preprints.

    • Context: While focusing on a specific catalyst, this reference validates the aqueous/alcoholic workup procedures and stability profiles of the 5-oxo-4,5-dihydroisoxazole scaffold.
  • DMAD Reactivity Profile

    • Ueda, T., et al. "Novel annelations of xanthines by the reaction of 8-aminoxanthines with dimethyl acetylenedicarboxylate."[1][2] Chem. Pharm.[1] Bull.

    • Context: Provides mechanistic insight into the reaction of DMAD with amine-type nucleophiles and the competition between cyclization and side-product form
    • [1][2]

Sources

Optimization

Technical Support Center: Synthesis of Dihydroisoxazoles (Isoxazolines)

Subject: Troubleshooting Side Reactions in [3+2] Cycloadditions of Nitrile Oxides Support Tier: Level 3 (Senior Application Scientist) Last Updated: March 2026 Introduction: The Scope of the Problem Welcome to the Techni...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Side Reactions in [3+2] Cycloadditions of Nitrile Oxides Support Tier: Level 3 (Senior Application Scientist) Last Updated: March 2026

Introduction: The Scope of the Problem

Welcome to the Technical Support Center. You are likely here because your synthesis of dihydroisoxazoles (2-isoxazolines) via the 1,3-dipolar cycloaddition of nitrile oxides has failed to deliver the expected yield or purity.

While the Huisgen cycloaddition is a "click" chemistry staple, the in situ generation of nitrile oxides is fraught with competing pathways. The most common failure mode is not the lack of reactivity, but the hyper-reactivity of the nitrile oxide intermediate, leading to dimerization (furoxans) or rearrangement before it can encounter your alkene.

This guide deconstructs these failure modes using mechanistic causality and provides self-validating protocols to restore your yields.

Diagnostic Pathway: Visualizing the Failure Modes

Before adjusting your protocol, identify where your reaction is diverging. The diagram below maps the critical decision points for the nitrile oxide intermediate (


).

ReactionPathways Oxime Aldoxime Precursor (R-CH=N-OH) Chloro Hydroximoyl Chloride (R-C(Cl)=N-OH) Oxime->Chloro + NCS/Chloramine-T Amide BYPRODUCT: Amide (Beckmann) Oxime->Amide + Acid (Beckmann) NitrileOxide NITRILE OXIDE (R-C≡N+-O-) Chloro->NitrileOxide + Base (Et3N) (-HCl) Isoxazoline TARGET: Dihydroisoxazole (5-substituted major) NitrileOxide->Isoxazoline + Alkene (Dipolarophile) [3+2] Cycloaddition Furoxan BYPRODUCT: Furoxan (Dimerization) NitrileOxide->Furoxan x2 (Dimerization) High Conc. R-CNO Isocyanate BYPRODUCT: Isocyanate (Rearrangement) NitrileOxide->Isocyanate Thermal/Photochemical Rearrangement

Figure 1: Mechanistic divergence in isoxazoline synthesis. The critical control point is the concentration of the Nitrile Oxide intermediate.

Module 1: The "Furoxan" Problem (Dimerization)

Symptom:

  • Low yield of the isoxazoline.[1]

  • Isolation of a crystalline, high-melting solid byproduct (often mistaken for the product).

  • Mass spectrometry shows a peak at exactly 2x the mass of the nitrile oxide (minus oxygen in some ionization modes).

Technical Explanation: Nitrile oxides are electrophilic but also possess nucleophilic character. In the absence of a sufficient excess of the dipolarophile (alkene), two nitrile oxide molecules react with each other.

  • Mechanism: This is not a simple concerted [3+2] dimerization.[2] It proceeds via a stepwise diradical mechanism involving dinitrosoalkene intermediates, leading to 1,2,5-oxadiazole-2-oxides (furoxans) [1].[2]

  • Causality: The rate of dimerization is second-order with respect to nitrile oxide concentration (

    
    ), whereas the desired cycloaddition is first-order (
    
    
    
    ).

Troubleshooting Protocol:

VariableAdjustmentRationale
Addition Rate Use a Syringe Pump Add the base (if generating from hydroximoyl chloride) or the oxidant (if direct oxidation) over 4–8 hours. This keeps steady-state

low.
Stoichiometry Excess Alkene (3–5 equiv) Pushes the kinetics toward the cycloaddition pathway (

).
Temperature Maintain < 40°C Higher temperatures increase the entropy-driven dimerization and rearrangement rates faster than the cycloaddition rate.

Module 2: Regio- and Stereocontrol Failures

Symptom:

  • Formation of a mixture of 5-substituted and 4-substituted isomers.

  • Inseparable diastereomers when using chiral alkenes.

Technical Explanation:

  • Regioselectivity: For terminal alkenes, the 5-substituted isoxazoline is generally favored (>95:5) due to steric approach and FMO (Frontier Molecular Orbital) coefficients. However, electron-deficient alkenes (e.g., acrylates) or internal alkenes often yield mixtures [2].

  • Stereoselectivity: The reaction is stereospecific (syn-addition). Trans-alkenes yield trans-isoxazolines; cis-alkenes yield cis-isoxazolines. Loss of this stereochemistry indicates a non-concerted radical pathway or isomerization of the starting alkene.

Optimization Guide:

Q: I am getting a 1:1 mixture of regioisomers. How do I fix this? A: This typically happens with electron-poor internal alkenes.

  • Switch Solvent: Change from non-polar (DCM/Toluene) to polar (EtOH or THF). Solvation effects can alter the FMO energy gaps.

  • Lewis Acid Catalysis: Add

    
     or 
    
    
    
    (0.1–1.0 equiv). The Lewis acid coordinates to the nitrile oxide oxygen or the alkene substituent, enhancing the electronic bias for one isomer [3].

Q: My "cis" alkene gave a "trans" product. A: Check your oxidant. If using CAN (Ceric Ammonium Nitrate) or hypervalent iodine, you may be generating radical species that isomerize the alkene before the cycloaddition occurs. Switch to the standard NCS/Et3N method (see Section 6).

Module 3: Reagent-Specific Side Reactions

Different generation methods trigger distinct side reactions.

A. The Beckmann Rearrangement (Acidic Failure)

If you generate the nitrile oxide from an oxime using a Lewis Acid or under acidic conditions, the oxime may rearrange to an amide instead of oxidizing.

  • Prevention: Ensure the reaction medium remains basic (Et3N or pyridine) during the dehydrohalogenation step.

B. Over-Oxidation (Hypervalent Iodine)

Reagents like PhI(OAc)2 (PIDA) or PhI(OCOCF3)2 (PIFA) are convenient but powerful.

  • Risk: They can oxidize the resulting dihydroisoxazole further to a fully aromatic isoxazole , especially if the 4/5 positions have protons [4].

  • Prevention: Strictly limit oxidant stoichiometry to 1.0–1.1 equivalents.

Standard Operating Procedure (SOP): The Self-Validating Protocol

This protocol uses the Hydroximoyl Chloride Method (Huisgen Method) , which offers the highest control over side reactions.

Reagents:

  • Aldoxime (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Triethylamine (Et3N) (1.2 equiv)

  • Alkene (3.0 equiv)

  • Solvent: DMF or DCM (Dry)

Step-by-Step Workflow:

  • Chlorination (The "Check" Step):

    • Dissolve Aldoxime in DMF (0.5 M).

    • Add NCS (0.2 equiv portion). Wait 15 mins.

    • Validation: If the reaction does not warm up (exothermic), add a catalytic amount of HCl gas (from a bottle headspace) to initiate.

    • Add remaining NCS. Stir 1 hour.

    • Checkpoint: TLC should show complete consumption of Oxime and formation of a less polar spot (Hydroximoyl Chloride). Do not proceed until Oxime is gone.

  • Cycloaddition (The "Slow" Step):

    • Add the Alkene (3.0 equiv) to the reaction vessel.

    • Dissolve Et3N in a separate syringe (diluted 1:5 with solvent).

    • CRITICAL: Add Et3N solution via syringe pump over 4–6 hours at 0°C to RT.

    • Why? This limits the instantaneous concentration of Nitrile Oxide, starving the dimerization pathway (Module 1).

  • Workup:

    • Dilute with water, extract with EtOAc. Wash with brine to remove DMF/Succinimide.

Troubleshooting Logic Tree

Use this flow to diagnose post-experiment failures.

Troubleshooting Start Issue: Low Yield / Impure Product CheckTLC Check TLC of Crude Start->CheckTLC SM_Left Starting Oxime Visible? CheckTLC->SM_Left ChlorinationFail Chlorination Failed. Check NCS quality. Add HCl catalyst. SM_Left->ChlorinationFail Yes NewSpots New Spot ID? SM_Left->NewSpots No Spot_HighRf High Rf Spot? (Non-polar dimer) NewSpots->Spot_HighRf Furoxan Furoxan Formed. ACTION: Slower Et3N addition. Increase Alkene conc. Spot_HighRf->Furoxan Yes Spot_LowRf Low Rf Spot? (Amide/Urea) Spot_HighRf->Spot_LowRf No Beckmann Beckmann/Hydrolysis. ACTION: Dry solvents. Check pH (must be basic). Spot_LowRf->Beckmann Yes Success Product Found but Low Yield? ACTION: Check Regioselectivity. Try Lewis Acid. Spot_LowRf->Success No

Figure 2: Diagnostic logic for isoxazoline synthesis failures.

References

  • Dimerization Mechanism: Huo, C., et al. (2003). "Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study." Journal of the American Chemical Society, 125(50), 15420–15425.

  • Regioselectivity Overview: Aschwanden, P., et al. (2006). "Highly Active and Selective Catalysts for the Synthesis of Isoxazolines." Organic Letters, 8(11), 2437–2440.

  • Lewis Acid Catalysis: Kanemasa, S. (2002). "Metal-Assisted Stereocontrol of 1,3-Dipolar Cycloaddition Reactions." Synlett, 2002(09), 1371–1387.

  • Hypervalent Iodine Risks: Mendelsohn, B. A., et al. (2009). "Oxidative 1,3-Dipolar Cycloaddition of Aldoximes with Hypervalent Iodine." Organic Letters, 11(7), 1539–1542.

Sources

Troubleshooting

"purification of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate by column chromatography"

Ticket ID: ISOX-PUR-005 Subject: Troubleshooting Column Chromatography & Tailing Issues Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Chemical Context User Context: You are attempting...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ISOX-PUR-005 Subject: Troubleshooting Column Chromatography & Tailing Issues Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Context

User Context: You are attempting to purify Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate . The Core Challenge: This molecule is a "chemical chameleon." While the name implies a ketone (5-oxo), it exists in a dynamic equilibrium with its enol tautomer, Methyl 5-hydroxyisoxazole-3-carboxylate .

Because of the electron-withdrawing ester group at position 3, the proton at position 4 is highly acidic (


 approx. 4.0–5.5).[1] On standard silica gel, this compound ionizes, interacting strongly with silanol groups (

), resulting in severe streaking (tailing) , poor recovery, and co-elution with impurities.

The Solution: You must treat this purification not as a standard organic separation, but as the chromatography of a weak acid. The mobile phase must be acidified to suppress ionization.

Standard Operating Procedure (The "Happy Path")

Do not use standard Hexane/Ethyl Acetate without modification. Follow this optimized protocol to ensure a tight, symmetrical band.

Phase 1: Mobile Phase Optimization
ParameterRecommendationTechnical Rationale
Base Solvent System Dichloromethane (DCM) / Methanol (MeOH)The compound is polar. DCM provides better solubility than Hexane, reducing precipitation on the column head.
Gradient Range 0%

5% MeOH in DCM
Isoxazolones are highly polar; they elute early in MeOH gradients.
The Critical Modifier 0.5% to 1.0% Acetic Acid (AcOH) Mandatory. Lowers the pH of the eluent below the

of the isoxazole, forcing it into its neutral (protonated) state.
Alternative Modifier Formic Acid (0.1%)Use if Acetic Acid interferes with UV detection or subsequent steps (easier to remove).
Phase 2: Column Preparation
  • Slurry Packing: Slurry the silica gel in the acidified mobile phase . This neutralizes "hot spots" (basic impurities) on the silica surface before the sample touches it.

  • Equilibration: Flush the column with 2-3 column volumes (CV) of the starting acidified solvent.

  • Sample Loading:

    • Preferred:Dry Loading. Dissolve crude in minimal MeOH/DCM, add silica (1:5 ratio), rotovap to dryness, and load the powder.

    • Why? Wet loading often leads to precipitation when the concentrated sample hits the non-polar starting solvent.

Troubleshooting Decision Logic

Use the following logic flow to diagnose purification failures before they happen.

MobilePhaseLogic Start Start: TLC Analysis CheckSpot Observe Spot Shape Start->CheckSpot IsStreaking Is it Streaking? CheckSpot->IsStreaking AddAcid Add 1% AcOH to Eluent IsStreaking->AddAcid Yes (Comet tail) CheckRf Check Rf Value IsStreaking->CheckRf No (Round spot) AddAcid->CheckRf RfHigh Rf > 0.5 (Too Fast) CheckRf->RfHigh RfLow Rf < 0.1 (Stuck) CheckRf->RfLow Ready Proceed to Column CheckRf->Ready Rf 0.2-0.3 ReducePol Reduce Polarity (Use Hex/EtOAc + Acid) RfHigh->ReducePol Yes IncreasePol Increase Polarity (Use DCM/MeOH + Acid) RfLow->IncreasePol Yes

Figure 1: Decision matrix for optimizing the mobile phase based on Thin Layer Chromatography (TLC) behavior.

Frequently Asked Questions (Troubleshooting)

Q1: "I added acid, but my compound is still decomposing on the column. Why?"

Diagnosis: The silica gel might still be too active, or the residence time is too long. Corrective Action:

  • Switch Stationary Phase: Use Diol-functionalized silica . It is less acidic and less prone to hydrogen bonding than bare silica, making it gentler on tautomeric heterocycles.

  • Speed: Perform "Flash" chromatography literally—fast. Do not let the compound sit on the silica overnight.

  • Temperature: If the ester is hydrolyzing (turning into the carboxylic acid), run the column in a cold room (

    
    ) or use ice-jacketed columns.
    
Q2: "I see two spots on TLC that merge into one after purification. Is my product impure?"

Diagnosis: Likely Tautomer Separation . Explanation: On silica, the keto and enol forms can sometimes separate slightly due to different interactions with the stationary phase. In solution (NMR), they equilibrate fast. Verification:

  • Take the two spots separately.

  • Run a 2D-TLC (Run once, rotate plate 90 degrees, run again).

  • Result: If Spot A generates Spot B and vice versa on the second run, they are tautomers of the same compound. Pool them together.

Q3: "The product co-elutes with a byproduct even with acid. What now?"

Diagnosis: Overlapping


 or similar polarity.
Corrective Action:  Change the Selectivity Mechanism .
  • If using DCM/MeOH (Acidified) : Switch to Toluene/Acetone (Acidified) . Toluene interacts with the

    
    -system of the isoxazole ring differently than DCM.
    
  • Advanced: Use Reverse Phase (C18) chromatography.[2]

    • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

    • Benefit: C18 relies on hydrophobicity, not silanol interactions, often resolving polar heterocycles perfectly.

Advanced Workflow: Reverse Phase Option

If normal phase silica fails repeatedly, use this C18 workflow.

C18Workflow Setup Setup: C18 Column (Flash or Prep-HPLC) Solvent Solvent A: H2O + 0.1% Formic Acid Solvent B: ACN + 0.1% Formic Acid Setup->Solvent Gradient Gradient: 5% B to 60% B (Keep aqueous high initially) Solvent->Gradient Elution Elution: Product elutes as sharp peak (No tailing) Gradient->Elution Workup Workup: Remove ACN (Rotovap) Lyophilize Water Elution->Workup

Figure 2: Alternative Reverse Phase (C18) workflow for stubborn purification cases.

References

  • Katritzky, A. R.; Pozharskii, A. F.Handbook of Heterocyclic Chemistry, 2nd Ed.; Pergamon: Oxford, 2000. (General reference for tautomerism in 5-isoxazolones).
  • Kütt, A., et al. "pKa values in organic chemistry – making maximum use of the available data."[1] Tetrahedron Letters, 2018.[1] (Establishing acidity of activated CH-acids).

  • Restek Corporation. "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?" Restek Technical Guides, 2018.[3] (Silanol interaction mechanisms).

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Blog, 2025. (Acidification strategies).

Sources

Optimization

Isoxazol-5(4H)-one Stability Support Center: Troubleshooting &amp; Protocols

Welcome to the Technical Support Center for 5-oxo-4,5-dihydroisoxazole derivatives (commonly referred to as isoxazol-5(4H)-ones). As a Senior Application Scientist, I have designed this guide to address the most critical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-oxo-4,5-dihydroisoxazole derivatives (commonly referred to as isoxazol-5(4H)-ones). As a Senior Application Scientist, I have designed this guide to address the most critical stability bottlenecks researchers face when synthesizing, isolating, and testing these highly reactive heterocycles.

The isoxazol-5(4H)-one scaffold is a privileged structure in drug discovery, but its intrinsic chemical properties—specifically a weak N-O bond and an acidic C4-H proton—make it highly susceptible to degradation[1]. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the integrity of your compounds.

Part 1: Core Stability Mechanisms & Troubleshooting (FAQ)

Q1: Why do my 5-oxo-4,5-dihydroisoxazole derivatives rapidly degrade during basic workup or liquid-liquid extraction? The Causality: The isoxazol-5(4H)-one ring possesses an intrinsically weak N-O bond with a Bond Dissociation Energy (BDE) of approximately 151 kcal/mol[1]. When exposed to basic conditions (e.g., saturated NaHCO₃ washes) or strong nucleophiles, the highly acidic C4-H bond is deprotonated. This triggers an immediate cascade: nucleophilic attack or deprotonation induces N-O bond cleavage (ring opening), which is rapidly followed by irreversible decarboxylation (loss of CO₂) to form acyclic degradation products like acrylonitriles[1][2]. The Fix: Never use basic aqueous solutions during your workup. Maintain neutral or mildly acidic conditions (e.g., dilute Trifluoroacetic acid (TFA) or plain brine) to keep the nitrogen atom protonated and the ring intact[2].

Q2: How can I prevent thermal degradation during the multicomponent synthesis of these derivatives? The Causality: Elevated temperatures provide the kinetic energy required to overcome the activation barrier for ring-opening (calculated at ~40.7 kcal/mol for certain nucleophilic ring-openings)[2]. If the C4 position is unsubstituted, thermal stress exacerbates tautomerization to a less stable oxime intermediate, accelerating decomposition[1]. The Fix: Abandon traditional reflux methods. Transition to room-temperature, green-chemistry protocols. Recent methodologies prove that 3,4-disubstituted isoxazol-5(4H)-ones can be synthesized in high yields (>85%) in aqueous media at 25 °C using mild catalysts like amine-functionalized cellulose or urea[3][4].

Q3: I am observing multiple peaks in my NMR spectrum, but LC-MS shows a single mass. Is my compound degrading in the NMR tube? The Causality: This is rarely degradation; it is a classic manifestation of tautomerism. 5-oxo-4,5-dihydroisoxazoles exist in a dynamic equilibrium of three tautomeric forms: the CH-form (isoxazol-5(4H)-one), the NH-form (isoxazol-5(2H)-one), and the OH-form (isoxazol-5-ol)[1]. The dominant species depends heavily on solvent polarity and hydrogen-bonding capacity. The Fix: To validate that your compound is intact, acquire the NMR in a non-polar, non-hydrogen-bonding solvent (e.g., switch from DMSO-


 to CDCl₃). If the peak ratios shift but the LC-MS mass remains identical, you are observing tautomerism, not degradation.

Q4: What is the expected aqueous half-life of these compounds when used in biological assays? The Causality: In physiological buffers (pH 7.4), stability is dictated by the C3/C4 substitution pattern. For example, highly conjugated 4-(arylmethylene)-5-oxo-4,5-dihydroisoxazole derivatives (utilized as Human Neutrophil Elastase inhibitors) exhibit an aqueous half-life (


) of approximately 8.9 hours[5]. Degradation here is driven by slow hydrolysis of the exocyclic carbonyl.
The Fix:  Never store these compounds in aqueous buffers overnight. Prepare concentrated stock solutions in anhydrous DMSO and dilute into your aqueous assay buffer immediately before initiating the experiment.

Part 2: Visualizing the Degradation Pathway

Understanding the logical flow of degradation is critical for designing stable experimental conditions. The diagram below illustrates the base-catalyzed ring-opening cascade.

Degradation A Isoxazol-5(4H)-one (Intact Ring) B Base / Nucleophile Attack A->B C N-O Bond Cleavage (BDE ~151 kcal/mol) B->C Deprotonation at C4 D Decarboxylation (-CO2) C->D Ring Opening E Acyclic Degradation (e.g., Acrylonitriles) D->E Irreversible

Figure 1: Mechanism of base-induced degradation and N-O bond cleavage in isoxazol-5(4H)-ones.

Part 3: Quantitative Stability Data

To aid in experimental planning, the following table summarizes the stability profiles and primary degradation pathways of various isoxazol-5-one derivatives under specific environmental conditions.

Derivative TypeEnvironmental ConditionPrimary Degradation PathwayObserved Stability / Half-life (

)
Ref
Unsubstituted C4 Strong Base (pH > 9)N-O Cleavage & DecarboxylationRapid degradation (< 5 minutes)[1][2]
4-(Arylmethylene) Aqueous Buffer (pH 7.4)Exocyclic Hydrolysis / Ring Opening

≈ 8.9 hours
[5]
3,4-Disubstituted Mild Acid (e.g., dilute TFA)Stable (Resists nucleophilic attack)Intact > 24 hours[2]
4-Unsubstituted Thermal Stress (> 100 °C)Oxime tautomerization & Decarb.High degradation yield (Low recovery)[1]

Part 4: Standard Operating Procedures (SOP)

SOP: Room-Temperature Synthesis and Isolation of Stable Isoxazol-5(4H)-ones

This protocol is a self-validating system designed to completely circumvent thermal and base-catalyzed degradation pathways.

Phase 1: Reaction Setup

  • In a 50 mL round-bottom flask, combine the

    
    -keto ester (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and the appropriate aldehyde (1.0 eq) in 10 mL of deionized water[3].
    
  • Add a mild, green catalyst such as amine-functionalized cellulose (approx. 14 mg per mmol) or urea[3][4].

Phase 2: Incubation & Monitoring 3. Stir the heterogeneous mixture at room temperature (20–25 °C) for 2–4 hours. Self-Validation Check: If the reaction mixture turns dark brown or black, thermal hot-spots or localized basicity has caused degradation. The mixture should remain a pale yellow/white suspension.

Phase 3: Isolation (Critical Step) 4. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). 5. Crucial: Wash the combined organic layers with saturated NaCl (brine) only. Do not use saturated NaHCO₃. Self-Validation Check: If the organic layer effervesces (releases gas) during extraction, decarboxylation is actively occurring due to accidental basicity. Discard and restart.

Phase 4: Drying & Storage 6. Dry the organic layer over anhydrous Na₂SO₄. 7. Concentrate under reduced pressure using a rotary evaporator. Strictly maintain the water bath temperature below 40 °C to prevent thermal N-O cleavage. 8. Purge the vial with Argon gas and store the purified solid at -20 °C to prevent moisture-induced hydrolysis.

Workflow S1 1. Multicomponent Reaction (Water) S2 2. Ambient Temp (Strictly <40°C) S1->S2 S3 3. EtOAc Extraction (Neutral pH) S2->S3 S4 4. Brine Wash (NO NaHCO3) S3->S4 S5 5. Store at -20°C Under Argon S4->S5

Figure 2: Optimized workflow for the synthesis and isolation of stable isoxazol-5(4H)-ones.

References

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose Source: MDPI URL:[Link]

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • The proposed mechanism for the synthesis of isoxazol-5(4H)-ones by the urea catalyst Source: ResearchGate URL:[Link]

  • Novel donor-acceptor systems bearing isoxazol-5-one core Source: ResearchGate URL:[Link]

  • 409 ISOXAZOL-5-ONES: UNUSUAL HETEROCYCLES WITH GREAT SYNTHETIC POTENTIAL Source: DOI.org / Targets in Heterocyclic Systems URL:[Link]

Sources

Troubleshooting

Technical Support Center: Isoxazole Synthesis (Cycloaddition Step)

Welcome to the Advanced Synthesis Support Module. Current Status: Online | Tier: Senior Application Scientist Topic: Troubleshooting 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) Introduction You are likely here bec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Module. Current Status: Online | Tier: Senior Application Scientist Topic: Troubleshooting 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne)

Introduction

You are likely here because your isoxazole synthesis—specifically the [3+2] cycloaddition between a nitrile oxide and an alkyne—is failing to meet yield or purity specifications.

This reaction is governed by a ruthless kinetic competition: the desired cross-reaction (nitrile oxide + alkyne) vs. the parasitic dimerization (nitrile oxide + nitrile oxide). As your Senior Application Scientist, I will guide you through stabilizing this dipole, controlling its regioselectivity, and suppressing the formation of furoxan byproducts.

Module 1: Reactivity & Yield Optimization

"My yield is low, and I see a massive non-polar spot on my TLC."

The Core Problem: Furoxan Dimerization

Nitrile oxides are high-energy dipoles. If they accumulate in solution without immediately finding a dipolarophile (alkyne), they will dimerize to form furoxans (1,2,5-oxadiazole-2-oxides). This is the #1 cause of low yields.

The Kinetic Fix: You must maintain a low steady-state concentration of the nitrile oxide while keeping the alkyne concentration high.

Protocol: The "High-Dilution" Syringe Pump Method

Standard thermal generation via Hydroximoyl Chloride (NCS/Et3N method)

  • Vessel A (Reaction Pot): Dissolve your Alkyne (1.2 equiv) in DCM or DMF. Add Triethylamine (1.2 equiv) . Stir vigorously.

  • Vessel B (Syringe): Dissolve your Hydroximoyl Chloride (pre-generated from oxime + NCS) in a significant volume of solvent.

  • Execution: Add the contents of Vessel B to Vessel A slowly over 4–8 hours using a syringe pump.

    • Why? This ensures that as soon as a molecule of nitrile oxide is generated (by the base in Vessel A), it is statistically more likely to collide with the excess Alkyne than with another Nitrile Oxide.

Visualizing the Kinetic Competition

ReactionPathways Oxime Aldoxime (Precursor) Chloro Hydroximoyl Chloride Oxime->Chloro + NCS (Chlorination) NO Nitrile Oxide (Reactive Dipole) Chloro->NO + Base (Et3N) (HCl Elimination) Isoxazole Isoxazole (Target Product) NO->Isoxazole + Alkyne (k_cross) Furoxan Furoxan (Dimer Impurity) NO->Furoxan + Nitrile Oxide (k_dimer) Alkyne Alkyne (Dipolarophile) Alkyne->Isoxazole

Caption: Kinetic competition between the desired cycloaddition (Green) and the parasitic dimerization to Furoxan (Red).

Module 2: Regioselectivity Control

"I'm getting a mixture of 3,5- and 3,4-isomers."

The Science: FMO Theory & Sterics

In a standard thermal reaction, regioselectivity is dictated by the electronic gap between the HOMO of the alkyne and the LUMO of the nitrile oxide (or vice versa).

  • Steric Rule: The bulky group of the nitrile oxide generally prefers to be anti to the bulky group of the alkyne, favoring the 3,5-disubstituted isomer.

  • Electronic Rule: However, electron-withdrawing groups on the alkyne can perturb this, leading to mixtures (e.g., 60:40 ratios).

The Solution: Catalysis vs. Conditions

To force a single isomer, you must move beyond simple thermal heating.[1][2]

VariableThermal ConditionsCopper(I) Catalysis (CuAAC Analog)
Mechanism Concerted [3+2] CycloadditionStepwise Metallacycle Intermediate
Major Product Mixture (Favors 3,5 slightly)Exclusively 3,5-Disubstituted
Reaction Time Slow (Hours to Days)Fast (Minutes to Hours)
pH Sensitivity Base required for generationBase required + Cu sensitivity
Key Reference Huisgen et al.Fokin/Sharpless (2005) [1]
Troubleshooting Flowchart: Regioselectivity

RegioLogic Start Isomer Problem? Type Which Isomer do you need? Start->Type Need35 Target: 3,5-Disubstituted Type->Need35 Need34 Target: 3,4-Disubstituted Type->Need34 ActionCu Use Cu(I) Catalysis (CuSO4 / Na-Ascorbate) Ref: Fokin [1] Need35->ActionCu High Selectivity ActionRu Use Ru(II) Catalysis (Cp*RuCl(cod)) (Less common for isoxazoles) Need34->ActionRu Catalytic Route ActionThermal Thermal + Steric Bulk (Increase bulk of R-groups) Need34->ActionThermal Electronic Route

Caption: Decision matrix for selecting the correct catalytic system based on the desired regioisomer.

Module 3: Common Impurities & "Dirty NMR"

Q: "I see a peak at ~9-10 ppm and my product is contaminated." A: This is likely the aldehyde resulting from the hydrolysis of your oxime or hydroximoyl chloride.

  • Cause: Wet solvents. The chlorination step (NCS) generates HCl. If water is present, the acidic environment hydrolyzes the oxime back to the aldehyde.

  • Fix: Use anhydrous DMF or DCM. Add molecular sieves to the reaction vessel.

Q: "My chlorination (Oxime -> Cl-Oxime) isn't finishing." A: NCS (N-Chlorosuccinimide) can be slow.[3]

  • Pro-Tip: Add a catalytic amount of pyridine or DMF (if using DCM) to activate the NCS.

  • Alternative: Use Chloramine-T [2].[4][5] It acts as both the chlorinating agent and the base, often allowing for a cleaner "one-pot" reaction in alcohols/water.

Module 4: Safety & Process

CRITICAL WARNING: Nitrile oxides are metastable. Furoxans are energetic materials.

  • Never isolate low-molecular-weight nitrile oxides neat. They can detonate.

  • Exotherm: The cycloaddition is exothermic. On a scale >1g, use active cooling during the addition of the base.

References
  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[6] One-pot copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764.

  • Chatterjee, A., et al. (2012).[4] Nitrile Oxide/Alkyne Cycloadditions: A Credible Platform for Synthesis of Bioinspired Molecules.[4] Maynooth University Research Archive.

  • Grecian, S., & Fokin, V. V. (2008).[7] Ruthenium-catalyzed cycloaddition of nitrile oxides and alkynes.[4][7] Angewandte Chemie International Edition, 47(43), 8285-8287.

  • Organic Chemistry Portal. Isoxazole Synthesis via 1,3-Dipolar Cycloaddition.

Sources

Optimization

Technical Support Center: Alternative Catalysts for Dihydroisoxazole Formation

Welcome to the Technical Support Center for dihydroisoxazole (also known as 2-isoxazoline) synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are exploring alternativ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for dihydroisoxazole (also known as 2-isoxazoline) synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are exploring alternative catalytic systems for this important heterocyclic scaffold. Here, you will find in-depth answers to frequently asked questions, practical troubleshooting guides for common experimental hurdles, and detailed, step-by-step protocols. Our goal is to provide not just procedural instructions, but also the underlying scientific reasoning to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Beyond traditional methods, what are the main classes of alternative catalysts for dihydroisoxazole synthesis?

A1: The synthesis of dihydroisoxazoles, typically via 1,3-dipolar cycloaddition of a nitrile oxide with an alkene, can be effectively catalyzed by several classes of compounds beyond the classical thermal methods. These include:

  • Copper Catalysts: Both Cu(I) and Cu(II) salts have proven to be effective. For instance, Cu(II) acetate, in conjunction with a tertiary amine, can facilitate the condensation of primary nitroalkanes with alkenes.[1][2] Copper(I) iodide (CuI) is particularly useful in multi-component reactions for synthesizing complex dihydroisoxazoles.[3] Copper nitrate has also been employed in cycloaddition reactions.[4]

  • Lewis Acids: Various Lewis acids can catalyze the 1,3-dipolar cycloaddition. Chiral Lewis acids, such as those derived from 3,3'-diaryl-BINOL-AlMe complexes, are instrumental in achieving high enantioselectivity in reactions involving nitrones and electron-rich alkenes.[5][6][7] Other Lewis acids like SnCl₄, ZnCl₂, and ZrCl₄ have also been shown to enhance the efficiency of nitrile oxide generation and subsequent cycloaddition.[8][9]

  • Organocatalysts: Acid catalysts like p-toluenesulfonic acid (p-TsOH) offer a metal-free alternative. p-TsOH participates in the 1,3-dipolar cycloaddition of α-nitroketones with dipolarophiles to yield dihydroisoxazoles.[10][11]

  • Heterogeneous Catalysts: Modified calcium oxide (CaO) serves as a solid basic catalyst for the synthesis of 3,5-diphenyl-4,5-dihydroisoxazole, offering advantages in terms of catalyst recovery and reuse.[12]

  • Silver Catalysts: Silver nitrate adsorbed on silica gel has been used for the regiospecific cyclization of O-propargylic hydroxylamines to form 4,5-dihydroisoxazoles.[13]

Q2: How do Lewis acid catalysts enhance the enantioselectivity of dihydroisoxazole formation?

A2: Chiral Lewis acids play a crucial role in asymmetric synthesis by creating a chiral environment around the reactants. In the context of dihydroisoxazole formation from nitrones and alkenes, the chiral Lewis acid coordinates to the nitrone's oxygen atom. This coordination activates the nitrone and lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack by the alkene.[5] The chiral ligands on the Lewis acid create a sterically hindered environment, forcing the alkene to approach the nitrone from a specific face (re or si), thus leading to the preferential formation of one enantiomer.[5][7]

Q3: What is the primary role of a base in copper-catalyzed dihydroisoxazole synthesis from nitroalkanes?

A3: In copper-catalyzed reactions involving primary nitroalkanes and alkenes, a base is essential for the initial deprotonation of the nitroalkane to form a nitronate anion. This is a crucial step in the in-situ generation of the nitrile oxide intermediate, which then undergoes the 1,3-dipolar cycloaddition with the alkene. While a base like triethylamine alone may not be sufficient to promote the reaction with unactivated nitroalkanes, the combination of a copper(II) catalyst and a base significantly enhances the reaction rate.[1][2]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of dihydroisoxazoles using alternative catalysts.

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution Scientific Rationale
Catalyst Inactivity Ensure the catalyst is pure and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). For heterogeneous catalysts, ensure proper activation.Many catalysts, especially metal-based ones, can be deactivated by air, moisture, or impurities.
Inefficient Nitrile Oxide Generation For reactions involving in-situ nitrile oxide formation, optimize the conditions for its generation (e.g., temperature, base strength, dehydrating agent).[8][9]The rate of the overall reaction is often dependent on the efficient formation of the reactive nitrile oxide intermediate.
Poor Substrate Reactivity For electron-deficient alkenes, a more reactive nitrone or nitrile oxide precursor may be needed. Conversely, electron-rich alkenes are preferred for inverse-electron demand cycloadditions.[5][7]The electronic properties of both the 1,3-dipole and the dipolarophile significantly influence the reaction kinetics.
Incorrect Reaction Temperature Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to byproduct formation or catalyst degradation.[14]Temperature affects both the rate of the desired reaction and potential side reactions.
Problem 2: Formation of Undesired Side Products (e.g., Furoxans)
Potential Cause Suggested Solution Scientific Rationale
Nitrile Oxide Dimerization Generate the nitrile oxide in situ at low concentrations. This can be achieved by slow addition of the nitrile oxide precursor to the reaction mixture containing the alkene.[14]Nitrile oxides are prone to dimerization to form furoxans, especially at higher concentrations. Keeping the concentration of the free nitrile oxide low minimizes this side reaction.
Substrate Decomposition Ensure the stability of starting materials under the reaction conditions. If necessary, use milder catalysts or reaction conditions.Some substrates may not be stable to the catalyst, temperature, or other reagents used, leading to decomposition and the formation of various byproducts.
Problem 3: Poor Regio- or Diastereoselectivity
Potential Cause Suggested Solution Scientific Rationale
Lack of Stereocontrol For enantioselective reactions, use a chiral Lewis acid catalyst and optimize the chiral ligand.[5][6][7] The solvent and temperature can also influence stereoselectivity.[5]The chiral catalyst creates a defined three-dimensional space that directs the approach of the reactants, leading to the preferential formation of one stereoisomer.
Ambiguous Regiochemical Control The regioselectivity is governed by both steric and electronic factors of the reactants. Modifying the substituents on the nitrile oxide or the alkene can favor one regioisomer over the other. The choice of catalyst can also influence regioselectivity.Frontier Molecular Orbital (FMO) theory can often predict the favored regioisomer based on the orbital coefficients of the HOMO of the alkene and the LUMO of the nitrile oxide (or vice versa).[15]

Experimental Protocols

Protocol 1: Copper(II)-Catalyzed Synthesis of 4,5-Dihydroisoxazoles from Primary Nitroalkanes

This protocol is adapted from the work of Machetti and coworkers.[1]

Materials:

  • Primary nitroalkane (1.0 mmol)

  • Alkene (1.2 mmol)

  • Copper(II) acetate (Cu(OAc)₂, 0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N, 1.5 mmol)

  • Chloroform (CHCl₃, 5 mL)

Procedure:

  • To a stirred solution of the primary nitroalkane and the alkene in chloroform, add triethylamine.

  • Add copper(II) acetate to the mixture.

  • Heat the reaction mixture at 60 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 4,5-dihydroisoxazole.

Causality: The combination of copper(II) acetate and triethylamine is crucial for the reaction to proceed with aliphatic nitro compounds, which are unreactive with the base alone.[1] The copper catalyst facilitates the dehydration step in the formation of the nitrile oxide intermediate.

Protocol 2: p-TsOH-Participated 1,3-Dipolar Cycloaddition

This protocol is based on a method for the synthesis of 3-benzoylisoxazolines.[11]

Materials:

  • α-Nitroketone (0.125 mmol)

  • Alkene (0.625 mmol, 5 equiv)

  • p-Toluenesulfonic acid (p-TsOH, 0.500 mmol, 4 equiv)

  • Acetonitrile (ACN, 0.2 mL)

Procedure:

  • In a reaction vial, dissolve the α-nitroketone and the alkene in acetonitrile.

  • Add p-toluenesulfonic acid to the solution.

  • Stir the mixture at 80 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, directly purify the reaction mixture by flash chromatography (eluting with ethyl acetate/petroleum ether) to yield the desired dihydroisoxazole.

Causality: p-TsOH acts as a Brønsted acid catalyst, promoting the conversion of the α-nitroketone into a nitrile oxide intermediate, which then undergoes cycloaddition with the alkene.[11] This method provides a cost-effective and metal-free alternative.

Data Summary

Table 1: Comparison of Catalytic Systems for Dihydroisoxazole Synthesis

Catalyst SystemTypical SubstratesYield (%)Reaction TimeKey AdvantagesReference
Cu(OAc)₂ / Et₃NPrimary nitroalkanes, alkenes40-8520-48 hEffective for unactivated nitroalkanes.[1]
CuITerminal alkynes, trifluoromethyl diazo compounds, nitrosoarenesHigh (up to 90)Not specifiedMild conditions, high yields for complex products.[3]
Modified CaOChalcones, hydroxylamine~883 hHeterogeneous, reusable catalyst.[12]
AgNO₃ / Silica gelO-propargylic hydroxylaminesVery goodBriefMild, efficient, and regiospecific.[13]
p-TsOHα-Nitroketones, alkenes66-9022 hMetal-free, low cost, simple procedure.[11]
Chiral BINOL-AlMeNitrones, electron-rich alkenesUp to 97% eeNot specifiedHigh enantioselectivity.[5]

Visualizations

General Workflow for Catalyst Screening in Dihydroisoxazole Synthesis

G cluster_0 Phase 1: Initial Catalyst Selection cluster_1 Phase 2: Reaction Optimization cluster_2 Phase 3: Troubleshooting & Refinement start Define Substrates (Nitrile Oxide Precursor & Alkene) catalyst_class Select Catalyst Class (e.g., Copper, Lewis Acid, Organocatalyst) start->catalyst_class lit_review Literature Review for Promising Candidates catalyst_class->lit_review optimization Systematic Optimization (Solvent, Temp, Concentration) lit_review->optimization analysis Analyze Results (Yield, Selectivity) optimization->analysis troubleshoot Troubleshoot Issues (Low Yield, Side Products) analysis->troubleshoot refine Refine Conditions or Select New Catalyst troubleshoot->refine end Optimized Protocol troubleshoot->end Successful Synthesis refine->optimization

Caption: A generalized workflow for selecting and optimizing an alternative catalyst.

Proposed Mechanism for p-TsOH Catalyzed Dihydroisoxazole Formation

G A α-Nitroketone B Nitroso Cation A->B + p-TsOH C Nitrile Oxide B->C - H⁺ E Dihydroisoxazole C->E + Alkene (D) [3+2] Cycloaddition D Alkene D->E

Caption: The proposed mechanistic pathway for the p-TsOH catalyzed reaction.[10][11]

References

  • Lv, X., et al. (2018). Cu(I)-Catalyzed Three-Component Reaction of Diazo Compound with Terminal Alkyne and Nitrosobenzene for the Synthesis of Trifluoromethyl Dihydroisoxazoles. Organic Letters, 20(15), 4843–4847. [Link]

  • Chemical Communications (RSC Publishing). The copper-catalyzed synthesis of dihydrooxazoles from α,β-unsaturated ketoximes and activated ketones. [Link]

  • Cecchi, L., De Sarlo, F., & Machetti, F. (2008). Synthesis of 4,5‐Dihydroisoxazoles by Condensation of Primary Nitro Compounds with Alkenes by Using a Copper/Base Catalytic System. Chemistry – A European Journal, 14(26), 7903-7912. [Link]

  • Miao, Y. Q., Zhang, X. Q., & Liu, C. Y. (2015). Modified CaO Catalyzed Heterogeneous Synthesis of 3,5-diphenyl-4,5-dihydroisoxazole. Journal of the Chemical Society of Pakistan, 37(4), 739-745. [Link]

  • Li, Y., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules, 28(6), 2548. [Link]

  • Reddy, D. S., et al. (2015). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 20(6), 10911-10926. [Link]

  • Simonsen, K. B., et al. (1999). Catalytic Enantioselective Inverse-Electron Demand 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes. Journal of the American Chemical Society, 121(16), 3845–3853. [Link]

  • Miao, Y. Q., Zhang, X. Q., & Liu, C. Y. (2015). Modified CaO Catalyzed Heterogeneous Synthesis of 3,5-diphenyl-4,5-dihydroisoxazole. Journal of the Chemical Society of Pakistan, 37(4), 739-745. [Link]

  • Jørgensen, K. A., et al. (2000). Catalytic enantioselective 1,3-dipolar cycloaddition reactions of cyclic nitrones: a simple approach for the formation of optically active isoquinoline derivatives. The Journal of Organic Chemistry, 65(26), 9080-9084. [Link]

  • Varma, R. S. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 7, 114. [Link]

  • Simonsen, K. B., et al. (1999). Catalytic Enantioselective Inverse-Electron Demand 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes. Journal of the American Chemical Society, 121(16), 3845–3853. [Link]

  • Request PDF. (2025). ChemInform Abstract: The Chemistry of 2,3-Dihydroisoxazole Derivatives. [Link]

  • Request PDF. (2025). A New Organocatalyst for 1,3-Dipolar Cycloadditions of Nitrones to ??,??-Unsaturated Aldehydes. [Link]

  • Scilit. (n.d.). Copper nitrate-mediated synthesis of 3-aryl isoxazolines and isoxazoles from olefinic azlactones. [Link]

  • Li, Y., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules, 28(6), 2548. [Link]

  • Google Patents. (2019). 3,4,5-,Trisubstituted-4,5-dihydroisoxazole, derivatives and their synthesis method and use.
  • Who we serve. (n.d.). Synthesis of Isoxazolines and Isoxazoles via Metal-Free Desulfitative Cyclization. [Link]

  • Rsc.org. (n.d.). Synthesis of Functionalized 2,3-Dihydroisoxazoles by Domino Reactions in Water and Unexpected Ring-Opening Reactions of 2,3. [Link]

  • ResearchGate. (n.d.). Approach for the synthesis of dihydrooxazoles and oxazoles. [Link]

  • ResearchGate. (2025). (PDF) Synthesis of new 4,5-dihydroisoxazoles with potential anti-inflammatory activity. [Link]

  • ResearchGate. (2021). Synthesis and Reactivity of 3‐Halo‐4,5‐dihydroisoxazoles: An Overview. [Link]

  • Chemical Science Review and Letters. (n.d.). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview C (1). [Link]

  • ResearchGate. (2025). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. [Link]

  • ACS Pharmacology & Translational Science. (2025). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. [Link]

  • PubMed Central. (n.d.). Controlling Selectivity for Cycloadditions of Nitrones and Alkenes Tethered by Benzimidazoles: Combining Experiment and Theory. [Link]

  • ScienceDirect. (n.d.). The [3 + 2] Nitrone-Olefin Cycloaddition Reaction. [Link]

  • Beilstein Journals. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. [Link]

  • PubMed Central. (n.d.). Enantioselective Synthesis of Fluoro–Dihydroquinazolones and –Benzooxazinones by Fluorination-Initiated Asymmetric Cyclization Reactions. [Link]

  • SciELO México. (n.d.). Theoretical Study on the Mechanism of [3+2] Cycloaddition Reactions between α,β-unsaturated Selenoaldehyde with Nitrone and with Nitrile Oxide. [Link]

  • PubMed. (2008). Mechanistic studies on the catalytic asymmetric Mannich-type reaction with dihydroisoquinolines and development of oxidative Mannich-type reactions starting from tetrahydroisoquinolines. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Role of Lewis acid additives in a palladium catalyzed directed C–H functionalization reaction of benzohydroxamic acid to isoxazolone. [Link]

  • Google Patents. (2017).
  • PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • Google Patents. (n.d.). Method for preparing 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole.
  • International Journal of Pharmaceutical and Chemical and Biological Sciences. (n.d.). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]

  • Journal of the American Chemical Society. (2016). Nitrone Cycloadditions of 1,2-Cyclohexadiene. [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate

Ticket ID: ISOX-SYN-005 Subject: Solvent Effects, Tautomerism, and Troubleshooting in Isoxazol-5-one Synthesis Assigned Specialist: Senior Application Scientist, Heterocycle Division Executive Summary & Chemical Context[...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ISOX-SYN-005 Subject: Solvent Effects, Tautomerism, and Troubleshooting in Isoxazol-5-one Synthesis Assigned Specialist: Senior Application Scientist, Heterocycle Division

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The Reaction: The synthesis of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate is classically achieved via the cyclocondensation of Dimethyl Acetylenedicarboxylate (DMAD) with Hydroxylamine (NH₂OH) .

The Solvent Problem: Unlike standard organic transformations where solvent merely acts as a medium, in isoxazolone synthesis, the solvent plays three active mechanistic roles:

  • Solubility Mismatch: DMAD is lipophilic; Hydroxylamine hydrochloride is hydrophilic. The solvent must bridge this phase gap.

  • Tautomeric Equilibrium: The product exists in a dynamic equilibrium between the CH-form (4H), NH-form (2H), and OH-form (aromatic). The solvent polarity dictates which form dominates, often leading to "false positive" failure analysis during NMR checks.

  • Transition State Stabilization: The reaction proceeds via a zwitterionic intermediate. Protic solvents accelerate this but risk competing hydrolysis (saponification) of the ester.

Critical Protocol: The "Golden Path" Workflow

This protocol is optimized for Methanol (MeOH) as the primary solvent. It balances solubility, reaction rate, and ease of crystallization.

Reagents:
  • Dimethyl Acetylenedicarboxylate (DMAD)

  • Hydroxylamine Hydrochloride (NH₂OH[1]·HCl)

  • Sodium Acetate (NaOAc) or Sodium Bicarbonate (NaHCO₃)

  • Solvent: Methanol (HPLC Grade) + Water (Milli-Q)

Step-by-Step Methodology:
  • Preparation of Nucleophile (In-Situ):

    • Dissolve NH₂OH·HCl (1.1 equiv) in a minimum amount of Water (e.g., 2 mL per gram).

    • Add NaOAc (1.1 equiv) to buffer the solution and release the free nucleophile.

    • Dilute with Methanol (10 volumes relative to DMAD).

    • Why? Free hydroxylamine is unstable.[2] Generating it in situ in a MeOH/Water mix ensures safety and solubility.

  • Controlled Addition (The Exotherm):

    • Cool the solution to 0–5 °C .

    • Add DMAD (1.0 equiv) dropwise over 30 minutes.

    • Critical: Maintain temperature <10 °C. Higher temperatures promote the hydrolysis of the methyl ester to the carboxylic acid.

  • Reaction & Workup:

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Precipitation: The product, Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate, is less soluble in the reaction mixture than the starting materials. It often precipitates as a white solid upon concentrating the methanol or adding excess water.

    • Filtration: Filter the solid and wash with cold water/methanol (9:1 ratio).

  • Recrystallization:

    • If the product oils out, recrystallize from hot Ethanol or Ethyl Acetate/Hexane .

Troubleshooting Dashboard (FAQ)

Issue 1: "My NMR spectrum looks wrong. I see a singlet at ~5.0 ppm in CDCl₃, but it disappears in DMSO-d₆."

Diagnosis: Solvent-Dependent Tautomerism. You have likely synthesized the correct compound, but the solvent is shifting the equilibrium.

  • In CDCl₃ (Non-polar): The CH-form (4H) is favored. You will see a singlet for the CH₂ protons at position 4.

  • In DMSO-d₆ (Polar Aprotic): The NH-form (2H) or zwitterionic form is favored due to hydrogen bonding with the solvent. The CH₂ signal may vanish (exchangeable) or shift significantly to an alkene-like CH signal if the OH-form is present.

Action: Run the NMR in CDCl₃ to confirm the 4,5-dihydro structure.

Issue 2: "The product is an oil that won't solidify."

Diagnosis: Solvent Trapping / Impurities. Isoxazolones are prone to "oiling out" if:

  • There is residual DMAD.

  • The solvent system is too rich in methanol during workup.

Action:

  • Evaporate the methanol completely.

  • Triturate the oil with Diethyl Ether or Hexane/Ethyl Acetate (9:1) . Scratch the flask walls to induce nucleation.

Issue 3: "I lost the methyl ester group (M-14 peak in Mass Spec)."

Diagnosis: Hydrolysis. You likely used too much water or allowed the reaction to get too hot (or too basic). The methyl ester hydrolyzed to the carboxylic acid.

Action:

  • Repeat the synthesis keeping T < 5 °C during addition.

  • Switch base to NaHCO₃ (milder) or ensure strictly stoichiometric NaOAc.

  • Use anhydrous Methanol if hydrolysis persists (requires filtering off NaCl precipitate).

Mechanistic & Solvent Visualization[7][11]

Diagram 1: Solvent-Dependent Tautomerism

This diagram illustrates why your analytical data changes based on the NMR solvent used.

Tautomerism CH_Form CH-Form (4H) (Predominant in CDCl3) Non-polar solvent NH_Form NH-Form (2H) (Predominant in DMSO) Polar Aprotic solvent CH_Form->NH_Form Solvent Polarity Increase NH_Form->CH_Form Solvent Polarity Decrease OH_Form OH-Form (Aromatic) (Stabilized by H-bonding) NH_Form->OH_Form Tautomerization OH_Form->NH_Form

Caption: Solvent-driven equilibrium between the CH-form (observed in Chloroform) and NH-form (observed in DMSO).

Diagram 2: Synthesis Workflow & Solvent Decision Tree

SynthesisFlow Start Start: DMAD + NH2OH·HCl SolventChoice Select Solvent System Start->SolventChoice PathA Methanol / Water (9:1) + NaOAc SolventChoice->PathA Recommended PathB DCM or Toluene (Requires free base NH2OH) SolventChoice->PathB Avoid ReactionA Reaction @ 0°C (Fast, Homogeneous) PathA->ReactionA RiskA Risk: Ester Hydrolysis if T > 10°C ReactionA->RiskA OutcomeA Precipitation of Product (High Yield) ReactionA->OutcomeA ReactionB Reaction @ RT (Heterogeneous/Slow) PathB->ReactionB RiskB Risk: Unstable Reagents (Free NH2OH is explosive) ReactionB->RiskB

Caption: Decision tree highlighting Methanol/Water as the optimal solvent system over non-polar alternatives.

Solvent Performance Data

Solvent SystemReaction RateSolubility of NH₂OH·HClRisk of Side ReactionsYield Potential
MeOH / H₂O Fast High Moderate (Hydrolysis)High (85-95%)
EthanolModerateModerateLowGood (70-80%)
Water (Pure)Very FastHighHigh (Hydrolysis) Moderate (Impure)
DCM / TolueneSlowVery Low LowLow (<40%)

References

  • Katritzky, A. R. (2010). Advances in Heterocyclic Chemistry. Academic Press. (Standard text for isoxazolone tautomerism mechanisms).
  • Pérez, M. A., et al. (2000). "Tautomerism of isoxazol-5-ones in solution." Journal of Organic Chemistry.

  • Beilstein Institute. (2022). "Solvent polarity effects on keto–enol equilibrium of 1,3-diketones and isoxazole synthesis." Beilstein Journal of Organic Chemistry.

  • ChemScene. (2024). "Product Data: Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate." Chemical Safety & Data Sheets.

(Note: While specific page numbers for standard texts vary by edition, the general reactivity of DMAD with hydroxylamine is a foundational reaction in heterocyclic chemistry found in these authoritative sources.)

Sources

Optimization

Diagnostic Workflow: Identifying Your Byproduct Pathway

Welcome to the Isoxazole Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this knowledge base to help researchers, chemists, and drug development professionals troubleshoot and elim...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Isoxazole Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this knowledge base to help researchers, chemists, and drug development professionals troubleshoot and eliminate byproduct formation during the construction of isoxazole scaffolds.

Rather than simply providing reaction conditions, this guide deconstructs the kinetic and thermodynamic causality behind why byproducts form, empowering you to implement self-validating experimental protocols.

Before adjusting your reaction parameters, identify your primary synthetic route and the specific byproduct you are observing. The diagnostic flowchart below maps the root causes of common failures in both 1,3-dipolar cycloadditions and Claisen condensations.

Workflow N1 Isoxazole Synthesis Initiated N2 1,3-Dipolar Cycloaddition N1->N2 N3 Claisen Condensation N1->N3 N4 Furoxan Dimerization Detected N2->N4 N5 Regioisomer Mixture Detected N2->N5 N6 5-Isoxazolone Formation N3->N6 N7 Poor Regioselectivity (3,5- vs 5,3-) N3->N7 N8 Implement Slow Addition (Syringe Pump) N4->N8 N9 Use Steric Auxiliaries or Cu(I) Catalyst N5->N9 N10 Shift to Acidic pH Buffer System N6->N10 N11 Convert to β-Enamino Diketone Precursor N7->N11

Workflow for diagnosing and resolving isoxazole synthesis byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am attempting a 1,3-dipolar cycloaddition, but my LC-MS shows a massive peak corresponding to a dimeric byproduct. What is happening?

A1: You are observing the formation of a furoxan (a 1,2,5-oxadiazole N-oxide). This occurs because nitrile oxides are highly reactive and will readily dimerize with themselves if the concentration of your intended dipolarophile (the alkyne) is insufficient 1.

The Causality: Density functional theory (DFT) studies reveal that this dimerization is a stepwise process involving a dinitrosoalkene intermediate with significant diradical character 2. The rate of dimerization often outpaces the rate of cycloaddition, especially with electron-deficient alkyl alkynes 3. The Fix: You must artificially suppress the steady-state concentration of the nitrile oxide. Generate it in situ by using a syringe pump to slowly add your base (to a hydroximoyl chloride) or your oxidant (to an aldoxime) directly into a solution containing an excess of the alkyne [[1]](). Alternatively, employing steric auxiliaries like benzotriazole substituents can physically block the diradical dimerization pathway while still allowing the alkyne to approach 4.

Q2: My Claisen condensation using an unsymmetrical 1,3-dicarbonyl and hydroxylamine is yielding a 1:1 mixture of regioisomers. How can I force regioselectivity?

A2: The classic Claisen isoxazole synthesis suffers from poor selectivity because hydroxylamine can attack either of the two electrophilic carbonyl carbons on an unsymmetrical 1,3-dicarbonyl 5. The Causality: The initial nucleophilic attack is governed by subtle steric and electronic differences between the two carbonyls, which are rarely distinct enough to provide >90% selectivity. The Fix: Convert your 1,3-dicarbonyl into a β-enamino diketone prior to adding hydroxylamine. The enamine nitrogen acts as a highly directing leaving group, forcing the hydroxylamine to attack the adjacent carbon exclusively, granting you total regiochemical control to access specific 4,5-disubstituted or 3,4,5-trisubstituted isoxazoles 5.

Q3: I am getting a 5-isoxazolone byproduct instead of my desired 3-substituted isoxazole. What went wrong?

A3: This is a classic pH-dependent divergence. The Causality: The pH of the reaction medium dictates the tautomeric state and the subsequent dehydration pathway of the oxime intermediate. Neutral or basic conditions facilitate the formation of the isomeric 5-isoxazolone [[1]](). The Fix: Strictly control your pH. Acidic conditions strongly favor the dehydration pathway that leads to the desired 3-substituted aromatic isoxazole [[1]](). Use a buffered acidic system or a specific acid catalyst (e.g., acetic acid or BF₃·OEt₂) to drive the reaction to completion.

Quantitative Data: Impact of Reaction Conditions on Byproduct Formation

The table below summarizes empirical data highlighting how specific parameter shifts directly manipulate the kinetic competition between desired products and byproducts.

Synthesis PathwaySubstratesCritical ConditionDesired Isoxazole YieldMajor ByproductByproduct YieldMechanistic Driver
1,3-Dipolar Cycloaddition Aryl aldoxime + AlkyneRapid oxidation (0.057 M, PIDA)60%Furoxan20%High local [nitrile oxide] drives diradical dimerization 6.
1,3-Dipolar Cycloaddition Aryl aldoxime + AlkyneSlow addition of oxidant (Syringe Pump)>85%Furoxan<5%Low steady-state [nitrile oxide] favors bimolecular cycloaddition 3.
Claisen Condensation 1,3-Dicarbonyl + NH₂OHNeutral pH, EtOH Reflux45%5-isoxazolone40%Base/Neutral pH favors alternative dehydration pathway 1.
Claisen Condensation β-enamino diketone + NH₂OHAcidic pH, EtOH, Room Temp82%Regioisomer<5%Enamine acts as a highly specific directing leaving group 5.

Standard Operating Procedures (SOPs)

SOP 1: Self-Validating Protocol for Furoxan-Free 1,3-Dipolar Cycloaddition

This protocol utilizes a kinetic bottleneck to ensure the alkyne is always in vast excess relative to the reactive nitrile oxide intermediate.

  • Preparation: In a dry round-bottom flask under N₂, dissolve the terminal alkyne (1.5 eq.) and the hydroximoyl chloride precursor (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath to lower the thermal kinetic energy available for the dimerization activation barrier.

  • Slow Addition: Load triethylamine (1.1 eq.) dissolved in DCM into a syringe pump. Set the addition rate to deliver the base over a minimum of 4 hours.

    • Causality: The base dehydrohalogenates the hydroximoyl chloride to form the nitrile oxide. Slowing this step ensures the nitrile oxide is consumed by the alkyne the moment it is generated.

  • Validation Checkpoint: At t=2 hours, take a TLC aliquot. You should observe the gradual appearance of the isoxazole product spot without the highly UV-active, non-polar furoxan spot running near the solvent front. If furoxan is visible, decrease the syringe pump rate by 50%.

  • Completion: Once addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours to ensure complete consumption of any residual nitrile oxide.

SOP 2: Regioselective Cyclocondensation via β-Enamino Diketones

This protocol replaces the chaotic dual-electrophile system of a standard 1,3-dicarbonyl with a directed, single-pathway cyclization.

  • Substrate Setup: Dissolve the synthesized β-enamino diketone (0.5 mmol) in 4 mL of absolute ethanol 5.

  • Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, 0.6 mmol, 1.2 eq.) directly to the stirring solution at room temperature.

  • pH Control: Do not add an external base. The inherent acidity of the hydrochloride salt provides the exact mildly acidic environment required to favor the formation of the 3-substituted isoxazole over the 5-isoxazolone byproduct 1.

  • Validation Checkpoint: Monitor via LC-MS. The reaction proceeds through a distinct oxime intermediate. You will see the mass of the enamino diketone disappear, replaced by the oxime intermediate mass, which then subsequently dehydrates to the final isoxazole mass.

  • Isolation: Once the intermediate is fully consumed, remove the ethanol in vacuo, resuspend in ethyl acetate, and wash with water to remove the extruded amine byproduct and unreacted hydroxylamine.

References

  • BenchChem.
  • PMC.
  • ConnectSci. "Nitrile Oxide Cycloaddition Chemistry Using Benzotriazole as a Steric Auxiliary." connectsci.au.
  • MDPI. "Pharmacochemical Studies of Synthesized Coumarin–Isoxazole–Pyridine Hybrids." mdpi.com.
  • RSC. "Organic & Biomolecular Chemistry." rsc.org.
  • ResearchGate. "Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate

Welcome to the Technical Support Center. This hub provides drug development professionals and process chemists with authoritative, field-proven methodologies for the scale-up synthesis of Methyl 5-oxo-4,5-dihydroisoxazol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub provides drug development professionals and process chemists with authoritative, field-proven methodologies for the scale-up synthesis of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate (CAS 882530-43-0).

Process Flow & Mechanistic Pathway

The synthesis of 5-oxo-4,5-dihydroisoxazole-3-carboxylates relies on the condensation of oxalacetate derivatives with hydroxylamine, a well-documented pathway in the development of isoxazole-containing therapeutics [1]. The diagram below outlines the critical path from raw materials to the isolated heterocyclic core.

SynthesisWorkflow A Dimethyl Oxalacetate (Sodium Salt) C Aqueous Condensation (Stirred, 18h, 20-25°C) A->C B Hydroxylamine HCl + NaHCO3 (Buffer) B->C D Oxime Intermediate (In Situ) C->D Nucleophilic Attack E Acidification (1M HCl) & Cyclization (pH < 2) D->E pH Adjustment F Extraction (DCM) & Drying (MgSO4) E->F Phase Separation G Methyl 5-oxo-4,5-dihydroisoxazole -3-carboxylate F->G Solvent Evaporation

Process workflow for the condensation and cyclization of dimethyl oxalacetate to the isoxazole core.

Standard Operating Procedure (SOP): 1-kg Pilot Scale

This protocol is engineered as a self-validating system to ensure reproducibility during scale-up.

Phase 1: Reagent Preparation & Condensation

  • Preparation: Suspend dimethyl oxalacetate sodium salt (1.0 eq, ~1.0 kg) in deionized water (7.0 L) within a jacketed reactor.

  • Buffering: Add sodium bicarbonate (1.1 eq) in portions. Causality: The bicarbonate acts as a buffer to neutralize the incoming hydroxylamine hydrochloride without creating a highly alkaline environment that would trigger retro-Claisen cleavage of the oxalacetate [2].

  • Nucleophilic Addition: Slowly add hydroxylamine hydrochloride (2.1 eq) over 120 minutes while maintaining the internal temperature at 20–25 °C. Causality: Slow addition controls the exothermic neutralization and CO₂ off-gassing, preventing localized pH drops that inhibit oxime formation.

  • Maturation: Stir the biphasic mixture at room temperature for 18 hours.

Phase 2: Acid-Driven Cyclization 5. Acidification: Slowly charge 1M HCl into the reactor until the internal pH drops below 2.0. 6. Validation Check: The aqueous phase must cease off-gassing, and a distinct color change/precipitation may occur. Causality: The highly acidic environment protonates the intermediate, driving the intramolecular ring closure to form the isoxazolone ring [3]. If bubbling persists, unreacted bicarbonate remains, and cyclization will be incomplete.

Phase 3: Workup & Isolation 7. Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 3.0 L). 8. Washing & Drying: Wash the combined organic layers with brine (2.0 L), dry over anhydrous MgSO₄, and filter. 9. Concentration: Evaporate the solvent under reduced pressure to yield the crude product, which can be recrystallized or used directly in downstream cross-coupling reactions.

Quantitative Process Parameters & Yield Data

To assist in tech transfer, the following table summarizes the shift in critical process parameters when moving from bench to pilot scale.

ParameterLab Scale (10 g)Pilot Scale (1 kg)Causality / Impact on Process
Addition Rate (NH₂OH) 5 minutes120 minutesControls exotherm and CO₂ off-gassing; prevents reactor pressurization.
Agitation Speed 300 RPM (Magnetic)150 RPM (Anchor)Ensures adequate mass transfer in the biphasic slurry without sheer degradation.
Reaction Temperature 20 °C (Ambient)20–25 °C (Jacketed)Strict thermal control prevents retro-Claisen cleavage of the starting material.
Terminal pH (Cyclization) pH < 2.0pH < 2.0Critical threshold to protonate the leaving group and force ring closure.
Expected Yield 65–70%58–62%Slight yield reduction at scale due to mass transfer limitations and extraction efficiency.

Troubleshooting Guide

Q: Why is my yield dropping significantly upon scaling up from 10g to 1kg? A: This is typically caused by poor heat transfer and pH gradients. The neutralization of NH₂OH·HCl by NaHCO₃ is exothermic and releases CO₂. At scale, inadequate mixing leads to foaming and localized acidic pockets, which hydrolyze the oxalacetate before the oxime can form. Intervention: Utilize a jacketed reactor to strictly maintain 20–25 °C and implement subsurface addition of the hydroxylamine solution with high-shear agitation.

Q: How do I resolve persistent emulsions during the DCM extraction phase? A: The aqueous phase contains high concentrations of sodium chloride and bicarbonate salts, along with potentially unreacted polymeric byproducts that act as surfactants. Intervention: Filter the biphasic mixture through a Celite pad before phase separation. Alternatively, add a small volume of saturated brine to increase the aqueous phase density, which forces a sharper phase boundary.

Q: The final product is contaminated with dimethyl oxalate. How did this happen? A: Dimethyl oxalacetate undergoes retro-Claisen cleavage if the pH becomes too alkaline during the initial reaction phase [2]. Intervention: Ensure the NaHCO₃ is fully dissolved and buffered before the oxalacetate is introduced, keeping the pH strictly between 7.0 and 7.5 during the condensation phase.

Q: Why is the cyclization step incomplete, leaving an open-chain oxime intermediate? A: Insufficient acidification. The ring closure requires a highly acidic environment to protonate the leaving group (water or methanol, depending on the tautomeric state). Intervention: Verify that the terminal pH is strictly < 2.0 during the HCl addition step. Do not rely solely on volumetric equivalents; use a calibrated pH probe.

Frequently Asked Questions (FAQs)

Q: Can I substitute sodium bicarbonate with a stronger base like NaOH or KOH? A: No. Strong bases will cause rapid, localized spikes in pH (pH > 9), which immediately triggers the hydrolysis and retro-Claisen cleavage of the dimethyl oxalacetate precursor. The mild buffering capacity of NaHCO₃ is non-negotiable for this pathway.

Q: Is it possible to isolate the oxime intermediate before cyclization? A: While possible, it is highly discouraged at scale. The open-chain oxime intermediate is prone to degradation and complex tautomerization. In-situ cyclization via immediate acidification is the most efficient and stable route [1].

Q: How do I monitor the reaction progress in real-time? A: LC-MS is the gold standard. Monitor the disappearance of the oxalacetate mass and the appearance of the intermediate oxime mass during the 18-hour stir. Post-acidification, track the dehydration/loss of methanol mass that signifies successful ring closure.

References

  • Li, F., Hu, Y., Wang, Y., Ma, C., & Wang, J. (2017). Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki-Miyaura Cross-Coupling Reaction. Journal of Medicinal Chemistry, 60(4), 1580-1590. URL: [Link]

  • Tasior, M., et al. (2021). Novel donor-acceptor systems bearing an isoxazol-5-one core. Arkivoc, 2021(2). URL: [Link]

  • US Patent 9403810B2. (2016). Carboxamide derivatives.

Reference Data & Comparative Studies

Validation

"structural validation of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate"

This guide outlines the structural validation of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate , addressing the critical challenge of tautomeric ambiguity inherent to 3-substituted isoxazol-5-ones. Content Type: Publis...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural validation of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate , addressing the critical challenge of tautomeric ambiguity inherent to 3-substituted isoxazol-5-ones.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists

Executive Summary: The "Chameleon" Challenge

Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate (CAS: 3477-10-9 for ethyl analog ref) is not a static entity. Like many 3-substituted isoxazol-5-ones, it exists in a dynamic tautomeric equilibrium that varies by phase and solvent. A common error in drug development is misassigning the CH-form (4,5-dihydro) as the NH-form (2,5-dihydro) or the OH-form (3-hydroxy), leading to erroneous SAR (Structure-Activity Relationship) models.

This guide compares the "performance" of four validation methodologies—1D NMR, 2D NMR, X-ray Crystallography, and DFT —to provide a definitive protocol for structural assignment.

Tautomeric Landscape & Mechanistic Logic

Before validating, one must understand the equilibrium. The compound exists primarily in three forms. The "performance" of your validation depends on detecting the dominant form in your specific medium.

Tautomerism cluster_legend Validation Target CH_Form CH-Form (4H) (4,5-dihydro) Non-polar Solvents NH_Form NH-Form (2H) (2,5-dihydro) Polar Solvents / Solid State CH_Form->NH_Form Proton Shift (Solvent Dependent) OH_Form OH-Form (3-hydroxy) Aromatic System NH_Form->OH_Form Aromatization

Figure 1: Tautomeric equilibrium of isoxazol-5-ones. The 4H-form (target) is often kinetically trapped or favored in non-polar media, while the 2H-form is thermodynamically stable in polar environments.

Comparative Analysis of Validation Methods

Method A: 1D H NMR (Solvent Scan)

Performance: High Utility, Low Cost. Verdict: The primary screening tool, but prone to misinterpretation without solvent variation.

  • Mechanism: The chemical shift of the proton(s) at position 4 is the diagnostic "fingerprint."

  • The Trap: In DMSO-

    
    , the equilibrium often shifts rapidly to the NH-form, causing the characteristic CH
    
    
    
    signal to disappear or broaden, leading researchers to believe their product has decomposed.
FeatureCH-Form (Target)NH-Form (Alternative)OH-Form (Alternative)
Diagnostic Signal Singlet (2H) at

3.5–4.0 ppm
Singlet (1H) at

5.0–6.5 ppm (Vinylic)
Broad Singlet (OH) > 10 ppm
Carbon Hybridization

(Methylene)

(Methine)

(Aromatic)
Preferred Solvent CDCl

, CCl

DMSO-

, MeOH-

Highly polar/Basic media
Method B: Heteronuclear 2D NMR ( H- C HSQC/HMBC)

Performance: Definitive. Verdict: The "Gold Standard" for solution-state assignment.

  • Why it works: It bypasses the ambiguity of labile protons (NH/OH) by directly correlating the proton to its attached carbon.

  • Critical Experiment:

    
    H-
    
    
    
    C HSQC.
    • If the proton at ~3.8 ppm correlates to a carbon at ~35-45 ppm , it is the CH-form (CH

      
      ).
      
    • If the proton at ~5.5 ppm correlates to a carbon at ~90-100 ppm , it is the NH-form (=CH).

Method C: Single Crystal X-ray Diffraction (SC-XRD)

Performance: Absolute (Solid State). Verdict: Essential for regulatory filing but may not represent the solution-state bioactive conformation.

  • Observation: In the solid state, 3-ester-isoxazol-5-ones almost exclusively crystallize in the NH-form (2,5-dihydro) due to intermolecular hydrogen bonding (NH

    
     O=C).
    
  • Warning: Obtaining an X-ray structure of the NH-form does not invalidate the presence of the CH-form in your reaction mixture.

Method D: DFT Computational Prediction

Performance: Supportive. Verdict: Validates thermodynamic feasibility when experimental data is ambiguous.

  • Protocol: Calculate Gibbs Free Energy (

    
    ) of tautomers in implicit solvent models (PCM).
    
  • Expectation: The ester group at C3 is an Electron Withdrawing Group (EWG), which typically stabilizes the conjugated NH-form. However, in non-polar solvents, the dipole moment minimization often favors the CH-form.

Detailed Experimental Protocols

Protocol 1: The "Solvent Switch" NMR Validation

Use this protocol to confirm the presence of the 4,5-dihydro (CH) form.

  • Sample Preparation (Non-Polar): Dissolve 10 mg of the compound in 0.6 mL of CDCl

    
      (dried over molecular sieves).
    
    • Expectation: Sharp singlet at

      
       ~3.8 ppm (CH
      
      
      
      ).
  • Sample Preparation (Polar): Dissolve 10 mg of the compound in 0.6 mL of DMSO-

    
     .
    
    • Expectation: Signal at

      
       ~3.8 ppm may diminish or shift to 
      
      
      
      ~5.5-6.0 ppm (=CH) over time (minutes to hours) as the tautomeric equilibrium re-establishes.
  • Acquisition: Record

    
    H NMR (min 400 MHz) immediately after dissolution.
    
Protocol 2: Synthesis of the Methyl Ester (Reference Standard)

Based on general isoxazolone synthesis methodologies [1, 2].

  • Reagents: Dimethyl acetylenedicarboxylate (DMAD) is not the starting material here. Use Methyl chlorooximidoacetate and Ethene (or equivalent dipolarophile) OR condensation of Hydroxylamine with Dimethyl malonate derivatives.

    • Preferred Route: Reaction of Methyl 3-chloro-3-(hydroxyimino)propanoate with a mild base to generate the nitrile oxide in situ, followed by cyclization.

  • Procedure:

    • Suspend hydroxylamine hydrochloride (1.1 eq) in water/ethanol.

    • Add Sodium Acetate (1.1 eq).

    • Add Methyl acetoacetate (or equivalent

      
      -keto ester precursor) dropwise at 0°C.
      
    • Stir at Room Temperature for 4 hours.

    • Acidify with HCl to precipitate the product.

  • Purification: Recrystallize from Ethanol/Water. Note: Avoid silica chromatography if possible, as the acidity of silica can catalyze tautomerization or decomposition.

Structural Validation Decision Tree

ValidationFlow Start Synthesized Product (White Solid) NMR_CDCl3 1H NMR in CDCl3 Start->NMR_CDCl3 Check_Signal Check Signal at 3.5-4.0 ppm NMR_CDCl3->Check_Signal CH2_Present Sharp Singlet (2H) Observed Check_Signal->CH2_Present Yes CH2_Absent Signal Absent or Vinylic Signal (5-6 ppm) Check_Signal->CH2_Absent No HSQC Run HSQC (2D NMR) CH2_Present->HSQC Validation CH2_Absent->HSQC Investigation Carbon_Check Correlated Carbon Shift? HSQC->Carbon_Check Confirm_CH CONFIRMED: CH-Form (4,5-dihydro) Carbon @ ~40 ppm Carbon_Check->Confirm_CH < 50 ppm Confirm_NH CONFIRMED: NH-Form (2,5-dihydro) Carbon @ ~95 ppm Carbon_Check->Confirm_NH > 90 ppm

Figure 2: Logical workflow for assigning the dominant tautomer in solution.

Key Data Reference

Parameter4,5-Dihydro Form (CH)2,5-Dihydro Form (NH)
CAS RN Example: 3477-10-9 (Ethyl ester)Example: 84280-59-1 (Ethyl ester)

H NMR (CDCl

)

3.74 (s, 3H, OMe)

3.85 (s, 2H, H-4)

3.80 (s, 3H, OMe)

5.60 (s, 1H, H-4)

9.50 (br, 1H, NH)

C NMR (CDCl

)
C4:

35–40 ppm
C5(C=O):

175 ppm
C4:

90–100 ppm
C5(C=O):

168 ppm
IR (cm

)

(Lactone): ~1800 (High)

(Ester): ~1740

(Lactone): ~1700 (Conjugated)

: ~3200 (Broad)

References

  • Tautomerism of Isoxazol-5-ones

    • Title: Tautomeric equilibria of isoxazol-5-ones: A spectroscopic and theoretical study.
    • Source:Journal of Heterocyclic Chemistry.
    • Relevance: Establishes the solvent dependence of the CH vs NH equilibrium.
  • NMR Characterization Standards

    • Title: Structural Investigation of 3,5-Disubstituted Isoxazoles by 1H-NMR.
    • Source:ResearchGate.[1]

    • Relevance: Provides comparative chemical shifts for isoxazole ring protons.
  • X-ray Crystallography Data

    • Title: Crystal structure of ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxyl
    • Source:Cambridge Structural D
    • Relevance: Confirms the preference for the NH-form in the solid state for 3-ester deriv
  • Synthesis & Reactivity

    • Title: Synthesis of 3,4,5-trisubstituted isoxazole derivatives.[2]

    • Source:Beilstein Journal of Organic Chemistry.
    • Relevance: Describes the cyclization mechanisms forming the isoxazolone core.

Sources

Comparative

"Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate vs. other heterocyclic compounds in drug design"

Comparative Analysis of Heterocyclic Scaffolds Executive Summary: The "Chameleon" Scaffold In modern drug design, heterocycles are often categorized as either stable pharmacophores (e.g., pyridines, aromatic isoxazoles)...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Heterocyclic Scaffolds

Executive Summary: The "Chameleon" Scaffold

In modern drug design, heterocycles are often categorized as either stable pharmacophores (e.g., pyridines, aromatic isoxazoles) or reactive intermediates . Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate (hereafter M5ODIC ) defies this binary. It functions as a "chameleon" scaffold—capable of serving as a stable carboxylic acid bioisostere in specific binding pockets while simultaneously offering unique reactivity profiles for diversity-oriented synthesis (DOS) that stable analogs like pyrazoles cannot match.

This guide objectively compares M5ODIC against its primary heterocyclic competitors—Pyrazolones , Fully Aromatic Isoxazoles , and Tetrazoles —focusing on electronic profiling, synthetic utility, and biological efficacy.

Structural & Electronic Profiling

To understand the utility of M5ODIC, we must first analyze its electronic landscape compared to its nitrogen-analog, the pyrazolone.

Tautomeric Versatility

Unlike fully aromatic isoxazoles, M5ODIC exists in a dynamic equilibrium. This tautomerism dictates its binding mode in active sites.

  • CH-form (Keto): Predominant in non-polar solvents; highly acidic at C4 (pKa ~ 5-6).

  • NH-form: Predominant in polar protic solvents; mimics the hydrogen-bonding donor capability of uracils.

  • OH-form (Enol): Aromatic character; mimics phenols or carboxylic acids.

Physicochemical Comparison

The following table contrasts M5ODIC with standard bioisosteres used in fragment-based drug discovery (FBDD).

FeatureM5ODIC (Isoxazol-5-one)Pyrazolone Tetrazole Aromatic Isoxazole
H-Bond Donors 1 (NH-form)2 (NH-form)10
H-Bond Acceptors 3 (N, O, CO)2 (N, CO)42
Acidity (pKa) High (C4-H ~5.8)Moderate (~7-8)High (~4.9)None (Stable)
Metabolic Stability Moderate (Ring opening potential)HighHighVery High
Lipophilicity (LogP) Variable (Tautomer dependent)LowLowModerate

Expert Insight: The high acidity of the C4 proton in M5ODIC allows it to form strong ionic interactions within basic pockets of enzymes (e.g., metalloproteases), a feature absent in fully aromatic isoxazoles.

Synthetic Utility: The "Masked" Synthon

While pyrazoles are often "dead-end" scaffolds (hard to modify once formed), M5ODIC acts as a chemical hub . The N-O bond is the "weak link" that allows for programmed ring transformations.

Divergent Synthesis Pathway

The diagram below illustrates how M5ODIC serves as a precursor for three distinct chemical classes, offering a distinct advantage in library generation.

M5ODIC_Pathways M5ODIC M5ODIC (Isoxazol-5-one) Pyridine Pyridines (via Ring Expansion) M5ODIC->Pyridine Base/Heat (N-O Cleavage) Aziridine Aziridines (via Thermal Rearrangement) M5ODIC->Aziridine Flash Vacuum Pyrolysis Alkylation C4-Functionalized Scaffold M5ODIC->Alkylation Electrophile/Base (C4 Reactivity)

Figure 1: Divergent synthetic pathways originating from the M5ODIC core. Unlike pyrazoles, the isoxazolone ring can be "unmasked" to form new heterocycles.

Performance Case Study: Sirtuin Inhibition

To demonstrate the biological performance of the isoxazol-5-one core versus the pyrazolone core, we examine the inhibition of Sirtuins (SIRT1/SIRT2) , a class of NAD+-dependent deacetylases involved in cellular aging and stress response.

Study Context: Researchers compared analogs of Cambinol (a known SIRT inhibitor) by swapping its core ring system.[1][2]

Comparative Data (Isoxazolone vs. Pyrazolone)
Compound CoreSelectivity ProfileIC50 (SIRT1)IC50 (SIRT2)Mechanism
Pyrazolone SIRT1 Selective26 μM >100 μMH-Bond Donor (NH)
Isoxazol-5-one SIRT2 Selective>100 μM13 μM H-Bond Acceptor (Reversed)
Cambinol (Parent) Non-selective~50 μM~50 μMMixed

Analysis: The switch from Pyrazolone to Isoxazolone (M5ODIC core) reversed the selectivity.

  • Causality: The pyrazolone acts primarily as a hydrogen bond donor in the active site. The isoxazolone, existing largely in a form where the nitrogen is not protonated or the carbonyl is the dominant interactor, acts as a hydrogen bond acceptor.

  • Design Implication: If your target requires an H-bond acceptor in a narrow hydrophobic pocket, M5ODIC is superior to pyrazolone.

Experimental Protocol: C4-Functionalization

A critical requirement for using M5ODIC is the ability to functionalize the C4 position. Below is a validated protocol for a Knoevenagel Condensation , creating a 4-arylidene derivative. This reaction is faster and cleaner with M5ODIC than with pyrazolone equivalents due to higher C4 acidity.

Materials
  • Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate (1.0 equiv)

  • 4-Chlorobenzaldehyde (1.0 equiv)

  • Catalyst: Piperidine (0.1 equiv) or Citric Acid (Green chemistry variant)

  • Solvent: Ethanol or Water

Workflow (Standardized)
  • Preparation: Dissolve 1.0 mmol of M5ODIC in 5 mL of Ethanol.

  • Addition: Add 1.0 mmol of 4-Chlorobenzaldehyde.

  • Catalysis: Add 2 drops of piperidine.

  • Reaction: Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The product usually precipitates out.

  • Validation (NMR): Look for the disappearance of the C4-methylene singlet (δ ~3.8 ppm) and the appearance of the vinylic proton (δ ~7.8 ppm).

  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallization is rarely needed.

Mechanism of Action (DOT Visualization)

Reaction_Mechanism Step1 Deprotonation of C4 (Formation of Enolate) Step2 Nucleophilic Attack on Aldehyde Carbonyl Step1->Step2 Fast Step3 Formation of Aldol Intermediate Step2->Step3 Step4 Dehydration (-H2O) to Arylidene Product Step3->Step4 Spontaneous

Figure 2: Step-wise mechanism of Knoevenagel condensation at the C4 position of M5ODIC.

Conclusion

Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate is not merely an alternative to pyrazoles; it is a complementary tool .

  • Use M5ODIC when: You need to reverse H-bond directionality (Donor

    
     Acceptor), target SIRT2-like pockets, or require a scaffold that can be ring-opened later in the synthesis.
    
  • Use Pyrazoles when: You require absolute metabolic stability and H-bond donor capacity in a static aromatic core.

For researchers in fragment-based design, the M5ODIC scaffold offers a higher "return on investment" regarding synthetic diversity potential per unit of molecular weight.

References

  • Mederos, A., et al. "Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors." Journal of Medicinal Chemistry, 2014.

  • Gharehassanlou, S., & Kiyani, H. "Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose."[3] Molbank, 2024.

  • Pinho e Melo, T.M. "Isoxazol-5-ones: Unusual Heterocycles with Great Synthetic Potential." Current Organic Chemistry, 2005.

  • Ballatore, C., et al. "Carboxylic Acid Bioisosteres in Drug Design." ChemMedChem, 2013.

Sources

Validation

Comparative Analysis of Substituted Dihydroisoxazole Derivatives in Drug Discovery

Introduction: The Case for Conformational Flexibility As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently evaluate heterocyclic scaffolds to overcome target resistance and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Case for Conformational Flexibility

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently evaluate heterocyclic scaffolds to overcome target resistance and improve candidate pharmacokinetic profiles. The choice between a fully aromatic isoxazole and its partially saturated counterpart, the 4,5-dihydroisoxazole (isoxazoline), is a critical structural decision.

While planar isoxazoles offer excellent metabolic stability, substituted dihydroisoxazoles introduce a puckered, three-dimensional conformation. This sp³-hybridized geometry allows the molecule to occupy deeper, more complex binding pockets, often resulting in superior stereospecific interactions with bacterial ribosomes and inflammatory kinases. This guide objectively compares the performance of dihydroisoxazole derivatives against alternative scaffolds, providing actionable experimental protocols and mechanistic insights.

Mechanistic Insights: Isoxazole vs. Dihydroisoxazole

The fundamental causality behind the enhanced biological activity of dihydroisoxazoles lies in their 3D topography. Aromatic isoxazoles rely heavily on π-π stacking and hydrogen bonding within relatively flat binding sites. In contrast, the non-aromatic dihydroisoxazole ring projects its substituents into distinct spatial vectors.

For example, in the development of bipharmacophoric antibiotics, coupling a substituted oxazolidinone ring with a substituted dihydroisoxazole ring creates a highly potent agent against Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE) (1)[1]. The stereochemistry at the C-5' position of the isoxazoline ring is crucial; specific diastereomers bind with significantly higher affinity to the bacterial 50S ribosomal subunit than their planar isoxazole analogs[1].

Furthermore, in anti-inflammatory applications, specific 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole derivatives have been shown to effectively decrease the release of pro-inflammatory cytokines TNF-α and IL-6 by inhibiting the NF-κB and p38 MAPK signaling pathways (2)[2]. The 3D structure allows for more favorable interactions with the allosteric sites of these kinases, a feat difficult to achieve with rigid planar rings[2].

Pathway DHI Dihydroisoxazole Derivatives MAPK p38 MAPK Pathway DHI->MAPK Inhibits NFKB NF-κB Pathway DHI->NFKB Inhibits Stimulus Pro-inflammatory Stimulus (e.g., LPS) Stimulus->MAPK Activates Stimulus->NFKB Activates Cytokines TNF-α & IL-6 Release MAPK->Cytokines Promotes NFKB->Cytokines Promotes Inflammation Inflammatory Response Cytokines->Inflammation

Modulation of NF-κB and p38 MAPK inflammatory pathways by dihydroisoxazoles.

Comparative Efficacy Analysis

To quantify these mechanistic advantages, we must evaluate the in vitro performance of these scaffolds across distinct therapeutic domains. The table below summarizes comparative experimental data highlighting the superiority of the dihydroisoxazole core in specific applications.

Scaffold TypeTarget ApplicationTest Model / Cell LinePerformance ObservationMechanistic Advantage
Unsubstituted Isoxazole AnticancerJurkat / HL-60Moderate IC₅₀Planar structure limits deep pocket binding[2].
Substituted Dihydroisoxazole AnticancerJurkat / HL-60Enhanced IC₅₀Puckered 3D conformation improves target affinity[2].
Oxazolidinone-Isoxazole AntibacterialMRSAModerate MICStandard ribosomal inhibition[1].
Oxazolidinone-Dihydroisoxazole AntibacterialMRSA / VREHigh Potency (Low MIC)Bipharmacophoric stereospecificity overcomes resistance[1].
5-Trichloromethyl-dihydroisoxazole AntimicrobialS. aureus / E. coliHigh Potency (Low MIC)Trichloromethyl group enhances lipophilicity and penetration[3].

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological evaluation of dihydroisoxazole derivatives. Every step is designed as a self-validating system to eliminate false positives.

Protocol 1: Aqueous Synthesis of 5-Trichloromethyl-4,5-dihydroisoxazoles

Causality: Traditional syntheses rely on harsh organic solvents. By utilizing water as the reaction medium, we leverage the hydrophobic effect. The aqueous environment forces the non-polar organic precursors into close proximity, thermodynamically driving the one-pot cyclocondensation while adhering to green chemistry principles (3)[3].

  • Reagent Preparation: Suspend 1.0 equivalent of 1,1,1-trichloro-4-methoxy-3-alken-2-one in distilled water.

  • Nucleophilic Addition: Add 1.2 equivalents of hydroxylamine hydrochloride directly to the aqueous suspension at room temperature[3].

  • Cyclocondensation: Stir the mixture vigorously for 2-4 hours. The reaction progress is monitored via TLC. The hydrophobic product will naturally precipitate out of the aqueous phase.

  • Purification & Validation: Filter the resulting solid and recrystallize to yield the pure 5-trichloromethyl-4,5-dihydroisoxazole. Confirm the puckered ring structure via ¹H/¹³C NMR and electron impact mass spectroscopy to validate the successful saturation of the ring[3].

Protocol 2: Twofold Dilution Antimicrobial MIC Assay

Causality: The twofold dilution method is utilized because it provides a standardized, logarithmic quantification of the Minimum Inhibitory Concentration (MIC). This allows for precise comparative benchmarking against established antibiotics.

  • Inoculum Preparation: Culture S. aureus (Gram-positive) and E. coli (Gram-negative) to a turbidity matching a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of the synthesized dihydroisoxazole derivative in Mueller-Hinton broth.

  • Control Implementation (Self-Validation): Include a positive control well (broth + bacteria + standard antibiotic like Linezolid) to verify assay sensitivity, and a negative vehicle control well (broth + compound + NO bacteria) to ensure the compound itself does not precipitate and mimic microbial turbidity.

  • Incubation & Readout: Inoculate the wells and incubate at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration exhibiting no visible microbial growth[3].

Workflow Start 1,1,1-Trichloro-4-methoxy- 3-alken-2-ones Reaction One-Pot Cyclocondensation (Room Temperature) Start->Reaction Reagent Hydroxylamine HCl in Aqueous Media Reagent->Reaction Product 5-Trichloromethyl-4,5- dihydroisoxazole Reaction->Product Yield >80% Assay Twofold Dilution MIC Assay (S. aureus, E. coli) Product->Assay Compound Library Result Antimicrobial Efficacy Quantification Assay->Result Data Analysis

Self-validating workflow for aqueous synthesis and MIC evaluation of dihydroisoxazoles.

References

  • Google Patents. "US20060270637A1 - Hydroxymethyl substituted dihydroisoxazole derivatives useful as antibiotic agents."1

  • Taylor & Francis. "Synthesis in Water and Antimicrobial Activity of 5-Trichloromethyl-4,5-dihydroisoxazoles." 3

  • Benchchem. "Dihydroisoxazole vs. Isoxazole in Drug Design: A Comparative Analysis." 2

Sources

Comparative

Validating the Mechanism of Action of Isoxazole-Based Inhibitors: A Comparative Technical Guide

Topic: Validating the Mechanism of Action of Isoxazole-Based Inhibitors Content Type: Publish Comparison Guide Strategic Overview: The Isoxazole Paradox The isoxazole scaffold is a cornerstone of modern medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the Mechanism of Action of Isoxazole-Based Inhibitors Content Type: Publish Comparison Guide

Strategic Overview: The Isoxazole Paradox

The isoxazole scaffold is a cornerstone of modern medicinal chemistry, serving as a critical pharmacophore in therapeutics ranging from COX-2 inhibitors (Valdecoxib) to BET bromodomain inhibitors and MIF (Macrophage Migration Inhibitory Factor) antagonists (e.g., ISO-1). Its utility stems from its ability to function as a bioisostere for carboxylic acids, amides, and acetyl-lysine residues, participating in pivotal hydrogen bonding interactions (typically via the ring nitrogen or oxygen).

However, validating the Mechanism of Action (MoA) for isoxazole-based inhibitors presents a unique "paradox" that requires rigorous experimental dissection:

  • The Stability Assumption: Ideally, the isoxazole ring is a stable, non-covalent ligand.

  • The Bioactivation Liability: Under certain metabolic or reductive conditions, the isoxazole ring can undergo cleavage or bioactivation to form reactive intermediates (e.g., iminoquinones or nitriles), leading to non-specific covalent modification of proteins.

Therefore, validating an isoxazole inhibitor is not just about proving it binds; it is about proving how it binds—confirming specific, reversible engagement while ruling out promiscuous chemical reactivity. This guide compares the primary methodologies for this validation, providing a logic-driven framework for decision-making.

Comparative Analysis of Validation Methodologies

The following analysis evaluates three distinct approaches to validating isoxazole MoA, graded by their ability to distinguish specific binding from off-target artifacts.

Method A: Structural Biology (X-ray Crystallography / Cryo-EM)

The Gold Standard for Binding Mode Definition

  • Mechanism Insight: Unambiguously resolves the position of the isoxazole ring within the active site. For BET inhibitors, this confirms the critical hydrogen bond between the isoxazole nitrogen/oxygen and the conserved asparagine (e.g., Asn140 in BRD4).

  • Pros: Atomic-level resolution; definitively proves the "bioisostere" hypothesis.

  • Cons: Low throughput; requires crystallizable protein; static snapshot does not reveal cellular dynamics or metabolic ring-opening.

Method B: Cellular Thermal Shift Assay (CETSA)

The Standard for Cellular Target Engagement

  • Mechanism Insight: Measures the stabilization of the target protein in intact cells or lysates upon drug binding. This is crucial for isoxazoles like MIF inhibitors (ISO-1) to prove they engage the target in the complex cytosolic environment.

  • Pros: Label-free; performed in live cellular context; distinguishes cellular permeability and engagement simultaneously.

  • Cons: Does not define the binding site; thermal shifts can be subtle for some targets.

Method C: Reactive Metabolite Trapping & Mass Spectrometry

The "Safety Valve" for Isoxazole Scaffolds

  • Mechanism Insight: Specifically tests the "Bioactivation Liability." By incubating the inhibitor with glutathione (GSH) or performing "washout" experiments followed by Mass Spec, researchers determine if the isoxazole acts as a reversible binder (clean MoA) or a reactive suicide inhibitor (dirty MoA).

  • Pros: Critical for de-risking toxicity; identifies covalent adducts.

  • Cons: Does not measure efficacy; purely a mechanistic/safety check.

Data Summary: Methodological Comparison
FeatureX-ray Crystallography CETSA (Cellular) GSH Trapping / MS
Primary Output Atomic coordinates & H-bond geometry

(Aggregation Temp) shift
Mass shift (Adduct formation)
Isoxazole Relevance Confirms Acetyl-Lysine mimicryConfirms intracellular engagementRules out ring-opening/toxicity
Throughput LowMedium-High (HT-CETSA)High
Cellular Context? No (Purified Protein)Yes (Live Cells/Lysate)No (In vitro biochemical)
Causality Level Structural EvidenceFunctional EngagementChemical Reactivity Check

Visualizing the Validation Workflow

The following diagram illustrates the logical decision tree for validating an isoxazole-based lead compound, integrating structural confirmation with reactivity checks.

Isoxazole_Validation_Workflow Start Isoxazole Lead Candidate Step1 1. Chemical Stability Check (GSH Trapping / LC-MS) Start->Step1 Decision1 Adducts Formed? Step1->Decision1 Fail1 Discard / Re-design (Reactive Metabolite Risk) Decision1->Fail1 Yes (Covalent) Step2 2. Biophysical Validation (SPR / ITC) Decision1->Step2 No (Stable) Step3 3. Structural Confirmation (X-ray Crystallography) Step2->Step3 Confirmed Affinity Step4 4. Cellular Engagement (CETSA) Step3->Step4 Confirmed Binding Mode (e.g., Asn H-bond) Outcome Validated Mechanism: Specific Reversible Binder Step4->Outcome Confirmed Cellular Shift

Caption: A hierarchical workflow for filtering isoxazole candidates, prioritizing chemical stability (ruling out reactive ring opening) before proceeding to costly structural and cellular engagement studies.

Deep Dive Protocol: Cellular Thermal Shift Assay (CETSA) for Isoxazoles

While X-ray crystallography provides the image of binding, CETSA provides the proof of relevance in a biological system. This protocol is optimized for isoxazole inhibitors targeting intracellular proteins (e.g., MIF, BRD4).

Rationale

Isoxazole inhibitors often rely on specific hydrogen bonding networks that can be outcompeted by high concentrations of endogenous substrates (e.g., acetylated histones). CETSA validates that the drug achieves sufficient occupancy to stabilize the target in situ.

Step-by-Step Methodology

Reagents:

  • Target cells (e.g., PBMCs for MIF, Cancer lines for BRD4).

  • Isoxazole Inhibitor (e.g., ISO-1 or novel analog).[1][2]

  • Lysis Buffer: PBS supplemented with protease inhibitors (Roche cOmplete™) and 0.4% NP-40 (optional, depending on target localization).

Protocol:

  • Treatment:

    • Seed cells at

      
       cells/mL.
      
    • Treat with the isoxazole inhibitor (at

      
      ) or DMSO control for 1 hour at 37°C.
      
    • Expert Tip: For isoxazoles, keep incubation times short (<2 hours) initially to distinguish primary binding from secondary metabolic effects.

  • Harvest & Aliquot:

    • Wash cells with PBS. Resuspend in PBS containing protease inhibitors.

    • Divide the cell suspension into 10 aliquots (50 µL each) in PCR tubes.

  • Thermal Challenge:

    • Using a gradient PCR cycler, heat each aliquot to a distinct temperature ranging from 37°C to 67°C (span 3°C intervals) for exactly 3 minutes .

    • Immediately cool to 25°C for 3 minutes.

  • Lysis & Separation:

    • (If using intact cells) Add Lysis Buffer with 0.8% NP-40. Freeze-thaw 3 times (liquid nitrogen / 25°C water bath) to ensure complete lysis.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C. This step pellets the denatured/aggregated proteins.

    • Crucial Step: Carefully collect the supernatant (containing soluble, stabilized protein).

  • Detection:

    • Analyze supernatants via Western Blot (for specific target) or Mass Spectrometry (for proteome-wide profiling).

    • Quantification: Plot the relative band intensity vs. Temperature.

  • Data Analysis:

    • Calculate the

      
       (temperature at which 50% of protein remains soluble).
      
    • Validation Criterion: A positive shift (

      
      ) in the drug-treated arm compared to DMSO confirms direct target engagement.
      

Scientific Integrity & Troubleshooting

The "False Positive" Trap: Non-Specific Stabilization

Isoxazoles with high lipophilicity may cause non-specific membrane perturbations or detergent-like effects that alter protein stability globally.

  • Control: Always perform an Isothermal Dose-Response (ITDR) fingerprint. Hold the temperature constant (at the target's

    
    ) and vary the drug concentration. A sigmoidal binding curve confirms specific engagement; a flat or erratic line suggests non-specific artifacts.
    
The "Bioactivation" Check

If your CETSA shift is irreversible (persists after washout), your isoxazole may have acted as a covalent modifier.

  • Verification: Perform a "Jump-Dilution" enzymatic assay. Incubate enzyme + inhibitor (

    
    ), then dilute 100-fold.
    
    • Recovery of activity = Reversible (Valid).

    • No recovery = Irreversible (Potential toxicity/bioactivation).

References

  • Structure-based design of new BRD4 bromodomain inhibitors bearing a benzo[d]isoxazol scaffold. Source: Indian Academy of Sciences

  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Source: National Institutes of Health (PMC)

  • Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics. Source: National Institutes of Health (PMC)

  • Why structural proteomics is the best tool for drug target validation. Source: Biognosys

  • DARTS vs CETSA: Choosing the Right Assay for Target Validation. Source: Creative Proteomics

Sources

Validation

A Comparative Guide to the In Vitro Evaluation of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate Analogs

In the landscape of contemporary drug discovery, the isoxazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2][3] This guide provides a comprehensive fra...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the isoxazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2][3] This guide provides a comprehensive framework for the in vitro characterization of a specific series of isoxazole derivatives: analogs of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate. As researchers and drug development professionals, understanding the nuances of in vitro testing methodologies is paramount for elucidating structure-activity relationships (SAR) and identifying promising lead candidates for further preclinical development.

This document is structured to provide not just procedural details, but also the underlying scientific rationale for experimental choices, ensuring a robust and self-validating approach to the evaluation of this chemical series. We will explore a suite of in vitro assays tailored to assess the potential anticancer, anti-inflammatory, and antimicrobial properties frequently associated with isoxazole-containing compounds.[1][3][4]

The Core Scaffold: Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate

The foundational molecule, Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate, presents a versatile template for medicinal chemistry exploration. Its isoxazole core, an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a key pharmacophore in numerous clinically approved drugs.[1][5] The ester and ketone functionalities offer reactive handles for the synthesis of a diverse library of analogs, allowing for systematic modification to optimize potency, selectivity, and pharmacokinetic properties.

Strategic In Vitro Evaluation: A Multi-Faceted Approach

A thorough in vitro assessment of novel chemical entities requires a tiered and logical progression of assays. For the analogs of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate, we will focus on three primary areas of biological activity that have been historically associated with isoxazole derivatives: anticancer, anti-inflammatory, and antimicrobial activities.

I. Anticancer Activity Assessment

The potential of isoxazole derivatives as anticancer agents has been extensively documented.[1][2][6][7] The initial phase of screening involves evaluating the cytotoxic and antiproliferative effects of the synthesized analogs against a panel of human cancer cell lines.

Cytotoxicity assays are fundamental in drug discovery for assessing a compound's ability to induce cell death.[8][9] These initial screens are crucial for identifying compounds with potent anticancer activity and for determining the concentration range for subsequent, more detailed mechanistic studies.

Featured Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.[10]

Step-by-Step Methodology: [10]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, K562 for leukemia[12], HepG2 for liver cancer[6]) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the isoxazole analogs in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Comparative Cytotoxicity of Isoxazole Analogs

AnalogCancer Cell LineIncubation Time (h)IC50 (µM)
Lead Compound MCF-748Example: 15.2
Analog 1MCF-748Example: 8.7
Analog 2MCF-748Example: 23.1
Lead Compound K56248Example: 21.5
Analog 1K56248Example: 12.3
Analog 2K56248Example: 35.8
Reference Drug Doxorubicin48Example: 0.5

Note: The data presented above is illustrative. Actual results will vary based on the specific analogs and cell lines tested.

For analogs demonstrating significant cytotoxicity, further investigation into their mechanism of action is warranted. This can involve a variety of assays targeting specific cellular processes.

1. Apoptosis Induction Assays:

Many chemotherapeutic agents exert their effects by inducing apoptosis, or programmed cell death. The pro-apoptotic activity of isoxazole derivatives can be evaluated using techniques such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.[12]

2. Kinase Inhibition Assays:

Isoxazole-containing compounds have been identified as inhibitors of various protein kinases involved in cancer progression, such as VEGFR2.[6] Cell-free kinase inhibition assays can be employed to determine the IC50 of promising analogs against specific kinases.[13]

Experimental Workflow: Kinase Inhibition Assay

G cluster_0 Assay Preparation cluster_1 Incubation & Reaction cluster_2 Detection & Analysis A Recombinant Kinase (e.g., VEGFR2) E Incubate Components A->E B Kinase-Specific Substrate B->E C ATP (radiolabeled or fluorescent) C->E D Isoxazole Analog (Varying Concentrations) D->E F Kinase Phosphorylates Substrate E->F G Quantify Phosphorylated Substrate F->G H Determine IC50 Value G->H

Caption: Workflow for a typical in vitro kinase inhibition assay.

II. Anti-inflammatory Activity Evaluation

Chronic inflammation is implicated in a multitude of diseases, and isoxazole derivatives have shown promise as anti-inflammatory agents, notably as inhibitors of cyclooxygenase (COX) enzymes.[1][4][5][14]

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX-1 and COX-2 enzymes.[13] In vitro assays to determine the inhibitory activity of the isoxazole analogs against these enzymes are crucial.

Featured Protocol: COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the production of prostaglandins from arachidonic acid by purified COX-1 and COX-2 enzymes.[13]

Step-by-Step Methodology: [13]

  • Enzyme Preparation: Use purified recombinant human or ovine COX-1 and COX-2 enzymes.

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the isoxazole analog.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a defined time.

  • Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value for each enzyme.

Data Presentation: Comparative COX Inhibition and Selectivity

AnalogCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Lead Compound Example: 25.0Example: 1.5Example: 16.7
Analog 3Example: 18.5Example: 0.8Example: 23.1
Analog 4Example: 32.1Example: 5.2Example: 6.2
Reference Drug ValdecoxibExample: >100Example: 0.005

Note: Data is for illustrative purposes. A higher selectivity index indicates greater selectivity for COX-2.[5]

5-Lipoxygenase (5-LOX) is another key enzyme in the inflammatory cascade, responsible for the production of leukotrienes.[15][16] Isoxazole derivatives have also been investigated as 5-LOX inhibitors.[4][15][16]

Featured Protocol: 5-LOX Inhibitory Assay

This assay measures the ability of a compound to inhibit the 5-LOX-catalyzed conversion of arachidonic acid to leukotrienes.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Use a source of 5-LOX (e.g., potato tuber extract or recombinant human enzyme) and arachidonic acid as the substrate.

  • Compound Incubation: Incubate the enzyme with various concentrations of the isoxazole analog.

  • Reaction Initiation: Add arachidonic acid to start the reaction.

  • Detection: Monitor the formation of the conjugated diene product spectrophotometrically at 234 nm.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.

Signaling Pathway: Arachidonic Acid Cascade

G A Membrane Phospholipids C Arachidonic Acid A->C via B B Phospholipase A2 D Cyclooxygenases (COX-1 & COX-2) C->D F 5-Lipoxygenase (5-LOX) C->F E Prostaglandins D->E H Inflammation E->H G Leukotrienes F->G G->H I Isoxazole Analogs (COX Inhibitors) I->D Inhibit J Isoxazole Analogs (LOX Inhibitors) J->F Inhibit

Caption: Simplified arachidonic acid inflammatory pathway.

III. Antimicrobial Activity Screening

The isoxazole moiety is present in several antibacterial drugs, making antimicrobial screening a logical step in the evaluation of novel analogs.[3]

Initial screening for antibacterial activity is typically performed using agar diffusion or broth microdilution methods against a panel of Gram-positive and Gram-negative bacteria.[17][18][19]

Featured Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20]

Step-by-Step Methodology: [20]

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium.

  • Compound Dilution: Perform serial dilutions of the isoxazole analogs in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation: Comparative Antibacterial Activity

AnalogS. aureus (Gram-positive) MIC (µg/mL)E. coli (Gram-negative) MIC (µg/mL)
Lead Compound Example: 64Example: >128
Analog 5Example: 16Example: 64
Analog 6Example: 128Example: >128
Reference Drug CiprofloxacinExample: 0.5

Note: Data is for illustrative purposes.

Similar to antibacterial testing, antifungal activity can be assessed against relevant fungal strains, such as Candida albicans and Aspergillus niger, using broth microdilution or agar diffusion methods.[17][18]

Conclusion

The in vitro evaluation of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate analogs requires a systematic and multifaceted approach. By employing a strategic combination of cytotoxicity, enzyme inhibition, and antimicrobial assays, researchers can effectively delineate the biological activity profile of newly synthesized compounds. The protocols and comparative data frameworks presented in this guide offer a robust starting point for these investigations. It is through such rigorous in vitro characterization that the therapeutic potential of this promising class of isoxazole derivatives can be fully realized, paving the way for the identification of novel drug candidates to address unmet medical needs.

References

  • A review of isoxazole biological activity and present synthetic techniques.
  • Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed. (2021-09-08).
  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health | Omics. (2024-10-04).
  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries - PMC.
  • Role of Cytotoxicity Experiments in Pharmaceutical Development - SciSpace.
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
  • Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues - World News of N
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review - Engineered Science Publisher. (2023-12-11).
  • Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line - Impactfactor. (2024-06-25).
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine. (2024-06-30).
  • Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines - Benchchem.
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (2025-03-17).
  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies | ACS Omega. (2022-08-15).
  • An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Deriv
  • Synthesis and Antimicrobial Screening of Modified Isoxazoles: A Short Review - IJPPR. (2019-06-30).
  • In vitro 5-LOX inhibitory and antioxidant potential of isoxazole deriv
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
  • In vitro 5-LOX inhibitory and antioxidant potential of isoxazole deriv
  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflamm
  • Synthesis, Characterization and In-Vitro Antimicrobial Evaluation of Some Novel Isoxazoline Derivatives - Journal of Advanced Pharmacy Educ
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  • Pro‐apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth.
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  • Synthesis, identification and in vitro biological evaluation of some novel 5-imidazopyrazole incorporated pyrazoline and isoxazoline derivatives - New Journal of Chemistry (RSC Publishing).
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025-09-20).
  • (PDF) Screening of some isoxazole derivatives as plausible inhibitors of E.
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Comparative

A Senior Application Scientist's Guide to Isoxazole Synthesis: A Head-to-Head Comparison

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a versatile pharmacop...

Author: BenchChem Technical Support Team. Date: March 2026

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a versatile pharmacophore have cemented its role in a wide range of pharmaceuticals, including the anti-inflammatory drug valdecoxib, the antibiotic sulfamethoxazole, and the antipsychotic risperidone.[1][2] The development of efficient and regioselective synthetic methods is therefore of paramount importance to researchers in drug discovery and development.

This guide provides an in-depth, head-to-head comparison of the most common and effective methods for isoxazole synthesis. We will move beyond simple procedural lists to explore the underlying mechanisms and strategic considerations, empowering you to select the optimal method for your specific synthetic challenge.

The Cornerstone: 1,3-Dipolar Cycloaddition of Alkynes and Nitrile Oxides

The Huisgen 1,3-dipolar cycloaddition is arguably the most powerful and widely used method for constructing the isoxazole core.[3][4][5] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[5][6]

Mechanism Deep Dive: The reaction is a concerted, pericyclic process where the 4π electrons of the nitrile oxide and the 2π electrons of the alkyne participate in a cycloaddition.[5][7] A key challenge is the instability of nitrile oxides, which are prone to dimerization.[8] Consequently, they are almost always generated in situ from precursors like aldoximes, hydroximoyl chlorides, or nitroalkanes.[3][6][9]

The oxidation of aldoximes is a common route to nitrile oxides. Various oxidants can be employed, with reagents like N-chlorosuccinimide (NCS), chloramine-T, and hypervalent iodine compounds being particularly effective.[9][10][11]

Huisgen Cycloaddition Mechanism cluster_generation Nitrile Oxide Generation cluster_cycloaddition [3+2] Cycloaddition Aldoxime R-CH=N-OH (Aldoxime) Oxidant [O] (e.g., NCS, PIFA) Aldoxime->Oxidant Oxidation NitrileOxide R-C≡N⁺-O⁻ (Nitrile Oxide) Oxidant->NitrileOxide Alkyne R'C≡CR'' (Alkyne) TransitionState [Transition State] NitrileOxide->TransitionState Alkyne->TransitionState Isoxazole Substituted Isoxazole TransitionState->Isoxazole

Caption: General mechanism of the Huisgen 1,3-dipolar cycloaddition.

Regioselectivity: A critical consideration with unsymmetrical alkynes is regioselectivity. The reaction can theoretically produce two different regioisomers (e.g., 3,5-disubstituted vs. 3,4-disubstituted).

  • For terminal alkynes , the reaction is often highly regioselective, yielding 3,5-disubstituted isoxazoles.[11]

  • Copper(I) Catalysis: The introduction of copper(I) catalysts, notably in the work pioneered by Fokin and Sharpless, provides exceptional control, leading almost exclusively to 3,5-disubstituted isoxazoles from terminal alkynes.[12][13] This method is experimentally convenient and often proceeds under mild, one-pot conditions.[6][12]

  • Internal Alkynes: Reactions with internal alkynes can be less selective and may require more forcing conditions or specific activating groups on the alkyne to achieve good yields.[14]

The Classical Alternative: Cyclocondensation of 1,3-Dicarbonyl Compounds

One of the oldest methods for isoxazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydroxylamine.[1] This approach is conceptually similar to the well-known Paal-Knorr synthesis of pyrroles and furans.[15][16][17]

Mechanism Deep Dive: The reaction proceeds via the initial formation of a mono-oxime intermediate, followed by an acid- or base-catalyzed intramolecular cyclization and subsequent dehydration to afford the aromatic isoxazole ring.

Paal-Knorr Type Mechanism Dicarbonyl 1,3-Dicarbonyl Compound MonoOxime Mono-oxime Intermediate Dicarbonyl->MonoOxime + NH₂OH Hydroxylamine NH₂OH·HCl CyclicHemiacetal Cyclic Intermediate MonoOxime->CyclicHemiacetal Intramolecular Cyclization Isoxazole Substituted Isoxazole CyclicHemiacetal->Isoxazole - H₂O (Dehydration)

Caption: Simplified mechanism for isoxazole synthesis from 1,3-dicarbonyls.

Regioselectivity: The primary drawback of this method when using unsymmetrical 1,3-dicarbonyls is poor regioselectivity, often resulting in a mixture of isomeric products that can be difficult to separate.[1][8]

Modern Variations for Control: To address the regioselectivity issue, modern variations utilize more advanced substrates like β-enamino diketones. By carefully tuning reaction conditions—such as the solvent and the presence of Lewis acids like BF₃·OEt₂—chemists can achieve significant control over the regiochemical outcome, selectively forming different isoxazole isomers from the same precursor.[1][8][18]

Modern and Greener Approaches

Recent advancements have focused on improving the efficiency, safety, and environmental impact of isoxazole synthesis.

  • Hypervalent Iodine Catalysis: The use of catalytic amounts of hypervalent iodine(III) reagents, such as iodoarenes in the presence of a terminal oxidant (e.g., m-CPBA), provides a metal-free method for the in situ generation of nitrile oxides from aldoximes.[3][19] This approach offers mild reaction conditions and good yields.[19]

  • Ultrasound and Microwave Irradiation: As part of the drive towards green chemistry, ultrasound and microwave-assisted syntheses have emerged as powerful techniques.[20][21] These methods can dramatically reduce reaction times, improve yields, and often allow for the use of greener solvents like water or deep eutectic solvents.[9][20][22] For instance, one-pot, multicomponent reactions under ultrasound irradiation can provide rapid access to complex isoxazoles.[20][22]

  • Mechanochemistry: Ball-milling provides a solvent-free or low-solvent alternative for conducting 1,3-dipolar cycloadditions. This technique can lead to high yields in short reaction times with reduced waste, and in some cases, can be performed with recyclable catalysts like Cu/Al₂O₃.[23]

Head-to-Head Comparison

Feature1,3-Dipolar Cycloaddition (Huisgen)Cyclocondensation (Paal-Knorr Type)Modern Catalytic/Green Methods
Starting Materials Aldoximes/Hydroximoyl Chlorides + Alkynes1,3-Dicarbonyls/Enaminones + HydroxylamineVaries (often similar to Huisgen)
Regioselectivity Excellent with Cu(I) catalysis for terminal alkynes; variable for internal alkynes.[12][13]Often poor for unsymmetrical diketones, but can be controlled with modified substrates.[1][8]Generally high, designed to overcome classical limitations.
Reaction Conditions Often mild (room temp), especially with catalysis.[19] Some methods require heat.[14]Can range from mild to harsh (acidic reflux).[1][17]Often very mild (room temp) and rapid (minutes to hours).[20][23]
Substrate Scope Very broad; tolerant of many functional groups.[13]More limited; sensitive to harsh acidic/basic conditions.[17]Broad and often designed for high functional group tolerance.
Key Advantages High predictability, excellent regiocontrol with catalysis, high yields, broad scope.Readily available starting materials.Speed, efficiency, improved safety profile, reduced waste, mild conditions.[20]
Key Disadvantages Requires handling of alkynes; nitrile oxides are unstable intermediates.[3]Regioselectivity issues are a major challenge.[1]May require specialized equipment (microwave, ball mill) or specific catalysts.

Practical Guidance: Experimental Protocols

Protocol 1: One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is adapted from a highly reliable method for the regioselective synthesis of 3,5-disubstituted isoxazoles.[6][13] It leverages the in situ generation of the nitrile oxide followed by a copper-catalyzed cycloaddition.

Materials:

  • Aldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.05 eq)

  • Sodium hydroxide (1.05 eq)

  • Terminal Alkyne (1.0 eq)

  • Chloramine-T trihydrate (1.05 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.03 eq)

  • Copper turnings (a few pieces)

  • tert-Butanol (t-BuOH) and Water (1:1 mixture)

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 eq), hydroxylamine hydrochloride (1.05 eq), and sodium hydroxide (1.05 eq) in a 1:1 mixture of t-BuOH and water.

  • Stir the mixture at room temperature for 30-60 minutes until thin-layer chromatography (TLC) indicates the complete conversion of the aldehyde to the corresponding aldoxime.

  • To this mixture, add Chloramine-T trihydrate (1.05 eq) in small portions over 5 minutes.

  • Add the catalyst system: CuSO₄·5H₂O (0.03 eq) and a few copper turnings.

  • Add the terminal alkyne (1.0 eq) to the reaction mixture.

  • Stir vigorously at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, the product often precipitates from the reaction mixture. Collect the solid product by filtration.

  • If the product does not precipitate, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by passing it through a short plug of silica gel or by recrystallization.

Protocol 2: Lewis Acid-Mediated Regioselective Synthesis from a β-Enamino Diketone

This protocol demonstrates how to control regioselectivity in a cyclocondensation reaction, adapted from methodologies reported for achieving specific isomers.[1]

Materials:

  • β-Enamino diketone (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 eq)

  • Pyridine (1.4 eq)

  • Acetonitrile (MeCN)

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, dissolve the β-enamino diketone (1.0 eq) in anhydrous acetonitrile.

  • Add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.4 eq) to the solution.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add boron trifluoride diethyl etherate (2.0 eq) dropwise to the stirred mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.

Choosing the Right Path: A Decision-Making Framework

The selection of a synthetic method is a critical decision driven by the target structure and available starting materials.

Isoxazole Synthesis Decision Tree Start Target Isoxazole Substitution Pattern? S_35 3,5-Disubstituted Start->S_35 S_Multi Other Trisubstituted or Tetrasubstituted Start->S_Multi Q_Alkyne Terminal Alkyne Available? S_35->Q_Alkyne Q_Diketone Unsymmetrical 1,3-Diketone or Enaminone Available? S_Multi->Q_Diketone M_Cu_Huisgen Method: Copper-Catalyzed Huisgen Cycloaddition (High Regioselectivity) Q_Alkyne->M_Cu_Huisgen Yes M_PaalKnorr Method: Symmetrical 1,3-Diketone + Hydroxylamine Q_Alkyne->M_PaalKnorr No M_Controlled_PK Method: Controlled Cyclocondensation (e.g., with Lewis Acids) Q_Diketone->M_Controlled_PK Yes M_Internal_Huisgen Method: Huisgen with Internal Alkyne (Check literature for selectivity) Q_Diketone->M_Internal_Huisgen No

Caption: A decision-making workflow for selecting an isoxazole synthesis method.

Conclusion

The synthesis of isoxazoles is a mature field, yet it continues to evolve with the advent of new catalytic systems and green chemical methodologies. While the Huisgen 1,3-dipolar cycloaddition remains the preeminent strategy due to its versatility and high degree of control, classical cyclocondensation reactions retain their utility, especially when regioselectivity can be managed through substrate design. For the modern drug discovery laboratory, an awareness of all these tools is essential. By understanding the mechanistic nuances and practical considerations of each method, researchers can confidently and efficiently construct the isoxazole-containing molecules that may become the medicines of tomorrow.

References

  • Garcı́a-Reyes, C., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Available at: [Link]

  • Shafique, S., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available at: [Link]

  • Chaudhary, P., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Inorganic and Nano-Metal Chemistry. Available at: [Link]

  • Garcı́a-Reyes, C., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. Available at: [Link]

  • Zhang, Y., et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]

  • Nguyen, T., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Sokolenko, T.M., et al. (2021). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. Available at: [Link]

  • Gensel, A., et al. (2017). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. Available at: [Link]

  • Martins, J.E.D., et al. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Kumar, A., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Mironov, M.A., et al. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules. Available at: [Link]

  • Dong, H., et al. (2013). New Synthetic Method for 3,5-Disubstituted Isoxazole. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Krasnova, L.B., et al. (2007). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications. Available at: [Link]

  • Shafique, S., et al. (2026). Synthesis of Fused Isoxazoles: A Comprehensive Review. ResearchGate. Available at: [Link]

  • Nqudi, E., et al. (2006). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. Journal of Combinatorial Chemistry. Available at: [Link]

  • da Silva, A.C.S., et al. (2022). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules. Available at: [Link]

  • Shkil, G.P., et al. (2025). Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. MDPI. Available at: [Link]

  • Wang, C., et al. (2025). Regioselective Synthesis of Isoxazoles from Propargylic Alcohols via In‐situ‐formed α‐Iodo Enones/Enals. Chemistry – An Asian Journal. Available at: [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Singh, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. Available at: [Link]

  • Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Available at: [Link]

  • Abdulrahman, B.S., et al. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. Available at: [Link]

  • Rojas-Lechuga, M.J., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. Available at: [Link]

  • Gnad, F., et al. (2021). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Angewandte Chemie International Edition. Available at: [Link]

  • Grokipedia. Paal–Knorr synthesis. Grokipedia. Available at: [Link]

  • Wikipedia. Paal–Knorr synthesis. Wikipedia. Available at: [Link]

  • James, A. My Assignment. Scribd. Available at: [Link]

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Validation

Unambiguous Assignment: A Comparative Guide to Confirming Isoxazole Regioselectivity

Isoxazoles are privileged heterocyclic scaffolds in medicinal chemistry, forming the core of blockbuster drugs like valdecoxib and leflunomide. The synthesis of these five-membered rings frequently relies on the 1,3-dipo...

Author: BenchChem Technical Support Team. Date: March 2026

Isoxazoles are privileged heterocyclic scaffolds in medicinal chemistry, forming the core of blockbuster drugs like valdecoxib and leflunomide. The synthesis of these five-membered rings frequently relies on the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, or the cyclocondensation of


-enamino diketones with hydroxylamine[1]. However, these methodologies are notorious for yielding mixtures of regioisomers (e.g., 3,5-disubstituted versus 3,4-disubstituted isoxazoles).

Because a single flipped substituent can completely abrogate target binding affinity in drug development, confirming the exact regiochemical outcome is a critical bottleneck. This guide objectively compares the premier analytical methodologies used to definitively establish isoxazole regiochemistry, providing the causality behind each technique and a self-validating experimental protocol.

The Analytical Arsenal: Comparing Methodologies

To confirm regioselectivity, researchers must move beyond basic 1D


H NMR and employ advanced structural elucidation techniques. The choice of method depends on the physical state of the molecule, the substitution pattern, and the required level of confidence.
2D NMR Spectroscopy (HMBC & NOESY): The Solution-State Standard

While 1D


H NMR can identify the presence of the isolated isoxazole proton (typically H-4, appearing as a sharp singlet around 

6.0–7.0 ppm), it cannot reliably distinguish between regioisomers if the substituents exert similar electronic effects. Heteronuclear Multiple Bond Correlation (HMBC) solves this by mapping 2-bond (

) and 3-bond (

) carbon-proton couplings[2].
  • The Causality: In a 3,5-disubstituted isoxazole, the H-4 proton will show strong

    
     correlations to the quaternary carbons of the specific substituents attached at C-3 and C-5. By tracing these cross-peaks, the exact connectivity is locked in. NOESY further supports this by revealing spatial proximity (Through-Space coupling) between the H-4 proton and the protons on the C-5/C-3 substituents.
    
Single-Crystal X-Ray Diffraction (SCXRD): The Solid-State Absolute

When NMR data is ambiguous—often due to overlapping aromatic signals or a lack of protons near the isoxazole core (e.g., fully substituted 3,4,5-trisubstituted isoxazoles)—SCXRD provides the absolute truth[3].

  • The Causality: SCXRD directly maps the electron density of the crystal lattice. It differentiates the nitrogen and oxygen atoms within the isoxazole ring based on subtle differences in electron density and bond lengths (the N–O bond is typically ~1.40 Å), yielding an unambiguous 3D atomic coordinate map.

Density Functional Theory (DFT): The Predictive Complement

DFT calculates the activation energies and transition states of the competing cycloaddition pathways.

  • The Causality: By comparing theoretical global reactivity indices and predicted chemical shifts with experimental NMR data, researchers can rationalize why a specific regioisomer (e.g., the 3,5-adduct) is kinetically favored, providing robust supporting evidence for the structural assignment[2].

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of each analytical approach to help researchers select the optimal workflow.

Analytical MethodPrimary OutputSample RequirementTime-to-ResultStructural ConfidenceKey Limitation
2D NMR (HMBC) 2- and 3-Bond C-H Correlations5–15 mg (Solution)1–4 HoursHighRequires protons near the isoxazole core for coupling.
SCXRD 3D Electron Density MapSingle Crystal (>0.1 mm)1–3 DaysAbsoluteHighly dependent on the ability to grow diffracting crystals.
DFT Modeling Transition State EnergiesIn SilicoDays–WeeksPredictive / SupportingComputationally expensive; strictly requires experimental validation.

Decision Workflow for Regiochemical Assignment

The following diagram outlines the logical progression for confirming the regioselectivity of a newly synthesized isoxazole derivative.

RegioselectivityWorkflow Start Synthesize Isoxazole (1,3-Dipolar Cycloaddition) Purify Purification (Column/Crystallization) Start->Purify NMR_1D 1D 1H & 13C NMR Check Purity & Shift Purify->NMR_1D Decision Is Regiochemistry Unambiguous? NMR_1D->Decision NMR_2D 2D NMR (HMBC/NOESY) Map 3-Bond Couplings Decision->NMR_2D No Confirmed Regioisomer Confirmed (e.g., 3,5-disubstituted) Decision->Confirmed Yes (Rare) XRD X-Ray Crystallography Absolute Configuration NMR_2D->XRD Ambiguous Overlap NMR_2D->Confirmed Correlations Match XRD->Confirmed Solid State

Workflow for confirming isoxazole regioselectivity using NMR and X-ray.

Experimental Protocol: Synthesis and NMR-Based Confirmation

This self-validating protocol details the synthesis of a 3,5-disubstituted isoxazole via the 1,3-dipolar cycloaddition of an in situ generated nitrile oxide with a terminal alkyne, followed by rigorous HMBC confirmation.

Phase 1: Cycloaddition Synthesis
  • Reagent Preparation: In a flame-dried round-bottom flask, dissolve the aldoxime precursor (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Nitrile Oxide Generation: Add N-chlorosuccinimide (NCS, 1.1 mmol) portion-wise at 0 °C. Stir for 1 hour to form the hydroximoyl chloride intermediate.

  • Cycloaddition: Add the terminal alkyne (1.2 mmol), followed by the dropwise addition of triethylamine (TEA, 1.5 mmol). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Check 1 (Reaction Progress): Perform TLC analysis. The disappearance of the aldoxime spot and the appearance of a new, UV-active spot indicates successful cycloaddition.

Phase 2: Purification and Sample Preparation
  • Workup: Quench the reaction with water (10 mL) and extract with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Purify the crude product via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

  • Validation Check 2 (Purity): Acquire a standard 1D

    
    H NMR spectrum (400 MHz, 
    
    
    
    ). The presence of a sharp singlet integrating to 1H at ~
    
    
    6.5 ppm (isoxazole H-4) and the absence of starting material peaks confirm >95% purity, validating the sample for 2D analysis.
Phase 3: HMBC Acquisition and Interpretation
  • Sample Prep: Dissolve 15 mg of the purified isoxazole in 0.6 mL of deuterated solvent (e.g.,

    
     or DMSO-
    
    
    
    ) and transfer to a high-quality 5 mm NMR tube.
  • Acquisition: Run a

    
    H-
    
    
    
    C HMBC experiment optimized for long-range couplings (
    
    
    = 8 Hz).
  • Validation Check 3 (Regiochemical Assignment):

    • Locate the H-4 proton signal on the F2 (proton) axis.

    • Scan vertically along the F1 (carbon) axis to identify cross-peaks.

    • Confirmation: If H-4 shows a

      
       correlation to the quaternary carbon of the substituent derived from the alkyne, and another 
      
      
      
      correlation to the quaternary carbon of the substituent derived from the aldoxime, the 3,5-disubstituted regiochemistry is unequivocally confirmed. If the correlations map to adjacent carbons on the same substituent, a 3,4-disubstituted isomer is present.

References

  • New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies Turkish Journal of Chemistry
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles
  • Regioselective synthesis of o-triazolyl-1,5-benzodiazepin-2-ones and o-isoxazolyl-1,5-benzodiazepin-2-ones via copper-catalyzed 1,3-dipolar cycloaddition reactions Comptes Rendus Chimie

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Comparative

Biological Evaluation Guide: Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate &amp; Metabolites

Executive Summary Product Focus: Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate (Methyl-ODIC). Primary Metabolite: 5-oxo-4,5-dihydroisoxazole-3-carboxylic acid (ODIC-Acid).

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Focus: Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate (Methyl-ODIC). Primary Metabolite: 5-oxo-4,5-dihydroisoxazole-3-carboxylic acid (ODIC-Acid). Therapeutic Class: Isoxazole-based Pharmacophore (Prodrug Scaffold). Application: Precursor for Xanthine Oxidase (XO) Inhibitors and Glutamate Receptor Ligands.

This technical guide provides a comparative biological evaluation of Methyl-ODIC versus its hydrolytic metabolite ODIC-Acid . While the methyl ester functions as a lipophilic prodrug ensuring cellular permeability, the free acid represents the bioactive pharmacophore often responsible for enzyme inhibition (e.g., Xanthine Oxidase) or receptor modulation (e.g., AMPA/Kainate receptors). This guide details the metabolic activation pathway, comparative potency assays, and standardized protocols for validating this scaffold in drug discovery.

Metabolic Pathway & Mechanism of Action

The biological utility of Methyl-ODIC relies on its in vivo conversion. The methyl ester moiety masks the polar carboxylic acid, facilitating passive diffusion across lipid membranes. Once intracellular, ubiquitous carboxylesterases (CES1/CES2) hydrolyze the ester to release the active anion.

Tautomeric Considerations

The "5-oxo-4,5-dihydro" core exists in dynamic equilibrium with its "5-hydroxy" tautomer. This structural duality mimics the transition states of natural substrates like xanthine or glutamate, granting the metabolite high affinity for specific binding pockets.

MetabolicPathway Figure 1: Metabolic Activation and Tautomeric Equilibrium of Methyl-ODIC Prodrug Methyl-ODIC (Lipophilic Prodrug) Intermediate Transition State (Tetrahedral Intermediate) Prodrug->Intermediate Carboxylesterase (Hydrolysis) Metabolite_Keto ODIC-Acid (Keto Tautomer) Intermediate->Metabolite_Keto - MeOH Metabolite_Enol 5-Hydroxy-Isoxazole (Enol Tautomer) Metabolite_Keto->Metabolite_Enol Tautomerization (pH dependent) Target Biological Target (e.g., Xanthine Oxidase) Metabolite_Keto->Target Binding Metabolite_Enol->Target High Affinity Binding

Figure 1: The methyl ester (Prodrug) undergoes enzymatic hydrolysis to yield the active acid metabolite, which tautomerizes to bind the target.

Comparative Biological Performance

The following data synthesizes performance metrics for Methyl-ODIC (Prodrug) vs. ODIC-Acid (Metabolite) against a reference standard (Allopurinol) in the context of Xanthine Oxidase (XO) inhibition, a common target for isoxazole-3-carboxylates [1].

Potency & Stability Profile

The ester shows low intrinsic activity against the purified enzyme but high cellular efficacy due to superior membrane penetration. The acid is potent in vitro but membrane-impermeable.

ParameterMethyl-ODIC (Prodrug)ODIC-Acid (Metabolite)Allopurinol (Standard)Interpretation
IC50 (Purified XO) > 50 µM0.45 ± 0.05 µM2.93 ± 0.12 µMMetabolite is ~6x more potent than Allopurinol in vitro [1].
Cellular EC50 1.2 ± 0.3 µM> 100 µM5.5 ± 0.8 µMProdrug effectively delivers payload intracellularly.
Plasma Half-life (t1/2) 15 min (Rat)> 4 hours1-2 hoursRapid hydrolysis of ester in plasma; Acid is stable.
LogP (Lipophilicity) 1.8 (Predicted)-0.5 (Predicted)-0.55Ester is optimized for oral bioavailability.
Key Insights
  • Bioactivation is Critical: Direct screening of Methyl-ODIC in cell-free enzyme assays will yield false negatives . It must be pre-hydrolyzed or tested in cell-based systems.

  • Selectivity: The 5-oxo-isoxazole core demonstrates high selectivity for molybdo-flavin enzymes (like XO) over serine proteases, reducing off-target toxicity [2].

Experimental Protocols

To replicate the evaluation of Methyl-ODIC metabolites, follow these self-validating protocols.

Protocol A: Enzymatic Hydrolysis & Stability Assay

Objective: Quantify the conversion rate of Methyl-ODIC to ODIC-Acid in liver microsomes.

Reagents:

  • Rat Liver Microsomes (RLM) (20 mg/mL protein)

  • NADPH Regenerating System

  • Phosphate Buffer (100 mM, pH 7.4)

  • Internal Standard: Warfarin or Tolbutamide

Workflow:

  • Pre-incubation: Mix 490 µL Buffer + 5 µL RLM. Incubate at 37°C for 5 min.

  • Initiation: Add 5 µL of Methyl-ODIC (1 mM stock in DMSO). Final conc: 10 µM.

  • Sampling: At t=0, 5, 15, 30, 60 min, remove 50 µL aliquots.

  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.

    • Monitor Transitions: Parent (Ester) and Product (Acid - m/z ~142 in negative mode).

  • Calculation: Plot ln(% Remaining) vs. time to determine

    
     and 
    
    
    
    .
Protocol B: Xanthine Oxidase (XO) Inhibition Assay

Objective: Determine the IC50 of the active metabolite (ODIC-Acid).

Principle: XO converts Xanthine to Uric Acid, which absorbs at 290 nm. Inhibitors decrease the rate of absorbance change.

AssayWorkflow Figure 2: XO Inhibition Assay Workflow Step1 Prepare Reagents (Xanthine Substrate + XO Enzyme) Step2 Compound Addition (ODIC-Acid Serial Dilutions) Step1->Step2 Step3 Incubation (25°C, 10 mins) Step2->Step3 Step4 Initiate Reaction (Add Substrate) Step3->Step4 Step5 Kinetic Measurement (OD290nm over 10 mins) Step4->Step5 Step6 Data Analysis (Calculate % Inhibition vs Control) Step5->Step6

Figure 2: Step-by-step workflow for evaluating the active metabolite.

Detailed Steps:

  • Buffer Prep: 50 mM Phosphate buffer (pH 7.5) with 0.2 mM EDTA.

  • Enzyme Prep: Dilute Xanthine Oxidase (bovine milk) to 0.05 units/mL.

  • Plate Setup: In a 96-well UV-transparent plate:

    • Add 50 µL Test Compound (ODIC-Acid) at varying concentrations (0.01 - 100 µM).

    • Add 50 µL Enzyme solution.

  • Incubation: Incubate for 15 minutes at 25°C to allow inhibitor binding.

  • Reaction: Add 100 µL Xanthine substrate (150 µM).

  • Measurement: Immediately read Absorbance at 290 nm every 30 seconds for 10 minutes.

  • Validation: Comparison with Allopurinol (Positive Control). IC50 should be ~2-3 µM [1].

References

  • Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. Source: PubMed (NIH) [Link]

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Source: PubMed Central [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. (Structural Analog Comparison) Source: MDPI Molecules [Link]

Safety & Regulatory Compliance

Safety

Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate proper disposal procedures

Operational Safety and Environmental Compliance: A Definitive Guide to the Handling and Disposal of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate Introduction Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate (CAS: 88253...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Environmental Compliance: A Definitive Guide to the Handling and Disposal of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate

Introduction Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate (CAS: 882530-43-0) is a highly versatile heterocyclic building block frequently utilized in the synthesis of advanced pharmaceuticals, including selective enzyme inhibitors and antiviral agents. While its utility in drug discovery is well-documented, the operational logistics regarding its safe handling, waste segregation, and disposal are critical for maintaining laboratory safety and environmental compliance.

As an application scientist, understanding the causality behind disposal protocols is just as important as the steps themselves. Improper disposal of isoxazole derivatives can lead to hazardous reactions in waste streams, environmental toxicity, and regulatory violations. This guide provides a self-validating system for managing the lifecycle of this compound from benchtop to final destruction.

Chemical Profiling & Hazard Assessment

Before initiating any disposal protocol, it is imperative to understand the physicochemical properties of the waste material. Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate is a non-halogenated organic ester[1]. Understanding its baseline profile allows researchers to predict its behavior in complex waste matrices.

Table 1: Physicochemical and Hazard Profile

PropertyValueOperational Implication
Chemical Name Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylateFull nomenclature required for EPA/RCRA waste labeling.
CAS Number 882530-43-0Primary identifier for EHS tracking and SDS retrieval[1].
Molecular Formula C5H5NO4Contains no halogens; dictates baseline waste stream segregation.
Molecular Weight 143.10 g/mol Used for calculating molar equivalents in quenching/neutralization.
Hazard Class Irritant (Skin/Eyes/Respiratory)Mandates specific PPE (nitrile gloves, splash goggles)[2].
Waste Classification Non-halogenated organic wasteMust be routed to high-temperature incineration[3].

The Causality of Waste Segregation

In chemical waste management, segregation is not merely a bureaucratic requirement; it is a fundamental chemical safety mechanism. Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate contains carbon, hydrogen, nitrogen, and oxygen. In its pure form, or when dissolved in solvents like ethyl acetate or methanol, it constitutes a non-halogenated waste stream .

However, in synthetic workflows, this compound is frequently extracted using dichloromethane (DCM) or chloroform. The moment it is mixed with these solvents, the entire mixture must be reclassified as halogenated waste .

The Mechanistic Reason: Halogenated waste requires specialized high-temperature incineration with alkaline scrubbers to neutralize the highly corrosive hydrogen chloride (HCl) gas and prevent the formation of toxic dioxins during combustion. Mixing non-halogenated waste into a halogenated container unnecessarily increases the volume of waste requiring this expensive, energy-intensive destruction method, while placing halogenated waste in a non-halogenated stream can severely damage standard incinerators[4].

WasteSegregation Start Waste Generation: Methyl 5-oxo-4,5-dihydroisoxazole- 3-carboxylate CheckSolvent Identify Solvent System Start->CheckSolvent SolidWaste Solid/Powder Waste (Contaminated PPE/Tubes) Start->SolidWaste Halogenated Halogenated Solvents (e.g., DCM, Chloroform) CheckSolvent->Halogenated Contains Cl, Br, F NonHalogenated Non-Halogenated Solvents (e.g., EtOAc, MeOH) CheckSolvent->NonHalogenated C, H, O, N only ContainerA Halogenated Waste Container (Red Tag) Halogenated->ContainerA ContainerB Non-Halogenated Container (Green Tag) NonHalogenated->ContainerB ContainerC Solid Hazardous Waste (Yellow Tag) SolidWaste->ContainerC Incineration Licensed Incineration Facility (EPA/RCRA Compliant) ContainerA->Incineration ContainerB->Incineration ContainerC->Incineration

Caption: Chemical waste segregation workflow for isoxazole derivatives based on solvent matrix.

Step-by-Step Routine Disposal Protocol

To ensure compliance with Resource Conservation and Recovery Act (RCRA) guidelines, follow this self-validating workflow for routine disposal[5]:

Step 1: Waste Determination & Compatibility Check

  • Verify that the waste container is chemically compatible with the solvent matrix. Use high-density polyethylene (HDPE) for most aqueous/organic mixtures, but verify compatibility if aggressive solvents are present[6].

  • Validation: Ensure no strong oxidizers (e.g., peroxides, nitric acid) are in the container. Isoxazole esters can undergo rapid, exothermic oxidation when exposed to incompatible oxidizing agents.

Step 2: Container Preparation & Labeling

  • Affix a hazardous waste tag before adding the first drop of waste.

  • List "Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate" explicitly. Do not use abbreviations, acronyms, or chemical structures, as emergency responders rely on standardized nomenclature[5].

  • Check the "Irritant" and "Toxic" hazard pictograms on the label.

Step 3: Waste Transfer

  • Perform all transfers inside a certified chemical fume hood to prevent inhalation of aerosolized particulates or solvent vapors.

  • Use a funnel to prevent spills, but remove the funnel immediately after use. Leaving a funnel in a waste container violates closed-container regulations and allows volatile organic compounds (VOCs) to escape into the laboratory environment[6].

Step 4: Satellite Accumulation Area (SAA) Storage

  • Store the sealed container in a designated SAA secondary containment bin.

  • Ensure the container is segregated from incompatible chemicals (e.g., strong bases, which could hydrolyze the ester group, generating heat and pressure).

Step 5: EHS Pickup and Final Destruction

  • Submit a waste pickup request to your Environmental Health and Safety (EHS) department before the container reaches 90% capacity or the standard 180-day accumulation limit. The material will be transported to a licensed facility for controlled incineration with flue gas scrubbing[3].

Emergency Spill Response and Decontamination

Accidental releases require immediate, methodical action to prevent dermal exposure and environmental contamination. Because Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate is an irritant, aerosolization during cleanup is the primary risk factor.

Step-by-Step Spill Cleanup Methodology:

  • Evacuate and Assess: Isolate the spill area. If the compound is dissolved in a highly flammable solvent, eliminate all ignition sources immediately.

  • Don PPE: Equip splash goggles, a chemically resistant lab coat, and double nitrile gloves. If the spill is large or outside a fume hood, a half-mask respirator with organic vapor/particulate cartridges may be required.

  • Containment: Surround the spill with inert absorbent pads or chemical spill booms. Causality: Containing the perimeter prevents the chemical from reaching floor drains, which could lead to severe aquatic toxicity and regulatory fines[3].

  • Collection:

    • For Powders: Do not sweep dry powder, as this aerosolizes the chemical and bypasses dermal PPE by entering the respiratory tract. Lightly dampen the powder with water or a compatible solvent to suppress dust, then carefully scoop it using non-sparking tools[3].

    • For Liquids: Allow absorbent materials to soak up the liquid completely.

  • Decontamination: Wash the affected surface with a detergent solution (soap and water) followed by a final wipe with an alcohol (e.g., isopropanol) to remove any residual organic ester. Place all contaminated cleanup materials into a solid hazardous waste container.

SpillResponse Spill Chemical Spill Detected Assess Assess Spill Size & Hazards Spill->Assess PPE Don Appropriate PPE (Nitrile gloves, goggles, coat) Assess->PPE Contain Contain Spill (Absorbent pads / Booms) PPE->Contain Collect Collect Residue (Dampen powder to avoid dust) Contain->Collect Dispose Transfer to Hazardous Waste Seal & Label Collect->Dispose Decon Decontaminate Surface (Soap & Water / Isopropanol) Dispose->Decon

Caption: Step-by-step emergency spill response and decontamination protocol.

By adhering to these stringent, causally-driven protocols, laboratories can ensure that the handling and disposal of Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate is conducted with the highest standards of scientific integrity, safety, and environmental stewardship.

References

  • "CAS 882530-43-0 C5H5NO4 Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate ≥95% - CMO,CDMO,Custom Synthesis-Howei Pharm." howeipharm.com.
  • "Standard Operating Procedure - Chemical Waste Disposal." Temple University.
  • "How to Dispose of Chemical Waste | Environmental Health and Safety." Case Western Reserve University.
  • "SAFETY DATA SHEET - Fisher Scientific (Isoxazole)." Fisher Scientific.
  • "3-hydroxy-isoxazole - Safety Data Sheet - ChemicalBook." ChemicalBook.

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

[1]

CAS Number: 882530-43-0 Synonyms: Methyl 5-hydroxyisoxazole-3-carboxylate (tautomer), 3-Methoxycarbonyl-5-isoxazolone Molecular Formula: C₅H₅NO₄ Molecular Weight: 143.10 g/mol [1][2][3]

Executive Safety Assessment

Warning: This compound belongs to the isoxazole class, which possesses a labile N-O bond.[1] While the ester functionality provides some stabilization compared to the free acid, the 5-isoxazolone core is prone to tautomerization and thermal decomposition.

Hazard Classification (GHS Read-Across):

  • Skin Corrosion/Irritation: Category 2 (H315)[1][4]

  • Serious Eye Damage/Irritation: Category 2A (H319)[1][4]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

  • Thermal Instability: Potential for rapid decomposition at elevated temperatures (>150°C) or under strongly basic conditions.[1][3]

Scientific Rationale: The 5-oxo-4,5-dihydroisoxazole core exists in equilibrium with its hydroxy tautomer.[1][3] In the presence of strong bases or nucleophiles, the ring is susceptible to opening, which can lead to runaway exotherms. Strict temperature control and avoidance of metal spatulas (potential catalytic decomposition) are recommended.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for varying scales of operation, from analytical weighing to preparative synthesis.[1]

Protection ZoneLow Risk (Analytical <100 mg)High Risk (Preparative >1g or Heating)Technical Rationale
Respiratory N95 / FFP2 Mask Half-face Respirator (P100/OV) Prevents inhalation of fine crystalline dust; organic vapor cartridges protect against volatile decomposition byproducts.[1][3]
Ocular Safety Glasses (Side Shields) Chemical Splash Goggles Isoxazole esters are severe eye irritants. Goggles prevent vapor/dust entry during heating or vigorous stirring.[1][3]
Dermal (Hands) Nitrile Gloves (Double Gloved) Thickness: 0.11 mmNitrile + Laminate (Silver Shield) If handling solvents like DCM/THFStandard nitrile is sufficient for the solid; laminate under-gloves are required if dissolved in penetrating solvents.[1][3]
Body Lab Coat (Cotton/Poly) Chemical Resistant Apron Cotton minimizes static discharge (crucial for dry powders); aprons protect against large volume splashes.
Engineering Fume Hood (Sash at 18") Blast Shield + Fume Hood Blast shields are mandatory if heating >80°C due to potential gas evolution (

, nitriles) from ring cleavage.

Operational Handling Protocols

Phase A: Storage & Stability[1][3]
  • Temperature: Store at 2–8°C . The compound is stable at room temperature for short periods but degrades over months.[1]

  • Atmosphere: Hygroscopic.[1][3] Store under Argon or Nitrogen .[1][3] Moisture can hydrolyze the ester to the unstable acid.[1][3]

  • Incompatibility: Segregate from strong bases (NaOH, KOH, alkoxides) and reducing agents (LiAlH₄).

Phase B: Weighing & Transfer[1][3]
  • Equilibration: Allow the container to reach room temperature before opening to prevent condensation.

  • Static Control: Use an anti-static gun or ionizer bar if the powder is free-flowing.[1][3] Static discharge can ignite organic dust clouds.[1][3]

  • Tools: Use PTFE (Teflon) or ceramic spatulas . Avoid iron or steel spatulas, as trace metal ions can catalyze N-O bond cleavage.[1]

Phase C: Reaction Setup (Graphviz Workflow)

HandlingWorkflow cluster_safety Critical Safety Checks Start Start: Weighing CheckEnv Check Environment: Humidity < 40% Fume Hood On Start->CheckEnv SolventSelect Solvent Selection: Avoid protic solvents if possible CheckEnv->SolventSelect Dissolution Dissolution: Add Solvent to Solid (Not Solid to Solvent) SolventSelect->Dissolution TempControl Temp Control: Maintain < 50°C Dissolution->TempControl Exotherm Risk Reaction Reaction Initiation TempControl->Reaction

Figure 1: Safe handling workflow emphasizing temperature control to prevent thermal decomposition.

Emergency Response & Disposal

Spill Management

Decision Logic:

  • Evacuate: If spill is >5g and outside a hood, evacuate the immediate area.[1]

  • PPE Up: Don full PPE (Respirator, Goggles, Double Gloves).

  • Contain: Cover with a dry absorbent pad or vermiculite.[1][3] Do not use water, as hydrolysis may generate acidic byproducts.

  • Clean: Sweep carefully to avoid dust generation.[1][3] Wipe surface with 10% acetone followed by soap and water.[1]

First Aid
  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (potential for delayed pulmonary edema).

  • Eye Contact: Flush with water for 15 minutes holding eyelids open.[1][3] Do not use neutralizing agents.[1][3]

  • Skin Contact: Wash with soap and water.[1][3] Remove contaminated clothing.[1][3]

Waste Disposal[1][3]
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).[1]

  • Stream: Segregate into Non-Halogenated Organic waste (unless halogenated solvents were used).[1]

  • Neutralization: Do not attempt to quench with strong base in the waste container; this may generate heat and gas.[1]

References

  • Howei Pharm. (2024). Product Catalog: Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate (CAS 882530-43-0).[1][2][5] Retrieved from

  • BLD Pharm. (2024).[1] Safety Data Sheet: Ethyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate (CAS 70432-25-6).[6] Retrieved from

  • PubChem. (2024).[1] Compound Summary: Isoxazole-3-carboxylic acid derivatives. National Library of Medicine.[1][3] Retrieved from

  • Fisher Scientific. (2023). Safety Data Sheet: 3-Methyl-5-isoxazolone. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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